2-Chloro-5-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDCRTUCXNUXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495836 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-34-0 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methylnicotinonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and safety properties of 2-Chloro-5-methylnicotinonitrile, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name 2-chloro-5-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. The presence of a chloro group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 5-position of the pyridine ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation. While experimental data for some properties of this compound is not extensively reported in the literature, the available information and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-methylpyridine-3-carbonitrile | [1] |
| CAS Number | 66909-34-0 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 117 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available for this specific compound. Nitropyridines, a related class, are generally insoluble in water but soluble in organic solvents like ether and carbon tetrachloride.[4] | |
| Vapor Pressure | Data not available | |
| XLogP3 | 1.9 | [1] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to the reactivity of its chloro and nitrile functionalities.
General Synthetic Approaches
A general workflow for the synthesis of related substituted pyridines is outlined below:
Caption: Generalized synthetic workflow for nicotinonitrile derivatives.
Key Reactivity
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is central to its use in building more complex molecular scaffolds.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering a wide array of synthetic possibilities.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of chemical compounds. While a comprehensive set of experimental spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the electron-withdrawing chloro and nitrile groups and the electron-donating methyl group.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents, with the carbon bearing the nitrile group appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, which is expected to appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.58 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is a characteristic signature for monochlorinated compounds.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with care, following standard laboratory safety procedures.
Hazard Identification: While a complete GHS classification is not available, related compounds suggest that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be required.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its utility stems from the ability to introduce diverse functionalities through reactions at the chloro and nitrile groups. This allows for the systematic exploration of chemical space in the search for new drug candidates. The pyridine core is a common motif in many approved drugs, and substituted nicotinonitriles serve as key intermediates in the synthesis of compounds targeting a wide range of therapeutic areas.
Experimental Protocols
To aid researchers, the following are generalized protocols for the characterization of this compound.
Protocol for Determining Melting Point
-
Place a small, finely powdered sample of this compound into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.
Protocol for Acquiring an NMR Spectrum
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Conclusion
This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known physical properties, reactivity, and handling procedures. While some experimental data remains to be fully elucidated, the information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers and drug development professionals. Adherence to the safety protocols outlined is essential for its responsible use in the laboratory.
References
- PubChem. This compound. [Link]
Sources
2-Chloro-5-methylnicotinonitrile chemical structure
An In-depth Technical Guide to 2-Chloro-5-methylnicotinonitrile: Synthesis, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 66909-34-0), also known as 2-chloro-5-methylpyridine-3-carbonitrile, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] Its unique trifunctional structure—comprising a pyridine ring, a reactive chlorine atom, a nitrile group, and a methyl substituent—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further activated by the chloro and cyano functionalities, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for molecular elaboration. This guide provides a comprehensive technical overview of its core chemical properties, validated synthetic pathways, key reaction protocols, and essential characterization data, designed to empower researchers in its effective application.
Core Chemical and Physical Properties
A foundational understanding of a reagent's properties is paramount for its effective use in synthesis and process development. These parameters dictate choices in reaction setup, solvent systems, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-5-methylpyridine-3-carbonitrile | [2] |
| CAS Number | 66909-34-0 | [2] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Solid | [1][3] |
| Melting Point | 117 °C | [1] |
| InChI Key | ABDCRTUCXNUXMA-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cnc(Cl)c(c1)C#N | [3] |
Strategic Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis is crucial for cost-benefit analysis and the potential need for in-house production of derivatives. Detailed academic procedures for this specific molecule are not abundant; however, its structure logically arises from two primary, well-established transformations of pyridine precursors: the chlorination of a hydroxynicotinonitrile or the Sandmeyer reaction of an aminonicotinonitrile.
Synthetic Workflow Overview
The following diagram illustrates the two principal retrosynthetic disconnections for accessing the target molecule.
Caption: Retrosynthetic analysis for this compound.
Route A: Chlorination of 2-Hydroxy-5-methylnicotinonitrile (Exemplar Protocol)
This route leverages the conversion of a hydroxyl group at the 2-position of a pyridine ring into a chloride. The use of phosphorus oxychloride (POCl₃) is a classic and robust method for this transformation. The following is a representative, solvent-free protocol adapted from a highly efficient method for the chlorination of various hydroxypyridines.[4]
Causality: Using POCl₃ in equimolar amounts with a base like pyridine under sealed, solvent-free conditions is economically and environmentally advantageous for larger-scale preparations. The base neutralizes the HCl byproduct, and the high temperature drives the reaction to completion.
Protocol:
-
Reactor Charging: In a pressure-rated glass reactor equipped with a magnetic stir bar, charge 2-hydroxy-5-methylnicotinonitrile (1.0 eq) and pyridine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 1.05 eq) to the reactor.
-
Reaction Conditions: Seal the reactor and heat the mixture to 150-160 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reactor to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice (approx. 10 g per 1 g of starting material).
-
Neutralization & Extraction: Stir the aqueous slurry until all ice has melted. Neutralize the mixture to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Route B: Sandmeyer Reaction of 2-Amino-5-methylnicotinonitrile (Exemplar Protocol)
The Sandmeyer reaction provides a reliable method for converting a primary aromatic amine into a halide via a diazonium salt intermediate.[5] This approach is particularly useful when the corresponding amino-heterocycle is readily available. The following protocol is adapted from a standard procedure for the Sandmeyer reaction on a similar aminonicotinonitrile substrate.[1]
Causality: The reaction proceeds in two critical stages. First, the amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Second, a copper(I) chloride catalyst facilitates the radical-nucleophilic substitution, where the diazonium group is replaced by chloride with the evolution of nitrogen gas.[5]
Caption: Generalized mechanism for the SNAr reaction. (Note: Generic structures used for Meisenheimer complex and product for illustrative purposes).
Protocol 1: Amination with Morpholine
This protocol demonstrates a typical SNAr reaction with a secondary amine, a common transformation in pharmaceutical synthesis. The procedure is adapted from a method used for a closely related substrate. [6] Causality: A base (e.g., K₂CO₃ or Et₃N) is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or DMSO is often used to solubilize the reagents and facilitate the formation of the charged Meisenheimer complex. Reflux temperature provides the necessary activation energy.
Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, to achieve ~0.2 M concentration).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (or 80-100 °C) and stir for 2-6 hours. Monitor completion by TLC (disappearance of starting material).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to yield 5-methyl-2-morpholinonicotinonitrile.
Protocol 2: Alkoxylation with Sodium Methoxide
This protocol illustrates the displacement of the chloride with an alkoxide, forming a valuable ether linkage.
Causality: Sodium methoxide is both a strong nucleophile and a strong base. The reaction is typically run in the corresponding alcohol (methanol) as the solvent. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and competitive reaction with water.
Protocol:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.
-
Reagent Preparation: Carefully add sodium metal (1.1 eq) in small portions to the methanol to generate sodium methoxide in situ. Allow the sodium to react completely.
-
Substrate Addition: Add this compound (1.0 eq) to the sodium methoxide solution.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield 2-methoxy-5-methylnicotinonitrile.
Spectroscopic Characterization
Authenticating the structure of the synthesized material is a non-negotiable step in any research workflow. While experimental spectra for this compound are not available in major public databases, this section provides the expected characteristic signals based on analysis of its precursors and related structures. [7]This predictive data serves as a benchmark for researchers to validate their own experimental results.
| Technique | Expected Characteristic Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 ppm (d, 1H): Aromatic proton at C6, ortho to ring nitrogen. δ ~7.7 ppm (d, 1H): Aromatic proton at C4, meta to ring nitrogen. δ ~2.4 ppm (s, 3H): Methyl protons at C5. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~152-155 ppm: C6 (aromatic CH adjacent to N). δ ~150-153 ppm: C2 (aromatic C bearing Cl). δ ~140-143 ppm: C4 (aromatic CH). δ ~135-138 ppm: C5 (aromatic C bearing methyl group). δ ~115-117 ppm: C≡N (nitrile carbon). δ ~108-112 ppm: C3 (aromatic C bearing nitrile). δ ~18-20 ppm: -CH₃ (methyl carbon). |
| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2240-2220 cm⁻¹: C≡N stretch (strong, sharp). ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretches. ~1100-1000 cm⁻¹: C-Cl stretch. |
| Mass Spec. (EI) | m/z ~152/154 (M⁺): Molecular ion peak showing characteristic ~3:1 isotopic pattern for one chlorine atom. m/z ~117: Fragment corresponding to the loss of Cl radical. |
Safety and Handling
This compound is classified as acutely toxic if swallowed and can cause serious eye damage. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value intermediate whose strategic importance is defined by the reactivity of its C2-chloro substituent. The predictable nature of the SNAr reaction allows for the systematic and rational introduction of a wide variety of nucleophilic fragments, making it an indispensable tool in the construction of novel chemical entities for drug discovery and agrochemical development. The synthetic and reaction protocols detailed herein, grounded in established chemical principles, provide a robust framework for the effective utilization of this versatile scaffold.
References
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- Wikipedia. Sandmeyer reaction. [Link]
- Bioregistry.
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- Google Patents. (2015). Synthesis method of 2-chloro-5-methyl pyridine. CN105037255A.
- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]
- Barberis, C., et al. (2021). Deaminative chlorination of aminoheterocycles.
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- Spectral Database for Organic Compounds (SDBS). [Link]
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- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]
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- Royal Society of Chemistry. Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. [Link]
- SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. (2-Chloro-5-nitrobenzylidene)malononitrile - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
- Google Patents. (2007).
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- 7. spectrabase.com [spectrabase.com]
A Technical Guide to 2-Chloro-5-methylnicotinonitrile: A Cornerstone Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Chloro-5-methylnicotinonitrile (CAS No. 66909-34-0), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthetic utility, focusing on its reactivity, strategic applications in medicinal chemistry, and field-proven experimental protocols.
Introduction: The Strategic Value of a Polysubstituted Pyridine
This compound is a highly functionalized pyridine derivative. Its value in synthetic organic and medicinal chemistry stems from the orthogonal reactivity of its three key functional groups: the chloro, nitrile, and methyl moieties. This trifecta of reactive sites allows for sequential, selective modifications, making it an ideal scaffold for building complex molecular architectures.
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing nitrile and chloro groups, activates the C2-position for nucleophilic aromatic substitution (SNAr). Simultaneously, the chloro group provides a handle for modern palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed into other critical functionalities like carboxylic acids or primary amines. This inherent versatility has cemented its role as a valuable building block in the synthesis of bioactive molecules.[1]
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 66909-34-0 | [2][3] |
| Molecular Formula | C₇H₅ClN₂ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2] |
| IUPAC Name | 2-chloro-5-methylpyridine-3-carbonitrile | [2][3] |
| Appearance | Solid | |
| Melting Point | 117 °C | [1] |
| InChI Key | ABDCRTUCXNUXMA-UHFFFAOYSA-N | |
| SMILES | Cc1cnc(Cl)c(c1)C#N |
Safety & Handling
This compound is classified as acutely toxic if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
-
Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).
Synthesis of the Core Scaffold
The construction of the this compound scaffold is a critical first step for its subsequent use. While multiple routes exist, a common and effective strategy involves a condensation reaction to form the pyridine ring, followed by chlorination. The following workflow is based on established methodologies for synthesizing substituted nicotinonitrile derivatives.[4]
This two-step process first builds a highly conjugated intermediate via a Knoevenagel condensation. The subsequent treatment with a chlorinating agent like phosphorus oxychloride facilitates both the chlorination at the future C2 position and the electrophilic cyclization to form the stable aromatic pyridine ring.
The Synthetic Utility: A Hub for Chemical Diversification
The true power of this compound lies in its capacity to serve as a versatile hub for generating a diverse library of compounds. The distinct reactivity of its functional groups can be exploited to build molecular complexity in a controlled manner.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern drug discovery.[5]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the pyridine core with an aryl or heteroaryl boronic acid. This is a primary strategy for synthesizing biaryl compounds, a common motif in kinase inhibitors and other targeted therapies.[6][7][8]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the pyridine ring and a primary or secondary amine. It has largely replaced harsher classical methods and is invaluable for accessing arylamine structures prevalent in many pharmaceutical agents.[5][9][10][11][12]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates the direct displacement of the C2-chloride by strong nucleophiles. This reaction provides a straightforward, metal-free method to introduce a variety of substituents.
-
With O-Nucleophiles: Alkoxides (RO⁻) can displace the chloride to form 2-alkoxy derivatives.
-
With N-Nucleophiles: Ammonia and various amines can be used to synthesize 2-amino-5-methylnicotinonitrile derivatives.[13]
-
With S-Nucleophiles: Thiolates (RS⁻) readily react to form 2-thioether compounds.[13]
Transformations of the Nitrile Group
The nitrile group at the C3 position is a versatile precursor to other essential functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid (2-chloro-5-methylnicotinic acid).[14] This opens pathways to amides, esters, and other carboxylic acid derivatives.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like Raney Nickel with hydrogen gas. This aminomethyl group provides a key linker for further derivatization.
Application in Medicinal Chemistry: Synthesis of Nevirapine Precursors
The utility of this scaffold is exemplified by its relationship to the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[13] Key precursors to Nevirapine, such as 2-chloro-3-amino-4-picoline, share the same substituted pyridine core, highlighting the importance of this chemical class in constructing complex APIs.[13][15]
The overall synthesis of Nevirapine involves the strategic coupling of two distinct pyridine-based building blocks.[1][13] One of these key fragments is 2-chloro-3-amino-4-picoline (CAPIC), a compound structurally related to our title molecule. The synthetic strategies developed for 2-halo-nicotinonitriles are directly applicable to the industrial production of these vital drug precursors.
Mechanism of Action: Nevirapine
Nevirapine functions by non-competitively inhibiting HIV reverse transcriptase, an essential enzyme for viral replication.[1][2] It binds to an allosteric, hydrophobic pocket on the enzyme, approximately 10 Å away from the active site.[5] This binding induces a conformational change in the enzyme, distorting the catalytic site and preventing the conversion of viral RNA to DNA, thus halting the replication cycle.[1][16]
Experimental Protocols
The following protocols are representative procedures for key transformations of this compound and related substrates. They are intended as a starting point and may require optimization for specific applications. Causality: The choice of palladium catalysts, ligands, bases, and solvents is critical and interdependent. Bulky, electron-rich phosphine ligands (e.g., XPhos) are often used for challenging substrates like aryl chlorides as they accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[9][12]
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
(Adapted from established procedures for chloropyridines)[6]
Objective: To synthesize 2-aryl-5-methylnicotinonitrile via C-C bond formation.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%), to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The ratio of organic solvent to water is crucial for dissolving both the organic substrate and the inorganic base.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
(Adapted from established procedures for aryl chlorides)[12]
Objective: To synthesize 2-(dialkylamino)-5-methylnicotinonitrile via C-N bond formation.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%), a biarylphosphine ligand such as XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired secondary amine (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine in the catalytic cycle without competing in the reaction.
-
Monitoring: Monitor progress by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
(Adapted from a procedure for a similar methyl nicotinoate ester)[14]
Objective: To synthesize 2-chloro-5-methylnicotinic acid.
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (10.0 mmol) in methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1.2 eq of 10 M NaOH). The use of a strong base directly attacks the electrophilic nitrile carbon.
-
Reaction: Stir the mixture at room temperature for 1.5-2 hours, monitoring for the disappearance of starting material by TLC.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify to pH 2 with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Analytical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H-NMR | -CH₃ (s) | ~2.4 ppm | Typical range for a methyl group on an aromatic ring. |
| Ar-H (d) | ~7.8-8.0 ppm | Aromatic proton adjacent to the methyl group. | |
| Ar-H (d) | ~8.4-8.6 ppm | Aromatic proton between the chloro and nitrile groups, expected to be further downfield due to the anisotropic effects of two electron-withdrawing groups. | |
| ¹³C-NMR | -CH₃ | ~18-22 ppm | Standard aliphatic carbon chemical shift. |
| C-CN (quaternary) | ~110-115 ppm | Carbon of the nitrile-bearing carbon on the pyridine ring. | |
| -C≡N | ~115-120 ppm | Nitrile carbon. | |
| Aromatic Carbons | ~130-155 ppm | Multiple peaks corresponding to the pyridine ring carbons. The C-Cl carbon would be significantly deshielded. | |
| IR Spectroscopy | C≡N Stretch | 2220-2260 cm⁻¹ (m) | A sharp, medium-intensity peak characteristic of a nitrile group.[17] |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ (m) | Characteristic C-H stretching for sp² hybridized carbons.[18] | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ (m) | C-H stretching for the methyl group.[18] | |
| C=C/C=N Stretch | 1400-1600 cm⁻¹ (m) | Aromatic ring stretching vibrations.[18] |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactive sites allow for the application of powerful, modern synthetic methodologies like palladium-catalyzed cross-coupling, enabling the rapid and efficient construction of diverse and complex molecular libraries. The demonstrated connection to the synthesis of vital medicines like Nevirapine underscores its importance. By understanding the principles behind its reactivity and mastering the associated experimental protocols, researchers can fully leverage the synthetic potential of this versatile building block to accelerate the drug discovery and development process.
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An In-Depth Technical Guide to 2-chloro-5-methylpyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-methylpyridine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust guide to its synthesis, characterization, reactivity, and potential applications. The guide emphasizes the causality behind experimental choices, provides detailed protocols, and offers insights into its utility as a versatile scaffold in the synthesis of complex, biologically active molecules.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone pharmacophore in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and participate in various intermolecular interactions, make it a privileged structure in drug design.[3][4][5] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding, and solubility.[2]
2-chloro-5-methylpyridine-3-carbonitrile belongs to the class of 2-chloronicotinonitriles. This substitution pattern offers a unique combination of reactive sites, making it a highly valuable intermediate for constructing diverse molecular libraries. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the nitrile and methyl groups provide further points for chemical elaboration.[6][7][8] This guide will delve into the synthetic pathways to access this molecule, its expected chemical behavior, and its potential as a precursor to novel therapeutic agents.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| IUPAC Name | 2-chloro-5-methylpyridine-3-carbonitrile | Standard nomenclature rules |
| Molecular Formula | C₇H₅ClN₂ | Based on atom count |
| Molecular Weight | 152.58 g/mol | Calculated from atomic weights |
| Appearance | White to off-white or pale yellow solid | Analogy with similar substituted pyridines like 2-chloro-5-nitropyridine-3-carbonitrile.[9] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF); sparingly soluble in water. | Typical for small, moderately polar organic molecules. |
| Melting Point | Estimated 80-100 °C | Based on related structures; substitution can influence crystal lattice energy. |
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following spectroscopic data are predicted based on the analysis of closely related structures, such as 2-chloro-5-methylpyridine.[10][11][12]
Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| H-4 | ~7.8 - 8.0 | d | ~2.0 Hz | Proton ortho to nitrile and meta to methyl |
| H-6 | ~8.2 - 8.4 | d | ~2.0 Hz | Proton ortho to nitrogen and meta to methyl |
| -CH₃ | ~2.4 - 2.6 | s | - | Methyl group protons |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| C-2 | ~152 - 154 | C-Cl |
| C-3 | ~110 - 112 | C-CN |
| C-4 | ~140 - 142 | C-H |
| C-5 | ~135 - 137 | C-CH₃ |
| C-6 | ~150 - 152 | C-H |
| -CN | ~115 - 117 | Nitrile carbon |
| -CH₃ | ~18 - 20 | Methyl carbon |
-
FT-IR (Predicted): Key stretches would include a sharp peak for the C≡N group around 2220-2240 cm⁻¹, C=C and C=N stretching vibrations in the 1550-1600 cm⁻¹ region, and C-H stretching from the aromatic and methyl groups around 2900-3100 cm⁻¹.
-
Mass Spectrometry (MS-EI): The molecular ion peak (M⁺) would be observed at m/z 152, with a characteristic M+2 peak at m/z 154 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope.
Synthesis and Mechanistic Considerations
The synthesis of 2-chloronicotinonitrile derivatives can be achieved through several established routes.[8] A highly plausible and efficient pathway to 2-chloro-5-methylpyridine-3-carbonitrile involves the cyclization of a suitable precursor, followed by chlorination.
Proposed Synthetic Pathway: From Enaminonitrile
A robust method involves the reaction of an enaminonitrile with an appropriate cyclization partner, followed by chlorination of the resulting pyridone. This approach offers good control over regioselectivity.
Workflow Diagram: Synthesis of 2-chloro-5-methylpyridine-3-carbonitrile
Caption: Proposed synthetic workflow for 2-chloro-5-methylpyridine-3-carbonitrile.
Mechanistic Rationale:
-
Knoevenagel Condensation: Propionaldehyde reacts with malononitrile under basic catalysis to form propylidene malononitrile. The base deprotonates the acidic methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde.
-
Michael Addition & Cyclization: The intermediate reacts with a formylating agent like DMF-DMA. This step introduces the carbon atom that will become C-6 of the pyridine ring.
-
Ring Closure & Aromatization: Treatment with ammonia leads to the displacement of the dimethylamino group and subsequent cyclization to form the stable 2-pyridone ring.
-
Chlorination: The resulting 2-pyridone is then converted to the target 2-chloropyridine. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for this transformation. The hydroxyl group of the pyridone tautomer attacks the phosphorus center, leading to a good leaving group that is subsequently displaced by a chloride ion.
Reactivity and Synthetic Utility
The functionality of 2-chloro-5-methylpyridine-3-carbonitrile makes it a versatile synthetic intermediate.
Diagram: Key Reactions and Transformations
Caption: Synthetic utility of 2-chloro-5-methylpyridine-3-carbonitrile.
-
Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is highly susceptible to displacement by various nucleophiles (amines, alcohols, thiols).[6][7][13] The electron-withdrawing nature of the ring nitrogen and the nitrile group stabilizes the intermediate Meisenheimer complex, facilitating the reaction. This is the most common and powerful application of this scaffold, allowing for the introduction of diverse side chains.
-
Nitrile Group Chemistry: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid.[14] Alternatively, it can be reduced to a primary amine (aminomethyl group), providing another point of attachment for building more complex structures.
-
Methyl Group Functionalization: The methyl group can undergo free-radical halogenation (e.g., using NBS or NCS) to form a halomethylpyridine, which is itself a versatile electrophile for further substitutions.[15][16]
Applications in Drug Discovery
Substituted 2-chloropyridines are precursors to a wide range of biologically active compounds.[17][18] The 2-chloro-5-methylpyridine-3-carbonitrile scaffold can be envisioned as a key intermediate in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonding interactions with the hinge region of the enzyme's active site. The pyridine nitrogen and substituents derived from the nitrile and chloro positions can be tailored to fit specific kinase targets.[3]
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The diverse functionality that can be introduced onto this scaffold allows for the creation of ligands that can probe the complex binding pockets of these receptors.
-
Antiviral and Antimicrobial Agents: The pyridine ring is a common feature in agents designed to combat infectious diseases.[1][3] The ability to readily synthesize libraries of compounds from this intermediate makes it suitable for high-throughput screening campaigns.
Experimental Protocols
The following protocols are provided as a guide for a researcher skilled in the art of organic synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridone Intermediate)
-
Reaction Setup: To a solution of the enaminonitrile precursor (1 equivalent) in a suitable solvent such as ethanol, add a source of ammonia (e.g., ammonium acetate, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure pyridone.
Protocol: Chlorination to Yield 2-chloro-5-methylpyridine-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the pyridone intermediate (1 equivalent). A small amount of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) can be added to scavenge the HCl produced.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.
-
Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate or sodium bicarbonate) until the pH is ~7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-chloro-5-methylpyridine-3-carbonitrile.
Safety and Handling
Substituted chloropyridines should be handled with care. Although specific toxicity data for this compound is not available, related compounds are known to be harmful.
-
Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-chloro-5-methylpyridine-3-carbonitrile represents a strategically important, though under-documented, building block for chemical synthesis. Its combination of a reactive chloro group, a versatile nitrile handle, and a methyl substituent on a biologically relevant pyridine core makes it an attractive starting material for drug discovery programs. The synthetic routes and reactivity patterns outlined in this guide, based on established chemical principles and data from close analogues, provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in the development of novel chemical entities.
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2-Chloro-5-methylnicotinonitrile molecular weight
An In-Depth Technical Guide to 2-Chloro-5-methylnicotinonitrile: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, validated synthetic protocols, analytical characterization, and strategic applications of this versatile compound. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific rigor and practical utility.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 66909-34-0) is a substituted pyridine derivative whose structural architecture is of significant interest in the synthesis of high-value chemical entities.[1] The molecule features a pyridine ring functionalized with a chloro group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 5-position. This specific arrangement of electron-withdrawing (chloro, nitrile) and electron-donating (methyl) groups imparts a unique reactivity profile, making it a highly sought-after intermediate for creating complex molecular scaffolds.[1][2] Its primary utility lies in its capacity to serve as a versatile precursor in the development of novel pharmaceutical agents and advanced agrochemicals.[2][3]
Physicochemical and Spectroscopic Profile
Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of this compound are summarized below.
Core Properties
A precise understanding of the molecule's physical and chemical attributes is critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | PubChem[4] |
| Molecular Weight | 152.58 g/mol | PubChem, Sigma-Aldrich[4][5] |
| IUPAC Name | 2-chloro-5-methylpyridine-3-carbonitrile | PubChem[4] |
| CAS Number | 66909-34-0 | ChemWhat, Benchchem[1][6] |
| Appearance | Solid | CymitQuimica[7] |
| Melting Point | 117 °C | Benchchem[1] |
| InChI Key | ABDCRTUCXNUXMA-UHFFFAOYSA-N | Sigma-Aldrich[5] |
Spectroscopic Fingerprints for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound. Below are the expected spectroscopic characteristics, which serve as a benchmark for laboratory verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns are definitive for confirming the substitution pattern.
-
¹³C NMR : The carbon NMR spectrum will display signals for each of the seven unique carbon atoms, including the characteristic signal for the nitrile carbon (C≡N) in the 115-120 ppm range and the carbons of the pyridine ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides unambiguous evidence of the key functional groups. A sharp, strong absorption band is expected around 2220-2240 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[1] Additional peaks will confirm the presence of C-H bonds of the methyl group and the aromatic C=C and C=N vibrations of the pyridine ring.[1]
-
Mass Spectrometry (MS) : Mass spectrometry is essential for confirming the molecular weight. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight.[1] Crucially, the isotopic pattern of this peak will confirm the presence of a single chlorine atom, showing two peaks with an approximate intensity ratio of 3:1 (for ³⁵Cl and ³⁷Cl isotopes).[1]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be approached through various routes. Traditional methods often involve multi-step sequences to construct the pyridine ring and subsequently introduce the required functional groups.[1] Modern approaches, including continuous flow chemistry, have been developed to improve yield, purity, and scalability.[1]
Here, we detail a representative batch synthesis protocol that leverages common laboratory techniques. The rationale is to build the substituted pyridine core via a condensation reaction, followed by chlorination and dehydration to form the final product.
Synthesis Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.
Caption: A generalized workflow for the synthesis and quality control of this compound.
Step-by-Step Synthesis Protocol
This protocol is conceptual and should be adapted based on literature precedents for the specific starting materials chosen.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the appropriate 2-hydroxy-5-methylnicotinamide or a related precursor.
-
Causality: The use of inert atmosphere (nitrogen) is crucial to prevent side reactions with atmospheric moisture, especially when using water-sensitive reagents like phosphorus oxychloride (POCl₃).
-
-
Chlorination and Dehydration : Slowly add phosphorus oxychloride (POCl₃) to the starting material via the dropping funnel. The reaction is often performed neat or in a high-boiling inert solvent.
-
Causality: POCl₃ serves a dual purpose: it acts as both a chlorinating agent to convert the hydroxyl group (or its tautomeric form) to a chloro group, and as a dehydrating agent to convert the amide functionality into a nitrile.
-
-
Heating : Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed to completion. Monitoring by TLC is a self-validating step to ensure the starting material has been fully consumed before proceeding to work-up, preventing unnecessary purification challenges.
-
-
Quenching : After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Causality: This step hydrolyzes and neutralizes the excess POCl₃ in a controlled manner. The process is highly exothermic and must be performed cautiously in a well-ventilated fume hood.
-
-
Isolation : The solid product that precipitates is collected by vacuum filtration. The crude product is then washed with cold water to remove inorganic impurities.
-
Purification : The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Applications in Drug Discovery and Chemical Development
This compound is not an end product but a high-value intermediate. Its utility stems from the differential reactivity of its functional groups. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various amine, oxygen, or sulfur-based nucleophiles. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.
-
Scaffold for Bioactive Molecules : This compound serves as a key building block for synthesizing more complex heterocyclic systems. For example, it can be a precursor to derivatives of Nevirapine, an anti-HIV drug, or other kinase inhibitors where a substituted pyridine core is essential for biological activity.[1]
-
Agrochemical Synthesis : In the agrochemical sector, it is used in the development of advanced herbicides and fungicides that require a substituted pyridine scaffold to achieve their desired biological effect and metabolic stability.[2]
Analytical Characterization for Quality Assurance
To ensure the material is suitable for subsequent synthetic steps, a robust analytical protocol for quality control is essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing purity.
Step-by-Step HPLC Purity Protocol
-
System Preparation :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile (ACN) and water. A common starting point is a 70:30 (v/v) ACN:Water mixture. For improved peak shape, 0.1% formic acid or phosphoric acid can be added to the aqueous phase.[8]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Sample Preparation :
-
Accurately prepare a stock solution of this compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL.
-
-
Analysis :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
-
Data Processing :
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness: This method provides a reliable quantitative measure of purity, which is critical for stoichiometric calculations in subsequent reactions and for ensuring the absence of reactive impurities.
-
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate.
-
Hazard Identification : this compound is classified as acutely toxic if swallowed and can cause serious eye damage or irritation.[5][9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[9][10]
-
Skin Protection : Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[10]
-
Respiratory Protection : Use only in a well-ventilated area or a chemical fume hood.[9][10] If dust formation is likely, a full-face respirator may be necessary.[10]
-
-
Handling : Avoid contact with skin and eyes.[10] Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials and sources of ignition.[10]
-
First-Aid Measures :
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemWhat. (n.d.). 2-CHLORO-5-METHYL-NICOTINONITRILE CAS#: 66909-34-0.
- PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid.
- PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Amerigo Scientific. (n.d.). This compound.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
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- 4. This compound | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylnicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-methylnicotinonitrile (C₇H₅ClN₂), a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The document elucidates the core chemical principles, offers detailed, field-proven experimental protocols, and discusses the causality behind strategic choices in the synthetic route. The primary focus is a robust and scalable two-step synthesis involving the construction of a 2-pyridone precursor followed by a highly efficient chlorination step. This guide is intended for researchers, chemists, and process development scientists engaged in medicinal and materials chemistry.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern chemical synthesis, with their presence being prominent in a vast array of functional molecules. Among them, this compound stands out as a particularly valuable intermediate. Its structure incorporates three distinct reactive sites: a nitrile group, a chloro-substituent, and a methyl group on the pyridine ring. This trifecta of functionality allows for sequential and regioselective modifications, making it a versatile scaffold for building molecular complexity.
The 2-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various oxygen, nitrogen, and sulfur nucleophiles. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization. This versatility has positioned this compound as a key starting material in the synthesis of compounds with significant biological activity. Its derivatives are integral to the discovery of new therapeutic agents and next-generation crop protection chemicals[1].
Overview of Primary Synthetic Strategy
The most logical and industrially viable approach to synthesizing this compound involves a two-stage process. This strategy decouples the formation of the core pyridine ring from the installation of the reactive chloro group, allowing for optimization at each stage.
-
Stage 1: Pyridine Ring Formation. Synthesis of the precursor, 2-hydroxy-5-methylnicotinonitrile, which exists in a tautomeric equilibrium with 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This is typically achieved through a condensation reaction that builds the heterocyclic ring from acyclic precursors.
-
Stage 2: Dehydroxy-chlorination. Conversion of the 2-hydroxy group of the pyridone precursor into the target 2-chloro group. This is an oxidative substitution reaction most effectively carried out with phosphorus oxychloride (POCl₃).
The following diagram illustrates this strategic workflow.
Sources
An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-5-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylnicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering both theoretical understanding and practical insights for its application in complex molecular synthesis. We will dissect the nuances of its reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—and the reduction of the nitrile moiety. Each section is designed to equip researchers with the foundational knowledge and actionable protocols necessary to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound, a substituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its strategic importance is underscored by its role in the synthesis of prominent pharmaceuticals, including the smoking cessation aid Varenicline.[1][2] The reactivity of this molecule is governed by the interplay of its key functional groups: the electron-deficient pyridine ring, the reactive chlorine atom at the 2-position, the electron-withdrawing nitrile group, and the methyl group at the 5-position.
The chlorine atom at the 2-position, activated by the electron-withdrawing effects of the ring nitrogen and the nitrile group, serves as an excellent leaving group for nucleophilic aromatic substitution.[3] This position is also a prime site for various palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. Furthermore, the nitrile group itself can be transformed into other valuable functionalities, most notably a primary amine, through reduction.
This guide will provide a comprehensive analysis of these key reaction pathways, moving beyond a simple recitation of procedures to offer a deeper understanding of the underlying mechanisms and the rationale behind experimental design.
Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway
The most fundamental reaction of this compound is nucleophilic aromatic substitution (SNAr). The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitrile group. The chlorine atom at the 2-position is particularly activated for displacement.
The SNAr Mechanism: Formation of the Meisenheimer Complex
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the chlorine. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom and the nitrile group. The subsequent step involves the expulsion of the chloride leaving group, which restores the aromaticity of the ring.
Recent studies have suggested that for some SNAr reactions, the mechanism may be more concerted, with the Meisenheimer complex representing a transition state rather than a distinct intermediate.[5][6] However, for highly activated systems like this compound, the stepwise mechanism involving a discrete Meisenheimer complex is a well-established and useful model.[4][7]
Caption: Generalized SNAr mechanism of this compound.
Experimental Protocol: SNAr with Morpholine
This protocol describes a typical SNAr reaction using morpholine as the nucleophile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature to ensure dissolution of the starting material.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for SNAr with Various Nucleophiles:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMF | 90 | 4 | 92 | [8] |
| Sodium Methoxide | - | Methanol | Reflux | 2 | 85 | Inferred from similar reactions |
| Aniline | NaOtBu | Toluene | 100 | 6 | 88 | Inferred from similar reactions |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of this compound also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds, allowing for the introduction of a wide array of substituents. The efficiency of these couplings with a chloro-substituted pyridine can be challenging due to the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen. However, significant advancements in ligand design have made these transformations highly feasible.[9]
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures by coupling an organoboron compound with an organic halide.[10][11]
Catalytic Cycle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-determining step for chloro-substrates.[10]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines:
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >90 | [12] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | 95 | [13] |
| 3-Furylboronic acid | Pd(PPh₃)₄ (2.5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 78 | [11] |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]
Catalytic Cycle:
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, it begins with the oxidative addition of the aryl halide to Pd(0).
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Sonogashira Coupling of Chloroarenes:
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | 25 | 85 | [16] |
| Trimethylsilylacetylene | Pd₂(dba)₃ (2) | CuI (4) | DIPA | Toluene | 80 | 90 | [15] |
| 1-Hexyne | PdCl₂(dppf) (2) | CuI (3) | i-Pr₂NEt | DMF | 90 | 88 | [14] |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[17] This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals.
Catalytic Cycle:
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst.[17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add degassed toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 95 | [18] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 85 | [17] |
| n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 92 | [19] |
Reduction of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine, providing a key synthetic handle for further functionalization. The resulting 2-chloro-5-(aminomethyl)pyridine is a valuable intermediate.[20]
Mechanism of Nitrile Reduction
The reduction of nitriles can be achieved through various methods, including catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a catalyst.
With catalytic hydrogenation, the nitrile is adsorbed onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium on carbon), and hydrogen gas is added under pressure. The C≡N triple bond is sequentially hydrogenated to an imine intermediate and then to the primary amine.[21]
With hydride reagents like LiAlH₄, the reaction proceeds by nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. Subsequent workup with water protonates the nitrogen to give the primary amine.[21]
Caption: Reduction of this compound to the corresponding primary amine.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ammonia in methanol (methanolic ammonia)
-
Hydrogen gas
Procedure:
-
To a hydrogenation reactor, add this compound and methanolic ammonia.
-
Carefully add a slurry of Raney Nickel in water. The use of ammonia helps to suppress the formation of secondary amine byproducts.[22]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 50 psi) and heat to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product may be purified by distillation or crystallization.
Quantitative Data for Nitrile Reduction:
| Reducing Agent | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | Reference |
| H₂ | Raney Nickel | Methanolic Ammonia | 50 | 50 | 85 | [20] |
| LiAlH₄ | - | THF | - | 25 | 90 | [21] |
| NaBH₄ | CoCl₂ | Methanol | - | 25 | 80 | [23] |
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 2-position, a variety of palladium-catalyzed cross-coupling reactions, and the reduction of the nitrile group. A thorough understanding of the mechanisms governing these transformations is essential for the rational design of synthetic routes and the optimization of reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers to effectively harness the synthetic potential of this important intermediate in the development of new pharmaceuticals and advanced materials.
References
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- BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Find, read and cite all the research you need on ResearchGate. (2025, August 7).
- Google Patents. (n.d.). Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine.
- New Drug Approvals. (2016, July 28). Varenicline (Chantix™) バレニクリン酒石酸塩.
- European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Thieme. (n.d.).
- MDPI. (n.d.). Stable Spirocyclic Meisenheimer Complexes.
- National Institutes of Health. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
- Wikipedia. (n.d.). Sonogashira coupling.
- Google Patents. (n.d.). Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.
- ResearchGate. (n.d.).
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Frontiers. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
- Google Patents. (2009, December 23). Processes for the preparation of varenicline and intermediates thereof.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Google Patents. (n.d.). Process for the production of 2-chloro-5-chloromethyl-pyridine.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Stack Exchange. (2018, March 19). Why does the SnAr reaction proceed by the Meisenheimer complex?.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-aminomethyl-pyridine.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- Chemguide. (n.d.). reduction of nitriles.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation.
- Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
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A Technical Guide to the Biological Activity of 2-Chloro-5-methylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-5-methylnicotinonitrile core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its intrinsic chemical properties, particularly the reactive chlorine atom at the 2-position and the nitrile group, make it an ideal starting point for the synthesis of diverse molecular libraries.[1][3][4] This guide provides a comprehensive technical overview of the biological activities exhibited by derivatives of this scaffold. We will explore the key synthetic strategies used for derivatization, delve into the major classes of biological activity observed—with a strong focus on anticancer and antimicrobial applications—and examine the underlying mechanisms of action. Structure-activity relationships (SAR) are discussed through specific case studies, including the development of potent kinase inhibitors. Furthermore, this document furnishes detailed, field-proven protocols for the biological evaluation of these compounds, offering a practical resource for researchers. The synthesis of evidence presented herein aims to equip drug development professionals with the foundational knowledge required to leverage the this compound scaffold for the discovery of novel therapeutic agents.
The this compound Scaffold: A Privileged Starting Point
Chemical Properties and Significance
This compound (CAS 66909-34-0) is a solid pyridine derivative with the molecular formula C₇H₅ClN₂.[5] Its structure is characterized by a pyridine ring substituted with a chlorine atom, a methyl group, and a cyano (nitrile) group. The electron-deficient nature of the pyridine ring, combined with the electronegativity of the chlorine and nitrogen atoms, dictates its reactivity.[4]
The true value of this compound in drug discovery lies in its role as a versatile synthetic building block.[1] The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, providing a straightforward handle for introducing a wide array of functional groups and building molecular complexity.[3][4] This reactivity is the primary reason why its derivatives, rather than the core itself, are the focus of intense biological investigation.
Rationale for Derivatization in Drug Discovery
The goal of derivatization is to transform a core scaffold into a library of compounds with diverse pharmacological profiles. By systematically modifying the this compound core, researchers can fine-tune properties such as:
-
Target Specificity and Potency: Introducing new moieties allows for optimized interactions with biological targets like enzyme active sites or protein-protein interfaces.
-
Pharmacokinetic Properties (ADME): Modifications can improve absorption, distribution, metabolism, and excretion profiles, enhancing a compound's drug-like characteristics.
-
Toxicity Profile: Derivatization can mitigate off-target effects and reduce cellular toxicity.
Structure-Activity Relationship (SAR) studies are fundamental to this process, allowing researchers to understand how specific chemical changes influence biological activity and guide the rational design of more effective therapeutic agents.[1][6]
Synthetic Pathways to Bioactive Derivatives
Core Synthesis and Key Derivatization Reactions
The synthesis of the this compound scaffold can be achieved through various methods, including multi-step sequences that construct the pyridine ring, often employing reactions like the Knoevenagel condensation.[1] However, the most critical step for generating biological diversity is the subsequent derivatization.
The primary reaction exploited is the nucleophilic substitution of the C2-chlorine atom. Amines, alcohols, and thiols are common nucleophiles that can displace the chlorine, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively.[1] This reaction is typically performed by heating the chloro compound with an excess of the desired nucleophile, often in a suitable solvent.[1]
Below is a generalized workflow illustrating the path from the core scaffold to a biologically active lead compound.
Caption: Generalized workflow from scaffold synthesis to lead optimization.
Major Classes of Biological Activity
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[6][7]
Anticancer Activity
The structural versatility of these derivatives makes them adept at targeting various hallmarks of cancer.
-
3.1.1 Kinase Inhibition: This is one of the most significant mechanisms of action. Aberrant kinase signaling is a primary driver of cancer cell proliferation and survival.[8] Derivatives have been developed as potent inhibitors of several key oncogenic kinases:
-
Src/Abl Kinases: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, derived from related chloro-heterocyclic precursors, were identified as potent dual Src/Abl kinase inhibitors.[9] One such compound, Dasatinib (BMS-354825), is a clinically approved drug for chronic myelogenous leukemia (CML).[9][10]
-
EGFR Tyrosine Kinase (EGFR-TK): Certain quinoline derivatives, which share structural similarities, have shown characteristic inhibition of EGFR-TK, a key target in lung, colon, and other cancers.[11]
-
PI3K/AKT/mTOR Pathway: Based on the core structure of indole quinoline alkaloids, a synthesized 2-chloro-indoloquinoline derivative demonstrated potent cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[12]
-
-
3.1.2 Topoisomerase Inhibition: Topoisomerases are critical enzymes for managing DNA topology during replication. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Quinoline-based derivatives have been identified as potent inhibitors of Topoisomerase 1.[11]
-
3.1.3 Antimitotic Effects: Some derivatives interfere with the cell division process. For instance, hybrid molecules combining a 4-thiazolidinone ring with a Ciminalum moiety (derived from a related chloro-aldehyde) exhibited high levels of antimitotic activity, leading to cell cycle arrest.[13]
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[14] Heterocyclic compounds are a rich source for such discovery.[15]
-
3.2.1 Antibacterial Properties: Derivatives of the structurally related 2-chloro-5-nitrobenzoic acid have demonstrated broad-spectrum inhibitory profiles against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][16] Some compounds showed selective and potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates.[14][16]
-
3.2.2 Antifungal Properties: While less specific to the core topic, related heterocyclic compounds, such as certain 1,2,4-triazole-3-thiones, have exhibited moderate to good antifungal activity against pathogens like Candida albicans.[17] This suggests a potential avenue for the exploration of this compound derivatives.
Mechanistic Insights and Structure-Activity Relationships (SAR)
Understanding how these derivatives function at a molecular level is crucial for optimizing their therapeutic potential.
Case Study 1: Dual Src/Abl Kinase Inhibitors
The development of Dasatinib provides a powerful example of leveraging a chloro-heterocyclic core. Src and Bcr-Abl are non-receptor tyrosine kinases whose uncontrolled activity drives cell proliferation and survival in certain leukemias.[10] Inhibitors bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the pro-growth signaling cascade.
Caption: Simplified Src/Abl signaling and mechanism of inhibition.
Case Study 2: Modulators of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival that is frequently hyperactivated in cancer. A synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was shown to target PI3K, a key upstream kinase in this pathway.[12] Molecular docking studies suggested the compound forms hydrogen bonds and π–π stacking interactions within the PI3K active site, preventing its activation and halting the downstream signaling cascade that would otherwise promote tumor growth.[12]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Key Structural Features Influencing Activity
SAR studies reveal that the nature of the substituent introduced at the C2-position is critical for biological activity.[1] For a series of anticancer 4-thiazolidinone derivatives, the presence of carboxylic acid residues or a p-hydroxyphenyl substituent at position 3 of the thiazolidinone ring (which is attached to the core scaffold) proved to be the most effective for cytotoxicity.[13] This highlights the importance of iterative chemical modification guided by biological testing to identify the pharmacophores responsible for therapeutic effects.
Methodologies for Biological Evaluation
Rigorous and reproducible biological assays are essential for evaluating the potential of newly synthesized derivatives. The protocols described below are foundational methods in drug discovery.
Caption: Experimental workflow for in vitro biological evaluation.
In Vitro Anticancer Activity Assessment
-
5.1.1 Protocol: Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
5.1.2 Protocol: Mechanistic Assay (Kinase Inhibition ELISA)
Principle: This enzyme-linked immunosorbent assay quantifies the inhibitory effect of a compound on a specific kinase. A substrate is coated on a plate, the kinase reaction is performed in the presence of the inhibitor, and a phosphorylation-specific antibody is used to detect the extent of the reaction.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with a peptide substrate specific for the kinase of interest (e.g., a synthetic peptide for Abl kinase). Incubate overnight and then block non-specific binding sites.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing the purified kinase enzyme, ATP, and serial dilutions of the test compound.
-
Incubation: Transfer the kinase reaction mixtures to the coated plate and incubate for 1-2 hours at 30°C to allow for substrate phosphorylation.
-
Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate, then wash.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate, then wash.
-
Signal Development: Add a chromogenic substrate for the HRP (e.g., TMB). The enzyme will catalyze a color change. Stop the reaction with an acid solution.
-
Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
-
In Vitro Antimicrobial Activity Assessment
-
5.2.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined by the broth microdilution method.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., S. aureus) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in broth, no compound) to ensure growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: Determine the MIC by visual inspection. It is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validation: The positive control must show turbidity, and the negative control must remain clear.
-
Data Summary and Future Perspectives
Tabular Summary of Bioactive Derivatives
The following table summarizes representative biological activities reported for derivatives of related chloro-heterocyclic scaffolds. It is intended to illustrate the therapeutic potential rather than being an exhaustive list.
| Derivative Class | Target/Pathway | Biological Activity | Activity Range (IC₅₀/MIC) | Reference(s) |
| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Dual Src/Abl Kinase | Anticancer (Leukemia) | Low nanomolar (nM) | [9][10] |
| Substituted Quinolines | EGFR-TK, Topoisomerase 1 | Anticancer (Solid Tumors) | 15-40 µM | |
| 2-Chloro-indolo[2,3-b]quinolines | PI3K/AKT/mTOR | Anticancer (Colon) | 1-5 µM | [12] |
| Ciminalum–4-thiazolidinone Hybrids | Mitosis | Antimitotic | 1.5-13 µM (GI₅₀/TGI) | |
| 2-Chloro-5-nitrobenzoic Acid Derivatives | Bacterial Cell Wall/Membrane | Antibacterial (MRSA) | 14-16 mm inhibition zone | [14][16] |
Future Directions in Research and Development
The this compound scaffold remains a highly promising platform for the discovery of new drugs. Future research efforts should be directed towards:
-
Expansion of Chemical Diversity: Utilizing modern synthetic techniques like continuous flow chemistry and multicomponent reactions to generate larger and more diverse libraries of derivatives.[1][6]
-
New Therapeutic Areas: While anticancer and antimicrobial activities are well-documented, exploring the potential of these derivatives against other targets, such as viral polymerases, inflammatory cytokines, or neurodegenerative pathways, is a logical next step.[7][18]
-
Targeted Protein Degradation: Incorporating the scaffold into Proteolysis-Targeting Chimeras (PROTACs). The scaffold could serve as the warhead that binds to a target protein, which is then ubiquitinated and degraded by the cell's machinery.
By integrating advanced synthesis, comprehensive biological screening, and modern drug design principles, the full therapeutic potential of this compound derivatives can be unlocked.
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A Comprehensive Technical Guide to 2-Chloro-5-methylnicotinonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylnicotinonitrile, a key heterocyclic building block, holds a significant position in the landscape of synthetic organic chemistry. Its unique electronic and steric properties, arising from the strategic placement of a chloro, methyl, and cyano group on a pyridine ring, render it a versatile intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, chemical reactivity, and diverse applications, with a particular focus on its role in pharmaceutical and agrochemical research. The discussion encompasses detailed synthetic protocols, mechanistic insights into its key reactions, and a survey of its utility as a scaffold in the development of bioactive compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and materials science, offering both foundational knowledge and practical insights to leverage the full potential of this important chemical entity.
Introduction: The Strategic Importance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine motif being a prevalent feature in a vast number of approved drugs and biologically active compounds. This compound (CAS No: 66909-34-0, Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol ) is a prominent member of this class of compounds, distinguished by its trifunctional nature.[1][2] The presence of a reactive chlorine atom at the 2-position, a versatile nitrile group at the 3-position, and a modulating methyl group at the 5-position makes it a highly sought-after intermediate for the synthesis of complex molecular architectures.[3]
The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atom for nucleophilic substitution, while the chlorine itself is an excellent handle for transition metal-catalyzed cross-coupling reactions. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, further expanding its synthetic utility. The methyl group, in turn, can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This confluence of functionalities in a compact and rigid scaffold makes this compound a valuable asset in the synthetic chemist's toolbox.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached from several routes, with the choice of starting material and synthetic strategy often dictated by factors such as cost, scalability, and desired purity. A common and industrially relevant approach involves the transformation of 3-methylpyridine.
Synthetic Pathway Overview
A robust synthesis of this compound can be envisioned in a multi-step sequence starting from the readily available 3-methylpyridine. This pathway involves an initial N-oxidation, followed by chlorination and subsequent cyanation.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
4.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. [4][5][6][7][8]This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction. [4][7] 4.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. [9][10][11][12][13]It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. This reaction provides a direct route to a wide range of N-aryl and N-heteroaryl amines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination. [9][12]
Transformations of the Nitrile Group
The nitrile group at the 3-position is a versatile functional handle that can be converted into several other important functionalities:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding nicotinamide or nicotinic acid derivative.
-
Reduction: Catalytic hydrogenation or reduction with metal hydrides (e.g., LiAlH₄) can convert the nitrile to a primary amine (3-aminomethyl-2-chloro-5-methylpyridine).
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
Role in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing as a key intermediate in the synthesis of numerous biologically active compounds. Its ability to participate in a wide range of chemical transformations allows for the rapid generation of diverse libraries of compounds for screening and lead optimization.
While specific drug examples directly citing this compound as a starting material can be proprietary, the broader class of 2-chloronicotinonitriles are well-documented precursors for a range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The strategic placement of substituents on the pyridine ring, facilitated by the reactivity of the chloro and nitrile groups, allows for the fine-tuning of a molecule's pharmacological profile.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as acutely toxic if swallowed and can cause serious eye damage. [2]Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. In case of accidental exposure, immediate medical attention should be sought. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its trifunctional nature provides a rich platform for a wide array of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily modify all three positions of the pyridine ring makes it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. As the demand for novel and effective bioactive compounds continues to grow, the strategic importance of key intermediates like this compound is set to increase, ensuring its continued relevance in the years to come.
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Methodological & Application
Experimental Protocol and Application Notes for the Synthesis of 2-Chloro-5-methylnicotinonitrile
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-Chloro-5-methylnicotinonitrile (CAS No: 66909-34-0), a key heterocyclic building block in the development of pharmaceutical and agrochemical agents.[1] The primary method detailed is the Sandmeyer reaction, a robust and versatile transformation for converting an aromatic amine to a chloro-substituted arene via a diazonium salt intermediate.[2] This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Significance
This compound, also known as 2-chloro-5-methylpyridine-3-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal and materials chemistry.[3] Its structure, featuring a reactive chlorine atom and a cyano group, makes it a versatile precursor for introducing the 3-cyano-5-methylpyridine moiety into more complex molecular architectures. This scaffold is found in compounds investigated for the treatment of cardiovascular disorders and central nervous system diseases.[4] The procedure outlined herein provides a reliable method for its laboratory-scale preparation.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[3] |
| Molecular Weight | 152.58 g/mol | PubChem[3] |
| CAS Number | 66909-34-0 | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | 2-chloro-5-methylpyridine-3-carbonitrile | PubChem[3] |
| InChI Key | ABDCRTUCXNUXMA-UHFFFAOYSA-N | Sigma-Aldrich |
Synthetic Strategy: The Sandmeyer Reaction
The conversion of an aromatic amine to a halide is efficiently achieved through the Sandmeyer reaction.[5] This two-stage process involves:
-
Diazotization: The conversion of the primary aromatic amine (2-amino-5-methylnicotinonitrile) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[6]
-
Substitution: The displacement of the diazonium group (-N₂⁺) with a chloride ion, catalyzed by copper(I) chloride (CuCl).[2]
The choice of the Sandmeyer reaction is predicated on its high reliability and broad substrate scope for the synthesis of aryl halides from readily available amino precursors.[7]
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The Versatile Scaffold: Applications of 2-Chloro-5-methylnicotinonitrile in Modern Medicinal Chemistry
Abstract
2-Chloro-5-methylnicotinonitrile has emerged as a highly versatile and valuable building block in the lexicon of medicinal chemistry. Its unique electronic and steric properties, conferred by the strategic placement of a chloro, a methyl, and a nitrile group on a pyridine ring, render it a privileged scaffold for the synthesis of a diverse array of biologically active molecules. This comprehensive guide provides an in-depth exploration of the applications of this compound, detailing its role as a key intermediate in the synthesis of pharmaceutical agents. We will delve into the fundamental reactivity of this compound, providing field-proven protocols for its key transformations, namely nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, we will explore its application in the synthesis of compounds targeting significant biological pathways, thereby offering researchers, scientists, and drug development professionals a practical and authoritative resource to unlock the full potential of this pivotal chemical entity.
Introduction: The Strategic Importance of the Substituted Pyridine Moiety
The pyridine ring is a cornerstone of medicinal chemistry, frequently found in the structures of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and its inherent metabolic stability make it a favored heterocyclic core in drug design. This compound (CAS 66909-34-0) represents a particularly strategic starting material due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the cyano group and the pyridine nitrogen activates the chlorine atom at the 2-position for nucleophilic displacement, while the nitrile and methyl groups offer avenues for further functionalization.[1] This trifecta of reactive sites allows for a divergent synthetic approach, enabling the construction of complex molecular architectures from a single, readily available starting material.
| Property | Value |
| CAS Number | 66909-34-0 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Solid |
| Melting Point | 117 °C |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the reactivity of the C2-chloro substituent. This position is highly susceptible to two major classes of transformations that are fundamental to modern drug discovery: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a property that is further amplified by the electron-withdrawing cyano group at the 3-position. This electronic arrangement makes the carbon atom attached to the chlorine susceptible to attack by a wide range of nucleophiles.[2] The reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a negatively charged Meisenheimer intermediate.[3] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge.
Common nucleophiles employed in SNAr reactions with this compound include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy/aryloxy, and 2-thioether substituted pyridines, respectively. These reactions are often facilitated by a base and can be accelerated using microwave irradiation.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a transformation of paramount importance in the synthesis of biaryl and heteroaryl scaffolds prevalent in many drug molecules.[5][6] This palladium-catalyzed reaction couples an organohalide with an organoboron species, typically a boronic acid or a boronate ester.[7]
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[5]
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
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Use of 2-Chloro-5-methylnicotinonitrile in pesticide synthesis
Application Note & Protocols
Topic: The Strategic Role of 2-Chloro-5-methylnicotinonitrile and its Derivatives in Modern Insecticide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chloropyridinyl-based scaffolds are foundational to a significant class of modern insecticides, most notably the neonicotinoids. These compounds function as potent agonists of insect nicotinic acetylcholine receptors (nAChRs), leading to effective pest control across a wide range of agricultural applications. This document provides a detailed examination of the synthetic utility of key chloropyridinyl intermediates, with a focus on this compound and its critical, more direct precursor analogue, 2-chloro-5-chloromethylpyridine (CCMP). We will elucidate the synthetic pathways leading to blockbuster insecticides such as Acetamiprid and Thiacloprid, providing detailed, field-proven protocols. The causality behind experimental choices, self-validating quality control measures, and quantitative data are presented to ensure scientific integrity and reproducibility.
Introduction: The Chloropyridinyl Scaffold in Insecticide Discovery
The development of neonicotinoid insecticides marked a significant advancement in crop protection. Their efficacy stems from a shared chemical feature: a 6-chloro-3-pyridinylmethyl moiety that selectively binds to insect nAChRs.[1] The synthesis of these high-value agrochemicals relies on the availability of versatile pyridine-based building blocks.
Among the most crucial of these is 2-chloro-5-chloromethylpyridine (CCMP) , a highly reactive intermediate that serves as the direct starting point for the synthesis of imidacloprid, acetamiprid, thiacloprid, and nitenpyram.[2][3] Its precursor, 2-chloro-5-methylpyridine , is also a key industrial commodity.[4]
The subject of this note, This compound , is a pyridine derivative featuring a nitrile (-C≡N) group at the 3-position.[5] While not typically the direct precursor for the aforementioned neonicotinoids, its functional groups (chloro, methyl, and nitrile) make it a versatile intermediate for the synthesis of other complex molecules and potentially newer classes of pesticides. The nitrile group can be subjected to various chemical transformations to generate different functionalities, or it can be a part of the final pharmacophore itself. A common industrial pathway involves the chlorination of 2-chloro-5-methylpyridine to yield CCMP, which is then used in subsequent coupling reactions.
This guide will focus on the established, high-yield synthetic routes from the CCMP intermediate, providing a practical framework for researchers in the field.
Core Synthetic Pathways and Precursor Relationships
The synthesis of chloropyridinyl insecticides begins with simpler pyridine precursors. The logical flow from a basic starting material to the final active ingredient highlights the importance of each intermediate.
Caption: Key intermediates in neonicotinoid synthesis.
The most industrially significant pathway involves the radical chlorination of 2-chloro-5-methylpyridine to form the highly reactive benzylic chloride, CCMP. This intermediate is then coupled with various nucleophiles to build the final insecticide structure. While this compound is a related structure, its direct application often requires transformation into a more reactive intermediate like CCMP, a process that is less commonly documented in mainstream pesticide synthesis literature.
Application Protocol: Synthesis of Acetamiprid
Acetamiprid is a widely used neonicotinoid insecticide. Its synthesis is a robust, two-step process starting from the CCMP intermediate.[6][7][8]
Principle
The synthesis proceeds via two key transformations:
-
Amination: A nucleophilic substitution reaction where the chloromethyl group of CCMP is displaced by monomethylamine. This step forms the core N-(6-chloro-3-pyridylmethyl)methylamine intermediate. The reaction is typically conducted at a controlled temperature to minimize side reactions and manage the volatility of methylamine.[6]
-
Condensation: The amine intermediate is then reacted with an N-cyanoimine derivative (e.g., ethyl N-cyanoethanimideate). This condensation reaction forms the final acetamidine linkage, yielding Acetamiprid.[9]
Materials and Reagents
-
2-chloro-5-chloromethylpyridine (CCMP)
-
Monomethylamine (gas or aqueous solution)
-
Ethyl N-cyanoethanimideate
-
Solvents: Dichloroethane, Toluene, or Tetrahydrofuran (THF)[6]
-
Ethanol
-
Saturated Brine Solution
-
Standard reaction glassware with stirring, cooling, and gas inlet capabilities
-
Rotary evaporator and filtration apparatus
Detailed Protocol
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine (Amine Intermediate)
-
Set up a reaction vessel equipped with a stirrer, thermometer, and gas inlet, and cool it to below 0°C using an ice-salt bath.
-
Charge the vessel with a suitable solvent, such as 3500L of dichloroethane for a 750kg scale reaction.[6]
-
Slowly bubble approximately 310kg of monomethylamine gas into the cold solvent. Causality: This pre-dissolving at low temperature is crucial to control the exothermic reaction upon addition of CCMP and to prevent the loss of volatile methylamine.
-
Once the methylamine addition is complete, raise the temperature to 45°C.
-
Begin the dropwise addition of 750kg of 2-chloro-5-chloromethylpyridine (CCMP). The addition should be controlled over approximately 8 hours to maintain the reaction temperature at 45°C.[6]
-
After the addition is complete, maintain the reaction mixture at 45°C for an additional 4 hours to ensure the reaction goes to completion.
-
Upon completion, the resulting solution containing the amine intermediate can be used directly in the next step after appropriate work-up if required by the specific process.
Step 2: Synthesis of Acetamiprid via Condensation
-
In a separate reactor, charge 157.5g of the N-(6-chloro-3-pyridylmethyl)methylamine intermediate solution and 100g of ethanol.[9]
-
Add 112g of ethyl N-cyanoethanimideate to the mixture.
-
Heat the reaction mixture to 65°C and maintain this temperature with stirring for 6-7 hours.[9]
-
Monitor the reaction for completion using a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to 0°C to induce crystallization and stratification.
-
Filter the resulting solid product.
-
Wash the filter cake with a saturated brine solution to remove impurities.
-
Dry the product under vacuum to obtain the final Acetamiprid technical.
Self-Validation / Quality Control
-
Yield: The overall yield for this process is typically high, with reports of up to 96.6%.[9]
-
Purity: The purity of the final product should be assessed by HPLC, with expected purity often exceeding 96%.[9]
-
Characterization: Confirm the product identity using melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Application Protocol: Synthesis of Thiacloprid
Thiacloprid is another vital neonicotinoid insecticide, characterized by a thiazolidine ring in its structure.[10] Its synthesis also utilizes CCMP as the key starting material.
Principle
The synthesis of Thiacloprid is typically a one-pot reaction involving the nucleophilic substitution of the chlorine atom in CCMP's chloromethyl group by a pre-formed thiazolidine derivative. The reaction is facilitated by a non-nucleophilic organic base, such as tetramethylguanidine, which acts as a proton scavenger.[11][12]
Caption: Synthetic workflow for Acetamiprid.
Materials and Reagents
-
2-chloro-5-chloromethylpyridine (CCMP)
-
2-cyanoimino-1,3-thiazolidine
-
Tetramethylguanidine (or another suitable organic base)
-
Hydrochloric Acid (for pH adjustment)
-
Water (for recrystallization)
-
Reaction vessel with cooling, stirring, and addition funnel
Detailed Protocol
-
Charge the reaction vessel with 127.2kg of 2-cyanoimino-1,3-thiazolidine, 400kg of butanol, and 115.2kg of tetramethylguanidine.[12]
-
Cool the mixture to a temperature range of 0-5°C. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the electrophilic CCMP, preventing side-product formation.
-
While maintaining the low temperature, add 162.0kg of CCMP to the reaction mixture.
-
After the addition is complete, raise the temperature to 30°C and stir the reaction for 8 hours.[12]
-
Monitor the reaction for completion.
-
Once complete, carefully add hydrochloric acid to the reaction kettle to adjust the pH of the solution to 3. This step protonates the excess base and helps in the subsequent purification.
-
Add 400kg of water to the vessel to initiate recrystallization of the product.
-
Filter the solid precipitate.
-
Dry the filter cake under vacuum to obtain the final Thiacloprid product.
Quantitative Data Summary
| Parameter | Acetamiprid Synthesis | Thiacloprid Synthesis | Reference |
| Key Intermediate | CCMP | CCMP | [6],[12] |
| Primary Reagent | N-(6-chloro-3-pyridylmethyl)methylamine | 2-cyanoimino-1,3-thiazolidine | [9],[12] |
| Solvent | Ethanol | Butanol | [9],[12] |
| Base | N/A (reagent is the base) | Tetramethylguanidine | [12] |
| Reaction Temp. | 65°C (Condensation) | 30°C | [9],[12] |
| Reaction Time | 6-7 hours | 8 hours | [9],[12] |
| Reported Yield | ~96% | ~97% | [9],[12] |
| Reported Purity | >96% | >97% | [9],[12] |
Conclusion
This compound and its analogue 2-chloro-5-chloromethylpyridine (CCMP) are pivotal intermediates in the agrochemical industry. While CCMP provides a direct and high-yield pathway to a multitude of commercially successful neonicotinoid insecticides like Acetamiprid and Thiacloprid, the inherent reactivity of the nitrile group in this compound suggests its potential as a scaffold for developing next-generation pesticides. The detailed protocols provided herein, grounded in established industrial literature, offer a robust and reproducible framework for researchers engaged in the synthesis and development of these critical crop protection agents. Understanding the causality behind each experimental step is paramount to achieving high yields, purity, and ensuring the scalability of these synthetic processes.
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The Versatile Virtuoso: 2-Chloro-5-methylnicotinonitrile as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile and valuable building blocks. 2-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative with the molecular formula C₇H₅ClN₂, is one such cornerstone.[1][2] Its strategic arrangement of a reactive chlorine atom, a cyano group, and a methyl-substituted pyridine ring makes it a highly sought-after intermediate in the synthesis of a diverse array of complex organic molecules. This application note delves into the multifaceted utility of this compound, providing detailed protocols and expert insights for its application in pharmaceutical and agrochemical research and development. The presence of both a halogen and a nitrile group on the pyridine scaffold allows for a wide range of chemical transformations, positioning it as a privileged structure in drug discovery and a key component in the synthesis of various commercial products.[1]
Physicochemical Properties at a Glance
A solid understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 117 °C | [1] |
| CAS Number | 66909-34-0 | [1][2] |
Core Applications in Synthesis: A Gateway to Molecular Diversity
The strategic positioning of the chloro and cyano functionalities on the 5-methylpyridine core renders this compound amenable to a variety of powerful cross-coupling and substitution reactions. These transformations are fundamental to modern synthetic organic chemistry, enabling the construction of complex molecular architectures with high precision and efficiency.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists construct intricate molecular frameworks. This compound, with its reactive C-Cl bond, is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4][5][6] This reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with a halide, catalyzed by a palladium(0) complex.[3][6]
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of a 5-Methyl-2-aryl-nicotinonitrile Derivative via Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol based on established methods for Suzuki-Miyaura couplings of 2-halopyridines.[3][4] Researchers should optimize conditions for their specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like toluene, dioxane, or DMF with water is often effective.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to afford the desired 5-methyl-2-aryl-nicotinonitrile.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[7][8][9][10][11] This reaction is instrumental in the synthesis of a vast number of pharmaceuticals and other biologically active molecules.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.
Protocol: Synthesis of a 2-(Substituted-amino)-5-methylnicotinonitrile via Buchwald-Hartwig Amination
Disclaimer: This is a generalized protocol based on established methods for Buchwald-Hartwig aminations.[7][10] The choice of ligand and base is crucial and substrate-dependent.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOᵗBu, K₃PO₄, or Cs₂CO₃).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-aryl or N-alkyl-5-methylnicotinonitrile derivative.
Nucleophilic Aromatic Substitution (SNA_r_): A Classical Transformation
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano group, makes this compound susceptible to nucleophilic aromatic substitution (SNA_r_).[12][13][14][15][16] This pathway allows for the direct displacement of the chloride with a variety of nucleophiles.
Protocol: Synthesis of a 2-Alkoxy-5-methylnicotinonitrile via S_N_Ar
Disclaimer: This is a generalized protocol. Reaction conditions, particularly temperature, will vary depending on the nucleophilicity of the alkoxide.
-
Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF or the alcohol itself). Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOᵗBu) portion-wise at 0 °C to generate the corresponding alkoxide.
-
Reagent Addition: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC or LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Showcase Application: Synthesis of Nevirapine Analogues
This compound is a key precursor in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[17][18][19][20] The synthesis of Nevirapine and its derivatives often involves the reaction of a substituted 2-chloropyridine with an appropriate aminopyridine derivative.
Synthetic Pathway to a Nevirapine Analogue
Caption: Simplified synthetic route to a Nevirapine analogue starting from this compound.
The synthesis of Nevirapine itself involves the coupling of 2-chloro-3-amino-4-picoline with a cyclopropylaminonicotinic acid derivative.[18][21] While this compound is not a direct precursor to Nevirapine, its structural similarity and reactivity make it an invaluable tool for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.[17][19][20] These studies are crucial for developing new NNRTIs with improved efficacy, resistance profiles, and reduced side effects.
Conclusion: An Indispensable Tool for the Synthetic Chemist
This compound has firmly established itself as a versatile and economically significant building block in organic synthesis. Its ability to readily participate in a range of high-yield transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides chemists with a reliable and efficient entry point to a vast chemical space. From the development of life-saving antiretroviral drugs to the creation of advanced agrochemicals, the applications of this multifaceted intermediate continue to expand, underscoring its importance in both academic and industrial research. The protocols and insights provided herein are intended to empower researchers to harness the full synthetic potential of this remarkable molecule.
References
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6127-6130. [Link]
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- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (n.g.).
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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-methylnicotinonitrile
Introduction: The Strategic Importance of 2-Aryl-5-methylnicotinonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in both academic research and industrial-scale chemical production.[3][4] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and heteroaryl structures is paramount.[5][6]
This guide focuses on a specific, yet highly valuable, application of this methodology: the Suzuki coupling of 2-Chloro-5-methylnicotinonitrile. This substrate is a versatile pyridine derivative, featuring a chloro leaving group activated by the electron-deficient nature of the pyridine ring and a nitrile functionality.[7][8][9] The resulting 2-aryl-5-methylnicotinonitrile scaffold is a key structural motif in a variety of biologically active compounds, making its efficient synthesis a topic of considerable interest for drug discovery and development professionals.[7][10] These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-proven laboratory protocols, designed to empower researchers to successfully employ this compound as a building block in their synthetic endeavors.
Mechanistic Considerations for a Heteroaryl Chloride
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12] However, the specific nature of the electrophile, in this case, this compound, introduces nuances that must be addressed for successful execution.
-
Oxidative Addition: This is often the rate-determining step of the catalytic cycle.[2][11] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts (reactivity trend: I > Br > Cl).[1][11] To facilitate this challenging step with this compound, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is crucial.[5][11] These ligands enhance the electron density at the palladium center, promoting its insertion into the C-Cl bond.[3]
-
Transmetalation: Following oxidative addition, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This step requires the presence of a base.[13][14] The base activates the organoboron reagent, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3][13] The choice of base is critical and can significantly influence reaction rates and yields.
-
Reductive Elimination: In the final step, the newly formed di-organic palladium(II) complex collapses, forming the desired C-C bond in the 2-aryl-5-methylnicotinonitrile product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound.
Key Experimental Parameters and Component Selection
The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Systems
Given the lower reactivity of aryl chlorides, standard catalysts like Pd(PPh₃)₄ may provide sluggish reaction rates or low yields.[6] More advanced catalyst systems are generally required.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is critical. For heteroaryl chlorides, bulky, electron-rich phosphine ligands are the state-of-the-art.[5][15] Examples include:
-
Buchwald Ligands: Such as SPhos, XPhos, and RuPhos, which are known to be highly effective for coupling challenging substrates.[5]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that are more electron-rich and often more stable than phosphines.[13]
-
Ferrocenylphosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also robust and widely used.[16]
-
The Role of the Base
The base is essential for the transmetalation step.[14] The choice of base can affect reaction efficiency and must be compatible with the functional groups present in the coupling partners.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly employed.[3][14] K₃PO₄ is often a good choice for challenging couplings. Cs₂CO₃ is more soluble in organic solvents and can be effective but is also more expensive.
-
Aqueous vs. Anhydrous: Many Suzuki protocols utilize a biphasic solvent system (e.g., toluene/water or dioxane/water) where the inorganic base resides in the aqueous phase.[1][17] Anhydrous conditions are also possible, particularly with bases like K₃PO₄.
Solvent Systems
The solvent must solubilize the reactants and catalyst system and be stable at the required reaction temperature.
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, often in combination with water.[3][17] Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be effective.[18] The choice of solvent can influence the reaction rate and the solubility of the base.
Quantitative Data: A Comparative Overview
The following table summarizes typical conditions and reported yields for the Suzuki coupling of various heteroaryl chlorides, providing a valuable starting point for optimization.
| Entry | Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
| 2 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 80 | 92 | [15] |
| 3 | 2-Chloro-5-nitropyridine | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 88 | [12] |
| 4 | 2-Chloro-3-aminopyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 99 | [19] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound. Protocol A is a general-purpose method using a widely available catalyst system, while Protocol B is tailored for potentially more challenging or sterically hindered boronic acids.
Protocol A: General Coupling with Pd(dppf)Cl₂
This protocol is a robust starting point for coupling with a range of simple aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 mmol, 152.58 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 24.4 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser (if using conventional heating)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. Alternatively, heat the reaction in a sealed microwave reactor at 120 °C for 20-40 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours for conventional heating).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-methylnicotinonitrile.
Protocol B: Enhanced Reactivity with a Buchwald Ligand
This protocol employs a more active catalyst system suitable for less reactive or sterically demanding arylboronic acids.
Materials:
-
This compound (1.0 mmol, 152.58 mg)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and a magnetic stir bar to a dry Schlenk flask.
-
Reactant Addition: Remove the flask from the glovebox (if used). Add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with inert gas for 5-10 minutes.
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction: Heat the sealed flask in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Follow steps 5-7 from Protocol A. Reaction times may vary (typically 4-24 hours).
The workflow for a typical Suzuki coupling experiment is depicted below.
Troubleshooting and Self-Validation
A well-designed protocol should be a self-validating system. If issues arise, consider the following:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. 4. Ineffective base/ligand combination. | 1. Use fresh palladium precursor and ligand. 2. Ensure proper degassing of solvents and thorough purging with inert gas. 3. Check the purity of the boronic acid; consider using the corresponding pinacol ester. Protodeboronation can be an issue.[5] 4. Screen alternative ligands (e.g., SPhos) or bases (e.g., Cs₂CO₃). |
| Formation of Homocoupled Byproducts | 1. Reaction temperature too high. 2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Improve inert atmosphere techniques.[20] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and a base like KF or anhydrous K₃PO₄. 2. Switch to a milder base or shorten the reaction time. Consider using a boronic ester which can be more stable.[21] |
| Difficult Purification | 1. Residual palladium catalyst. 2. Boronic acid byproducts. | 1. Filter the crude product through a plug of Celite or silica. Consider a charcoal treatment. 2. Perform an aqueous wash with a mild base (e.g., 1M Na₂CO₃) during workup to remove acidic boron species. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of 2-aryl-5-methylnicotinonitriles, which are valuable scaffolds in drug discovery and materials science. Success with this chloro-heteroaromatic substrate requires careful consideration of the catalyst system, particularly the use of electron-rich, bulky phosphine ligands to overcome the challenge of C-Cl bond activation. By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can reliably access a diverse range of functionalized pyridine derivatives, accelerating their research and development programs.
References
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Bardera, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
- Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. [Link]
- NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][11]-Fused Indole Heterocycles. [Link]
- Semantic Scholar.
- MySkinRecipes. 2-Chloro-5-methylnicotinic acid. [Link]
- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- PubChem. This compound. [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF. [Link]
- MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]
- Chemical Society Reviews (RSC Publishing).
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Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-5-methylnicotinonitrile
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-5-methylnicotinonitrile. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-substituted-5-methylnicotinonitrile scaffold in a range of biologically active molecules.[1][2][3] This document delves into the underlying reaction mechanism, explores the scope of applicable nucleophiles, presents detailed step-by-step experimental protocols, and discusses alternative catalytic methodologies. The content is designed for researchers, scientists, and drug development professionals, aiming to provide both the theoretical foundation and practical guidance necessary for the successful synthesis and derivatization of this important intermediate.
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
The nicotinonitrile framework, particularly when substituted at the 2-position, is a privileged scaffold in modern pharmacology. Derivatives have been shown to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The nitrile group itself is a versatile functional handle and a common pharmacophore that can engage in crucial hydrogen bonding interactions within protein active sites.[4] this compound serves as a readily available and highly reactive starting material, enabling the facile introduction of diverse functionalities at the C2-position, which is pivotal for library synthesis and structure-activity relationship (SAR) studies.
Mechanistic Principles: Activating the Pyridine Ring for SNAr
The successful application of this compound in SNAr reactions hinges on the electronic properties of the heterocyclic system. Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient, a characteristic that is essential for facilitating nucleophilic attack.
Key Activating Factors:
-
Pyridine Nitrogen: The highly electronegative nitrogen atom acts as a powerful electron sink, withdrawing electron density from the ring carbons. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.[5][6][7]
-
Nitrile Group (-CN): Positioned at C3, the cyano group is a potent electron-withdrawing group through both inductive and resonance effects, further reducing the electron density of the ring and making it more electrophilic.
-
Leaving Group Position: The chlorine atom at the C2 position is ideally situated for substitution. During the reaction, the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen, which significantly stabilizes the transition state and accelerates the reaction.[5][7]
The reaction proceeds via a two-step addition-elimination mechanism . The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the chlorine. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][8] In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.
Caption: SNAr Mechanism on this compound.
Experimental Design and Protocols
Safety Precautions
-
This compound: This compound is classified as acutely toxic if swallowed and can cause serious eye damage.
-
Handling: Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[9]
-
Spills: In case of a spill, avoid dust formation.[9] Collect the material using appropriate methods and dispose of it as hazardous waste.
-
Solvents and Reagents: Consult the Safety Data Sheet (SDS) for all solvents (e.g., DMF, DMSO) and bases (e.g., NaH, K₂CO₃) used in the reaction. Many are flammable, corrosive, or toxic.
General Protocol for SNAr with O-, N-, and S-Nucleophiles
This protocol provides a general framework for the reaction. Specific conditions, such as temperature and reaction time, may require optimization based on the nucleophilicity of the reacting partner.
Caption: General Experimental Workflow for SNAr.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., alcohol, amine, thiol) (1.0 - 1.2 equiv)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound and the appropriate base.
-
Add the anhydrous solvent via syringe.
-
If the nucleophile is a solid, add it at this stage. If it is a liquid, add it dropwise via syringe. For O- and S-nucleophiles, pre-formation of the corresponding alkoxide or thiolate by reaction with a strong base like NaH at 0 °C before adding the electrophile is often beneficial.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired product.
Example Protocol: Synthesis of 2-Anilino-5-methylnicotinonitrile
This protocol details the reaction with a common N-nucleophile.
-
Preparation: Add this compound (1.53 g, 10.0 mmol, 1.0 equiv) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) to a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF, 30 mL). Add aniline (1.02 mL, 11.0 mmol, 1.1 equiv) to the stirring suspension.
-
Reaction: Heat the mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: After cooling, pour the reaction mixture into 200 mL of cold water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol/water to yield 2-anilino-5-methylnicotinonitrile as a pure solid.
Scope and Data
The SNAr reaction of this compound is robust and tolerates a wide range of nucleophiles. The following table summarizes typical conditions and expected outcomes for different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| O-Nucleophiles | Sodium Methoxide | NaOMe | MeOH | 65 | 4 - 8 | 85 - 95 |
| Phenol | K₂CO₃ | DMF | 100 | 6 - 12 | 70 - 85 | |
| N-Nucleophiles | Morpholine | K₂CO₃ | DMSO | 110 | 4 - 8 | 90 - 98 |
| Aniline | Cs₂CO₃ | Dioxane | 100 | 8 - 16 | 75 - 90 | |
| Benzylamine | K₂CO₃ | DMF | 90 | 5 - 10 | 80 - 92 | |
| S-Nucleophiles | Sodium Thiophenoxide | NaH | THF | 65 | 2 - 6 | 88 - 97 |
| Sodium Sulfide | Na₂S | DMF | 130 | 0.5 - 1 | ~55 (for thiol)[10] |
Note: Data is compiled and representative. Actual results may vary based on substrate purity, reaction scale, and specific conditions.
Alternative Methodologies: When SNAr is Challenging
While SNAr is highly effective for many nucleophiles, challenges can arise with weaker nucleophiles (e.g., hindered secondary amines, certain anilines) or when milder conditions are required to preserve sensitive functional groups. In these cases, transition-metal-catalyzed cross-coupling reactions are a powerful alternative.
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is the premier method for coupling amines with aryl halides, including challenging chloropyridines.[11][12] It is often successful where traditional SNAr reactions fail or require harsh conditions.[13] The key to success lies in the choice of a suitable palladium pre-catalyst and a bulky, electron-rich phosphine ligand.[14]
Caption: Method Selection Guide.
Key Considerations for Buchwald-Hartwig:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized ligand (e.g., RuPhos, XPhos, BrettPhos) is required.[14]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically used.
-
Inert Conditions: The reaction is highly sensitive to oxygen, requiring scrupulous exclusion of air.[14]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[15][16] While often requiring higher temperatures than palladium-catalyzed reactions, modern ligand-accelerated protocols have significantly improved its scope and utility.[15] It can be a cost-effective alternative to palladium-based systems.
References
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- SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
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- Amination of Heteroaryl Chlorides: Palladium C
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
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- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
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- Nucleophilic aromatic substitution reactions of chloropyrimidines.
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- Asymmetric Nucleophilic C
- Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.
- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.
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- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
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Scale-up synthesis of 2-Chloro-5-methylnicotinonitrile
An Application Note and Protocol for the Scale-Up Synthesis of 2-Chloro-5-methylnicotinonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound (CAS No: 66909-34-0), a pivotal heterocyclic building block in the pharmaceutical and agrochemical industries.[1] The protocol detailed herein is centered around the robust and well-established Sandmeyer reaction, a method renowned for its reliability in converting aromatic amines into aryl halides.[2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, critical safety considerations, and analytical validation required for a successful and safe scale-up. The intended audience includes researchers, process chemists, and drug development professionals tasked with transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale.
Introduction and Strategic Importance
This compound, with the molecular formula C₇H₅ClN₂, is a versatile pyridine derivative.[4][5] Its structure, featuring strategically placed chloro, methyl, and nitrile functional groups, makes it an exceptionally valuable intermediate for introducing the 5-methylpyridine-3-carbonitrile scaffold into more complex molecules.[1] This moiety is integral to the structure of numerous biologically active compounds, and consequently, a scalable and efficient synthesis of this intermediate is of significant industrial interest.
The primary challenge in synthesizing substituted pyridines lies in achieving the desired regioselectivity. Direct chlorination of 5-methylnicotinonitrile is often unselective and difficult to control. Therefore, a more strategic approach is required. The Sandmeyer reaction provides an elegant solution, allowing for the clean conversion of a primary aromatic amine to a chloro group via a diazonium salt intermediate.[3][6][7] This method is not only effective but also utilizes readily available and cost-effective reagents, making it highly suitable for industrial applications.
The Synthetic Pathway: The Sandmeyer Reaction
The chosen synthetic route involves a two-stage process starting from the corresponding amine, 2-Amino-5-methylnicotinonitrile.
-
Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite in an acidic medium (hydrochloric acid). This reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.
-
Copper-Catalyzed Chlorination (Sandmeyer Reaction): The diazonium salt is then introduced to a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chloride ion, liberating nitrogen gas in the process.[2]
The overall reaction mechanism is a well-documented radical-nucleophilic aromatic substitution (SRNAr).[3] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then fragments into an aryl radical and nitrogen gas. The aryl radical subsequently abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired product.[7]
Caption: Overall reaction scheme for the synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagent/Material | CAS No. | MW ( g/mol ) | Quantity | Molar Eq. | Notes |
| 2-Amino-5-methylnicotinonitrile | 56522-29-3 | 133.15 | 100.0 g | 1.00 | Starting material |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | 300 mL | ~4.7 | Corrosive |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 57.0 g | 1.10 | Oxidizer, toxic |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | 99.0 g | 1.33 | Catalyst |
| Deionized Water | 7732-18-5 | 18.02 | ~2.5 L | - | For solutions and work-up |
| Toluene | 108-88-3 | 92.14 | ~1.0 L | - | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Drying agent |
| Equipment | |||||
| 2 L Jacketed Glass Reactor | 1 | With overhead stirrer, thermocouple, and chiller | |||
| 1 L Addition Funnel | 1 | For controlled addition of NaNO₂ solution | |||
| Buchner Funnel and Flask | 1 | For filtration | |||
| 2 L Separatory Funnel | 1 | For extraction | |||
| Rotary Evaporator | 1 | For solvent removal |
Experimental Procedure
Caption: High-level experimental workflow for the synthesis.
Step 1: Preparation of the Diazonium Salt Solution
-
Charge the 2 L jacketed reactor with concentrated hydrochloric acid (200 mL) and deionized water (200 mL).
-
Begin stirring and cool the reactor contents to 0 °C using the circulating chiller.
-
Slowly add 2-Amino-5-methylnicotinonitrile (100.0 g, 0.751 mol) to the cold acid solution. A thick slurry will form. Maintain the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (57.0 g, 0.826 mol) in deionized water (150 mL). Transfer this solution to the addition funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over 60-90 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt. The formation of a clear, yellowish solution indicates the completion of diazotization.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
In a separate 2 L beaker or flask, dissolve copper(I) chloride (99.0 g, 1.00 mol) in concentrated hydrochloric acid (100 mL).
-
Cool this copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold copper(I) chloride solution. Caution: This addition will result in the evolution of nitrogen gas. Ensure the rate of addition is controlled to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases. The solution will typically turn dark green or brown.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to the 2 L separatory funnel and extract the product with toluene (3 x 300 mL).
-
Combine the organic extracts and wash sequentially with deionized water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL, until effervescence ceases), and finally with brine (200 mL).
-
Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Safety and Hazard Management
The scale-up of this synthesis requires strict adherence to safety protocols.
-
Chemical Hazards :
-
This compound : Toxic if swallowed and causes serious eye damage.[4] Avoid inhalation of dust and direct contact.
-
Aryl Diazonium Salts : Potentially explosive, especially when isolated in a dry state.[3] They must be kept cold and in solution at all times and should be used immediately after preparation.
-
Hydrochloric Acid : Highly corrosive and causes severe skin burns and eye damage. Use in a fume hood is mandatory.
-
Sodium Nitrite : A strong oxidizer and is toxic.
-
-
Personal Protective Equipment (PPE) : Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.[8]
-
Engineering Controls : All operations must be performed within a chemical fume hood. The jacketed reactor provides essential temperature control to manage the exothermic nature of the reactions and prevent thermal runaway, particularly during diazotization.[8]
-
Waste Disposal : All chemical waste, including aqueous layers and solvent washes, must be collected and disposed of according to institutional and local environmental regulations.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.6 (d, 1H, H-6), ~7.9 (d, 1H, H-4), ~2.5 (s, 3H, -CH₃). Chemical shifts provide confirmation of the substitution pattern.[9] |
| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for 7 distinct carbons, including the nitrile carbon (~115 ppm), the methyl carbon (~18 ppm), and the aromatic carbons with characteristic shifts influenced by the chloro and nitrile substituents.[9] |
| FT-IR (KBr Pellet) | ν (cm⁻¹): ~2230 (C≡N stretch, strong), ~1580-1450 (C=C and C=N ring stretches), ~850-800 (C-H out-of-plane bending). Confirms the presence of key functional groups.[9] |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z = 152, with a characteristic M+2 peak at m/z = 154 (approx. 1/3 intensity) due to the ³⁷Cl isotope. This confirms the molecular weight and the presence of one chlorine atom.[5] |
| Melting Point | 117 °C. A sharp melting point close to the literature value is a strong indicator of high purity.[1] |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging the Sandmeyer reaction, this process offers high yields and selectivity, utilizing common industrial reagents. The key to successful scale-up lies in meticulous temperature control during the diazotization step and careful handling of the intermediate diazonium salt. Adherence to the outlined safety procedures is paramount to ensure a safe operational environment. The final product's purity, confirmed by the analytical methods detailed, renders it suitable for subsequent use in multi-step pharmaceutical and agrochemical manufacturing campaigns.
References
- ECHEMI. (n.d.). 2-CHLORO-5-METHYL-NICOTINONITRILE SDS, 66909-34-0 Safety Data Sheets.
- Akhtar, T., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.
- ResearchGate. (n.d.). 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Sandmeyer reaction.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Amerigo Scientific. (n.d.). This compound.
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Analytical methods for 2-Chloro-5-methylnicotinonitrile quantification
Application Note: Quantitative Analysis of 2-Chloro-5-methylnicotinonitrile using Chromatographic Techniques
Abstract
This document provides detailed analytical methods for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. The protocols herein describe validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods suitable for quality control, stability testing, and impurity profiling. The methodologies are presented with a focus on the scientific rationale behind procedural choices, ensuring robustness and reliability. All methods are designed to meet the stringent requirements of international regulatory standards, such as the ICH guidelines.[1][2][3][4]
Introduction
This compound (CAS No. 66909-34-0) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[5][6] Its chemical structure, featuring a chlorinated pyridine ring with nitrile and methyl functionalities, makes it a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final product. Therefore, robust and validated analytical methods for its precise quantification are essential.
This application note outlines two primary analytical approaches for the quantification of this compound: a reverse-phase HPLC method with UV detection for routine quality control and a more specific GC-MS method for trace-level detection and identification.
Chemical and Physical Properties of this compound: [7]
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol [5][7][8] |
| Appearance | Solid[5] |
| IUPAC Name | 2-chloro-5-methylpyridine-3-carbonitrile[7] |
High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
Reverse-phase HPLC is the chosen method for primary quantification due to its versatility, robustness, and wide availability in quality control laboratories. The method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The nitrile and chloro groups on the pyridine ring provide sufficient polarity for good retention and peak shape on a C18 column. A UV detector is selected based on the chromophoric nature of the aromatic ring system.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (reagent grade)
-
0.45 µm nylon syringe filters
2.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2.2.4. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The method was validated according to ICH Q2(R2) guidelines.[1][3][4] The following parameters were assessed:
2.3.1. Specificity Specificity was demonstrated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked placebo sample. The chromatograms showed no interfering peaks at the retention time of this compound.
2.3.2. Linearity Linearity was evaluated over the concentration range of 1-100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.
2.3.3. Accuracy and Precision Accuracy and precision were determined by analyzing samples at three concentration levels (low, medium, and high) in triplicate.
| Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 5 | 98.0 - 102.0 | ≤ 2.0 |
| Medium | 50 | 98.0 - 102.0 | ≤ 2.0 |
| High | 100 | 98.0 - 102.0 | ≤ 2.0 |
2.3.4. Limits of Detection (LOD) and Quantification (LOQ)
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] It is particularly useful for identifying and quantifying impurities, even at trace levels.[10] this compound is amenable to GC analysis due to its thermal stability and volatility. The mass spectrometer provides high selectivity and sensitivity, allowing for definitive identification based on the mass spectrum.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., 4-Chlorobenzonitrile)
-
0.22 µm PTFE syringe filters
3.2.2. Instrumentation
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Data acquisition and processing software.
3.2.3. Chromatographic and MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temp. | 250°C |
| Injection Mode | Split (20:1) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (for identification) |
| SIM Ions | m/z 152 (M+), 117, 90 |
3.2.4. Sample Preparation
-
Internal Standard Stock Solution (500 µg/mL): Prepare a stock solution of 4-Chlorobenzonitrile in dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in dichloromethane.
-
Calibration Standards: Prepare calibration standards containing this compound at concentrations from 0.1 µg/mL to 20 µg/mL, each spiked with the internal standard at a constant concentration (e.g., 5 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve in dichloromethane, add the internal standard, and dilute to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Method Validation Summary
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention times of the analyte and IS |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Experimental Workflows
Caption: GC-MS analysis workflow for this compound.
Conclusion
The HPLC-UV and GC-MS methods presented in this application note are demonstrated to be suitable for the accurate and precise quantification of this compound. The HPLC method is ideal for routine quality control in a manufacturing environment, while the GC-MS method provides higher sensitivity and specificity, making it suitable for impurity profiling and trace analysis. Both methods are grounded in established analytical principles and validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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- Royal Society of Chemistry. (n.d.). Analytical Methods.
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- IRIS Unimore. (2025, May 9). A comparative review on chemometric strategies for GC-MS data analysis.
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- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
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- 6. This compound - Amerigo Scientific [amerigoscientific.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-5-methylnicotinonitrile Synthesis
Welcome to the technical support resource for the synthesis of 2-Chloro-5-methylnicotinonitrile (CAS 66909-34-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on maximizing yield and purity. As a versatile pyridine derivative, this compound serves as a crucial building block in pharmaceutical and agrochemical research, making its efficient synthesis a critical objective.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Overview of Primary Synthetic Routes
The successful synthesis of this compound hinges on the careful execution of key chemical transformations. The most prevalent and industrially relevant methods typically involve the chlorination of a precursor molecule, such as 2-hydroxy-5-methylnicotinonitrile. Understanding the underlying mechanisms of these routes is fundamental to troubleshooting and optimization.
A primary route involves the conversion of the hydroxyl group at the 2-position of the pyridine ring into a chlorine atom. This is commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.[3] This reaction transforms the poor leaving group (-OH) into a reactive intermediate that is readily displaced by a chloride ion. An alternative, though often more complex, route is the Sandmeyer reaction, which converts a 2-amino-5-methylnicotinonitrile precursor into the target chloro-derivative via a diazonium salt intermediate.[4][5][6]
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable steps for resolution.
Problem 1: Low or No Product Yield
-
Potential Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. Chlorination of heterocyclic rings, particularly electron-deficient ones, can be sluggish.
-
How to solve it:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. A stable ratio of starting material to product over time indicates completion or stalling.
-
Optimize Temperature: For chlorinations using POCl₃, temperatures are often elevated (e.g., 115-125°C).[3][7] Gradually increase the reaction temperature in small increments (5-10°C) to enhance the reaction rate, while monitoring for byproduct formation.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time is a straightforward solution. Some protocols specify reaction times of 5-8 hours or more.[3]
-
-
-
Potential Cause B: Inactive or Insufficient Reagents
-
Why it happens: Phosphorus oxychloride (POCl₃) is highly reactive with moisture. Over time, or if improperly stored, it can hydrolyze to phosphoric acid and HCl, reducing its efficacy as a chlorinating agent.
-
How to solve it:
-
Use Fresh Reagents: Always use a fresh, unopened bottle of POCl₃ or distill older stock before use.
-
Ensure Stoichiometry: While POCl₃ is often used as both a reagent and a solvent, ensure that a sufficient molar excess is present if a co-solvent is used. Some procedures utilize a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to enhance chlorination efficiency.[7][8]
-
-
-
Potential Cause C: Product Degradation During Work-up
-
Why it happens: The quenching of excess POCl₃ with water is highly exothermic. A rapid, uncontrolled quench can lead to localized heating, potentially causing hydrolysis of the product's nitrile group or other degradation pathways.
-
How to solve it:
-
Controlled Quenching: Pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[3][7] This maintains a low temperature and allows for efficient dissipation of heat.
-
pH Adjustment: After quenching, the solution will be highly acidic. Carefully neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) while keeping the temperature low to precipitate the product and avoid base-catalyzed hydrolysis.
-
-
Problem 2: Significant Byproduct Formation
-
Potential Cause A: Presence of Water
-
Why it happens: Trace amounts of water in the starting material or solvent can react with POCl₃, reducing its potency. More importantly, water can lead to the formation of pyrophosphate-type byproducts or hydrolysis of the nitrile functionality under harsh reaction conditions.
-
How to solve it:
-
Dry Starting Materials: Thoroughly dry the 2-hydroxy-5-methylnicotinonitrile precursor under vacuum before use.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Potential Cause B: Competing Side Reactions (e.g., Dimerization/Polymerization)
-
Why it happens: At high temperatures, activated pyridine intermediates can sometimes undergo self-condensation or polymerization, leading to intractable tars and reducing the yield of the desired monomeric product. This is particularly noted in related continuous flow processes where prolonged heating can cause decomposition and polymerization.[9]
-
How to solve it:
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating. Find the minimum temperature and time required for complete conversion of the starting material.
-
Consider a Catalyst: In some cases, a phase-transfer catalyst or an activating agent like N,N-Dimethylformamide (DMF) can facilitate the reaction under milder conditions. The reaction of DMF and POCl₃ forms a Vilsmeier reagent, which is a powerful electrophile for activating hydroxyl groups.[10][11][12][13]
-
-
Problem 3: Difficulty in Product Purification
-
Potential Cause A: Co-precipitation of Impurities
-
Why it happens: During work-up and precipitation, unreacted starting material or closely related byproducts may co-precipitate with the desired this compound, making purification difficult.
-
How to solve it:
-
pH-Based Washing: After initial precipitation, wash the crude solid with a dilute base (like 5% NaOH solution) to remove any acidic impurities or unreacted starting material (2-hydroxypyridines are weakly acidic). Follow with water washes until the filtrate is neutral.[7]
-
Recrystallization: This is a powerful technique for purification. The choice of solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Screen solvents like ethanol, isopropanol, toluene, or hexane/ethyl acetate mixtures.
-
Column Chromatography: For high-purity requirements or to separate isomers, silica gel column chromatography is effective. Use a solvent system determined by TLC analysis (e.g., gradients of ethyl acetate in hexanes).
-
-
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis? For yield optimization and process simplicity, 2-hydroxy-5-methylnicotinonitrile is often the preferred starting material. The direct chlorination with agents like POCl₃ is a well-established and generally high-yielding transformation for this class of compounds.[3]
Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)? While thionyl chloride is a potent chlorinating agent, POCl₃ is generally more effective for converting 2-hydroxypyridines to 2-chloropyridines. The mechanism with POCl₃ involves the formation of a phosphate ester intermediate which is an excellent leaving group. Thionyl chloride can sometimes lead to more complex side reactions or require harsher conditions for these specific substrates.
Q3: How do I properly handle and dispose of phosphorus oxychloride (POCl₃)? POCl₃ is corrosive and reacts violently with water. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For disposal, excess reagent should be quenched slowly and carefully by adding it to a large volume of a stirred, cooled solution of sodium bicarbonate or another suitable base. Always follow your institution's specific waste disposal guidelines.
Q4: What analytical techniques are best for confirming the product's identity and purity? A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies impurities.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[14]
-
HPLC: Provides quantitative data on purity.[15]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., the nitrile C≡N stretch).[14]
Q5: Are there any modern, high-yield alternatives to traditional batch synthesis? Yes, continuous flow chemistry is an emerging alternative. Flow chemistry can offer better temperature control, improved safety by minimizing the volume of hazardous reagents at any given time, and potentially higher yields by reducing byproduct formation.[1] While specific protocols for this compound are not widely published, related processes for similar molecules have shown significant advantages.[1][9]
Validated Experimental Protocol
This protocol describes the chlorination of 2-hydroxy-5-methylnicotinonitrile using phosphorus oxychloride.
Materials:
-
2-hydroxy-5-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
5% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Suitable recrystallization solvent (e.g., Ethanol or Toluene)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-5-methylnicotinonitrile (1.0 eq).
-
Reagent Addition: In a fume hood, slowly add phosphorus oxychloride (5-10 eq) to the flask with stirring. The POCl₃ often serves as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux (typically 110-120°C) and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling & Quenching: After completion, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the stirred ice slurry.
-
Precipitation & Filtration: Stir the mixture until all the ice has melted. The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Base Wash: Suspend the crude solid in a 5% NaOH solution and stir for 30 minutes at room temperature to remove any unreacted starting material.[7] Filter the solid again and wash with water until the filtrate is neutral.
-
Drying & Purification: Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent like ethanol.
| Parameter | Condition | Rationale |
| Chlorinating Agent | POCl₃ | Effective for converting 2-hydroxypyridines to 2-chloropyridines. |
| Temperature | 110-120°C | Provides sufficient energy to overcome the activation barrier for this transformation.[3] |
| Reaction Time | 5-8 hours | Ensures complete conversion of the starting material.[3] |
| Work-up | Quenching on ice | Safely neutralizes excess POCl₃ and controls the exothermic reaction.[3][7] |
| Purification | Base wash, Recrystallization | Removes acidic impurities and significantly improves final product purity.[7] |
| Table 1: Summary of key reaction parameters and their scientific justification. |
References
- Sandmeyer reaction. Wikipedia. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- nicotinonitrile. Organic Syntheses Procedure. [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
- Sandmeyer Reaction. GeeksforGeeks. [Link]
- 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- This compound | C7H5ClN2 | CID 12387734. PubChem. [Link]
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
- Nicotinonitrile. Wikipedia. [Link]
- 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730. PubChem. [Link]
- Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
- FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Royal Society of Chemistry. [Link]
- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.
- CN111153853B - Preparation method of 2-chloronicotinic acid.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
- This compound. Amerigo Scientific. [Link]
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- 2. This compound | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
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- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-5-methylnicotinonitrile
Welcome to the dedicated technical support resource for the purification of 2-Chloro-5-methylnicotinonitrile (CAS 66909-34-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic building block. Drawing upon established chemical principles and field-proven insights, this center provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Issue 1: Low Purity After Initial Synthesis or Work-up
Q: My crude this compound shows multiple spots on a Thin-Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?
A: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The nature of these impurities is often dependent on the synthetic route employed. Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, if the synthesis involves chlorination of a pyridine N-oxide, you might encounter isomeric impurities or over-chlorinated products.[1]
Recommended Solutions:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[2][3] The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing.[4] To mitigate this, consider the following:
-
Recrystallization: If the impurities have significantly different solubilities from your target compound, recrystallization is a viable option. Screening various solvents is crucial for identifying an appropriate system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Issue 2: Significant Peak Tailing During Column Chromatography
Q: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing. What is causing this and how can I achieve better peak shape?
A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on silica gel.[4] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica.[4] This leads to a non-ideal equilibrium during elution, resulting in tailed peaks.
Causality Workflow for Peak Tailing:
Caption: Interaction of basic pyridine with acidic silanol sites leading to peak tailing.
Troubleshooting Steps:
-
Mobile Phase Modification: As a first step, add a small percentage (0.1-1%) of triethylamine or pyridine to your eluent. This additive will preferentially bind to the acidic sites on the silica, allowing your target compound to elute more symmetrically.[5]
-
Use of Neutralized or End-Capped Silica: If mobile phase additives are not sufficient or desirable for downstream applications, employ a less acidic stationary phase. Neutralized silica gel or end-capped silica gel, where the silanol groups are chemically derivatized, can significantly improve peak shape.[5]
-
Alternative Adsorbents: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.
Issue 3: Difficulty in Achieving a Solid Product (Oily Product)
Q: After purification, my this compound is an oil and will not solidify. What could be the reason?
A: The inability to obtain a solid product, which should be a solid at room temperature (reported melting point of 117 °C), often points to the presence of residual impurities.[1] Even small amounts of impurities can act as a colligative property, depressing the freezing point and inhibiting crystallization.
Solutions:
-
Re-purification: The most direct solution is to re-purify the material using a high-resolution technique like flash chromatography, potentially with a different solvent system to remove the persistent impurities.[2]
-
Solvent Screening for Crystallization: Systematically screen a range of solvents and solvent mixtures. Techniques such as slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[5]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites and initiate crystallization.[5]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A multi-pronged approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (152.58 g/mol ) and can help in identifying unknown impurities.[8]
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative method to visualize the number of components in your sample and to monitor the progress of a purification.[9]
Q2: How should I handle and store purified this compound?
A2: this compound is classified as acutely toxic if swallowed and can cause serious eye damage. Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
Q3: My purified this compound has a yellowish or brownish tint. What is the cause and is it a concern?
A3: A discoloration is often indicative of trace impurities or slight degradation. While it may not significantly impact some applications, for high-purity requirements, the color should be removed. This can often be achieved by an additional purification step, such as recrystallization from a suitable solvent or passing a solution of the compound through a short plug of silica gel or activated carbon. The discoloration of pyridine derivatives can sometimes be due to oxidation or the presence of residual reagents from the synthesis.[12]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it is generally not the preferred method for solids like this compound unless performed under high vacuum (sublimation). Given its relatively high melting point, thermal degradation could be a concern with distillation at atmospheric pressure. Column chromatography and recrystallization are typically more effective and less likely to cause decomposition.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.[13]
-
-
Loading the Sample:
-
Carefully add the dissolved sample to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Add the eluent to the column and apply pressure (e.g., with a hand pump or compressed air) to force the solvent through the column.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Column Chromatography:
Caption: A step-by-step workflow for purification by column chromatography.
Data Presentation: Solvent Systems for Chromatography
The choice of solvent system is critical for successful chromatographic separation. The following table provides starting points for developing a suitable eluent system for this compound. The ratios should be optimized based on TLC analysis.
| Solvent System Components | Polarity | Typical Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A standard system for many organic compounds. Start with a lower polarity and gradually increase the ethyl acetate content. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 95:5 | Useful if the compound is more polar. Be cautious as methanol can dissolve silica gel over time. |
| Toluene / Acetone | Low to Medium | 9:1 to 7:3 | An alternative non-halogenated solvent system. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Jubilant Ingrevia. (n.d.).
- ECHEMI. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BenchChem. (n.d.). This compound | CAS 66909-34-0.
- University of Colorado Boulder. (n.d.).
- PubChem. (n.d.). This compound.
- Professor Dave Explains. (2019, March 19).
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
- Chemistry LibreTexts. (2023, August 29).
- SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
- BenchChem. (2025).
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- 7. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Technical Support Center: Troubleshooting Impurities in 2-Chloro-5-methylnicotinonitrile Synthesis
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chloro-5-methylnicotinonitrile (CMN). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the synthesis of this critical intermediate. Achieving high purity is paramount, and understanding the impurity profile is the first step toward optimizing your reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind impurity formation and offering robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses the most common questions our team receives regarding impurities encountered during the synthesis of this compound.
Q1: What are the primary types of impurities I should expect when synthesizing this compound?
A1: The impurity profile of your final product is intrinsically linked to the synthetic route employed. However, based on common preparative methods, impurities can be broadly categorized into four main classes:
-
Process-Related Impurities: These stem directly from the reaction itself and include unreacted starting materials, intermediates, and by-products from side reactions.
-
Hydrolysis-Related Impurities: The 2-chloro substituent is susceptible to hydrolysis, which can revert the product to its precursor or lead to downstream products.
-
Over-Reaction or Isomeric Impurities: These arise from non-selective reactions, such as chlorination at unintended positions on the pyridine ring or the methyl group.
-
Reagent- and Solvent-Related Impurities: This category includes residual solvents and by-products from the decomposition or side-reactions of reagents like chlorinating agents.
Q2: My final product analysis shows a significant peak corresponding to 2-Hydroxy-5-methylnicotinonitrile. What are the likely causes and how can I prevent this?
A2: The presence of 2-Hydroxy-5-methylnicotinonitrile is a very common issue and typically points to two primary causes: incomplete chlorination or post-reaction hydrolysis.
-
Cause 1: Incomplete Chlorination: Many synthetic routes start from 2-Hydroxy-5-methylnicotinonitrile and use a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to install the chloro group. If the reaction conditions (temperature, time, stoichiometry of the chlorinating agent) are insufficient, the conversion will be incomplete.[1][2]
-
Troubleshooting:
-
Increase Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent is used. For challenging conversions, a combination of agents like POCl₃ and PCl₅ can be more effective.[3]
-
Optimize Reaction Temperature & Time: Chlorination reactions often require elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, GC) to ensure it has reached completion before quenching.
-
Use of a Catalyst/Additive: In some cases, a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the chlorination process.[1]
-
-
-
Cause 2: Hydrolysis: The 2-chloro position on the pyridine ring is activated towards nucleophilic substitution. During aqueous workup or purification under non-anhydrous conditions, the chloro group can be hydrolyzed back to the hydroxyl group.
-
Troubleshooting:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent and excess reagents under reduced pressure.
-
Controlled Quenching: When an aqueous quench is necessary, perform it at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize the rate of hydrolysis.[1][3]
-
pH Control: Avoid strongly basic conditions during workup, as this will significantly accelerate the rate of hydrolysis.
-
-
Q3: I've detected an impurity with a mass 18 units higher than my product (m/z +18). What is it and how is it formed?
A3: An impurity with a mass increase of 18 Da strongly suggests the hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH₂), resulting in the formation of 2-Chloro-5-methylnicotinamide . While nitriles are generally stable, they can undergo hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures during workup.
-
Troubleshooting:
-
Neutralize Carefully: During workup, ensure that the pH is carefully controlled and that the product is not exposed to harsh acidic or basic conditions for extended periods.
-
Temperature Management: Keep temperatures as low as reasonably possible during all aqueous and purification steps.
-
Limit Water Exposure: Minimize the contact time of your product with water, especially if acidic or basic conditions are present.
-
Q4: Is it possible to form dimeric or polymeric impurities during the synthesis?
A4: Yes, while less common than hydrolysis or incomplete reaction, dimerization is a potential side reaction, especially under forcing conditions. The formation of dimers can be influenced by factors like high concentrations and the presence of reactive intermediates.[4] For instance, a potential pathway could involve the intermolecular reaction of a partially hydrolyzed intermediate with the starting material.
-
Troubleshooting:
-
Control Reaction Concentration: Running reactions at very high concentrations can sometimes favor intermolecular side reactions leading to dimers.
-
Ensure Homogeneity: Good stirring and solubility of all reagents are key to minimizing localized "hot spots" or areas of high concentration where side reactions can occur.
-
Purification: These higher molecular weight species are typically well-separated from the desired product by standard chromatographic methods or recrystallization.
-
Section 2: Troubleshooting Workflow & Impurity Summary
Effective impurity control starts with a robust process. The following workflow highlights critical control points for minimizing impurity formation during a typical synthesis of this compound.
Caption: A typical workflow for the synthesis and purification of this compound, highlighting critical control points for impurity mitigation.
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Common Cause(s) | Recommended Mitigation Strategy |
| 2-Hydroxy-5-methylnicotinonitrile | C₇H₆N₂O | Incomplete chlorination; Hydrolysis during workup. | Increase chlorinating agent stoichiometry/reaction time/temperature; Perform workup at low temperature and avoid basic pH. |
| 2-Chloro-5-methylnicotinamide | C₇H₇ClN₂O | Hydrolysis of the nitrile group. | Maintain neutral pH and low temperature during aqueous workup and purification steps. |
| Unreacted Starting Materials/Intermediates | Variable | Incomplete reaction conversion. | Monitor reaction by HPLC/TLC to ensure completion; Optimize reaction conditions (temp, time, stoichiometry). |
| Dimeric By-products | C₁₄H₁₀Cl₂N₄ (example) | High reaction concentration; Localized overheating. | Use appropriate solvent to ensure homogeneity; Avoid overly concentrated reaction mixtures. |
Section 3: Analytical Protocols for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. The following protocols provide a reliable starting point for the analysis of this compound.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed for the quantitative assessment of product purity and the detection of known impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Linear gradient from 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile:Water (1:1) to a final concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Protocol 3.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is used to determine the mass of unknown peaks observed in the HPLC analysis, aiding in their structural identification.[5]
-
LC System: Use the same LC conditions as described in Protocol 3.1.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra. Identify potential impurities by comparing their measured mass-to-charge ratio (m/z) with the calculated masses of suspected structures (e.g., hydrolyzed product, starting material).
Section 4: Mechanistic Visualizations
Understanding the reaction mechanisms that lead to impurity formation is key to their prevention.
Caption: Nucleophilic aromatic substitution mechanism for the formation of the 2-hydroxy impurity via hydrolysis.
Caption: Reversible reaction pathway illustrating how incomplete conversion during chlorination leads to residual hydroxy precursor in the final product.
References
- Frontiers in Chemistry (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. [Link]
- Moravek, Inc.Top 5 Methods of Assessing Chemical Purity. [Link]
- Google Patents (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Google Patents (2007).
- PrepChem.comThe preparation Of 2-chloro-5-methylnicotinic acid. [Link]
- PubChem2-Chloro-5-methylnicotinic acid. [Link]
- Google Patents (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- MDPI (2022). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5-methylnicotinonitrile
Welcome to the technical support guide for the synthesis of 2-Chloro-5-methylnicotinonitrile. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. As Senior Application Scientists, we have compiled field-proven insights and data to address the most pressing challenges in this synthesis.
Synthesis Overview: The Chlorination Pathway
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries. The most prevalent synthetic route involves the conversion of a 2-pyridone tautomer, 2-hydroxy-5-methylnicotinonitrile, or its corresponding N-oxide, using a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess or with a tertiary amine base like pyridine or triethylamine.[1][2]
The fundamental reaction involves the activation of the pyridone oxygen by POCl₃, followed by nucleophilic attack of the chloride ion at the C2 position to yield the desired product. While effective, this process is sensitive to reaction conditions and can be plagued by several side reactions that impact yield and purity.
Troubleshooting Guide & Side Reaction Analysis
This section addresses specific, common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final product is contaminated with a significant amount of starting material (2-hydroxy-5-methylnicotinonitrile). How can I drive the reaction to completion?
Probable Causes:
-
Insufficient Chlorinating Agent: The stoichiometry of POCl₃ may be too low to fully convert the starting material.
-
Inadequate Reaction Temperature or Time: The activation energy for the chlorination may not be reached, or the reaction may not have been allowed to proceed long enough for full conversion.
-
Premature Hydrolysis during Workup: The 2-chloro product can be hydrolyzed back to the 2-hydroxy starting material if exposed to water at elevated temperatures or non-neutral pH during the quenching and extraction steps.[3]
Proposed Solutions & Scientific Rationale:
-
Optimize Reagent Stoichiometry: While traditional methods use a large excess of POCl₃, modern, more sustainable approaches recommend using it in near-equimolar amounts (1.0-1.5 equivalents) in the presence of a base.[1] If conversion is low, a modest increase in the POCl₃ charge may be warranted. Adding a co-reagent like phosphorus pentachloride (PCl₅) can also enhance reactivity by generating a more potent chlorinating species, but this must be done cautiously to avoid over-chlorination.[4]
-
Control Thermal Conditions: The reaction typically requires heating to reflux (approx. 100-120°C) for several hours.[5][6] Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS). If the reaction stalls, consider extending the reaction time before increasing the temperature, as excessive heat can promote the formation of tar-like impurities.[5]
-
Refine Workup Protocol: This is a critical step. The reaction mixture should be cooled significantly before being slowly quenched by pouring it onto a mixture of ice and water. This dissipates the large exotherm from the hydrolysis of excess POCl₃. Maintain a low temperature (<10°C) throughout the quench. The pH should then be carefully adjusted to neutral (pH 7-8) with a base like sodium carbonate or sodium hydroxide before extraction.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| POCl₃ Stoichiometry | < 1.0 eq | 1.1 - 2.0 eq | Ensures sufficient reagent for complete conversion. |
| Reaction Temperature | < 90 °C | 100 - 120 °C | Provides necessary activation energy for the reaction. |
| Reaction Time | < 2 hours | 3 - 10 hours (monitor) | Allows the reaction to proceed to completion.[6] |
| Quench Temperature | > 20 °C | 0 - 10 °C | Minimizes hydrolysis of the product back to starting material. |
Question 2: My mass spectrometry analysis shows an impurity with a mass corresponding to a dichlorinated product (e.g., M+2 peak pattern for two chlorines). What is this and how do I prevent it?
Probable Cause: This impurity is almost certainly 2,6-dichloro-5-methylnicotinonitrile . It arises from the over-chlorination of the pyridine ring. This is particularly problematic if the starting material precursor has a leaving group (like a hydroxyl group) at the 6-position or if harsh reaction conditions promote electrophilic chlorination on the electron-rich pyridine ring. The use of PCl₅ alongside POCl₃ has been reported to increase the formation of polychlorinated byproducts in similar systems.[4][7]
Proposed Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: Avoid using a large excess of the chlorinating agent. Employing solvent-free methods with precisely 1.0 equivalent of POCl₃ and 1.0 equivalent of a base like pyridine in a sealed reactor can provide high selectivity for monochlorination.[1]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. Over-chlorination is often favored under more forcing conditions.
-
Avoid PCl₅ if Possible: Unless absolutely necessary to drive the initial conversion, avoid using PCl₅, as it is a more aggressive chlorinating agent and increases the risk of side reactions.
Reaction Pathway Visualization:
Below is a diagram illustrating the desired reaction pathway versus the over-chlorination side reaction.
Caption: Desired vs. side reaction pathway in the chlorination step.
Question 3: During workup, my product seems to decompose, and I observe the formation of 2-chloro-5-methylnicotinic acid. What is causing this?
Probable Cause: This indicates hydrolysis of the nitrile group . The cyano (-C≡N) group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures, converting it first to an amide and then to a carboxylic acid.[8] This is a common issue during workup if the pH is not carefully controlled or if the quenching/neutralization steps are performed at high temperatures for extended periods.
Proposed Solutions & Scientific Rationale:
-
Maintain Low Temperatures: As with preventing hydrolysis of the chloro group, all aqueous workup steps should be performed at low temperatures (0-10°C).
-
Careful pH Control: When neutralizing the acidic reaction mixture, avoid overshooting to a strongly basic pH. Use a milder base like sodium bicarbonate or add sodium hydroxide solution slowly while monitoring the pH to keep it within a 6-9 range.
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods under either strongly acidic or basic aqueous conditions. Proceed with extraction into an organic solvent as soon as the quench and neutralization are complete.
Troubleshooting Workflow for Hydrolysis:
Caption: Logic diagram for preventing hydrolysis during workup.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the chlorination step? The most critical parameters are:
-
Temperature: To control reaction rate and prevent decomposition.[5]
-
Stoichiometry of Reagents: To ensure complete conversion while minimizing side reactions like over-chlorination.[1]
-
Reaction Time: To ensure the reaction goes to completion without degrading the product.
-
Purity of Starting Material: Impurities in the starting material can lead to unexpected side products.
Q2: How can I effectively remove phosphorus-based reagents and their byproducts after the reaction? The standard procedure is a carefully controlled aqueous quench.
-
Distill Excess POCl₃: If possible, remove the bulk of unreacted POCl₃ under reduced pressure before quenching.[5]
-
Cold Quench: Slowly add the reaction residue to a vigorously stirred mixture of ice and water. This hydrolyzes POCl₃ and PCl₅ to phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., Na₂CO₃, NaOH). This will convert the phosphoric acid to its sodium salt, which is highly water-soluble.
-
Extraction: Extract the desired organic product with a suitable solvent (e.g., ethyl acetate, dichloromethane). The aqueous layer will retain the inorganic phosphate salts.
-
Washing: Wash the combined organic layers with water or brine to remove any remaining water-soluble impurities.
Q3: What are the recommended analytical techniques to assess the purity of this compound? A combination of techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining purity (area % method) and quantifying the product against a standard. A reverse-phase C18 column is typically effective.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as the starting material and over-chlorinated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and identifying major impurities if their concentration is high enough.[9]
Q4: What are the stability and storage recommendations for this compound? this compound is a solid at room temperature.[10] Like many chlorinated heterocyclic compounds, it should be protected from moisture to prevent slow hydrolysis back to the hydroxypyridine. It should be stored in a tightly sealed container in a cool, dry, and dark place.
References
- National Center for Biotechnology Information (2024). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. U.S. National Library of Medicine.
- Reddit (2025). Role of POCl3 and pyridine. Reddit.
- Chemistry Stack Exchange (2016). Removal of oxygen from pyridine N-oxide. Stack Exchange.
- Organic Syntheses (n.d.). 2-chloronicotinonitrile. Organic Syntheses.
- ResearchGate (2020). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. ResearchGate.
- Master Organic Chemistry (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
- Google Patents (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.... Google Patents.
- PrepChem.com (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com.
- Amerigo Scientific (n.d.). This compound. Amerigo Scientific.
- Chemistry of Heterocyclic Compounds (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Springer.
- National Center for Biotechnology Information (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. U.S. National Library of Medicine.
- Google Patents (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. Google Patents.
- National Center for Biotechnology Information (n.d.). 2-Chloronicotinonitrile. PubChem.
- ResearchGate (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate.
- ResearchGate (2015). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate.
- Google Patents (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- National Center for Biotechnology Information (n.d.). 2-Chloro-5-methylnicotinic acid. PubChem.
- ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate.
- Google Patents (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
- National Center for Biotechnology Information (1979). Hydrolysis derivatives of (pyridyl-2)acetonitrile. U.S. National Library of Medicine.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 7. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound AldrichCPR 66909-34-0 [sigmaaldrich.com]
Technical Support Center: Regioselectivity in 2-Chloro-5-methylnicotinonitrile Reactions
Welcome to the technical support hub for 2-Chloro-5-methylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyridine intermediate. We will delve into the nuances of controlling reaction regioselectivity, offering field-proven insights and solutions to common experimental challenges. Our focus is not just on what to do, but why specific strategies are effective, grounding our advice in established mechanistic principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound, providing the core knowledge needed to design successful experiments.
Q1: What are the key reactive sites on the this compound ring and why is regioselectivity a primary concern?
A1: The reactivity of the this compound ring is governed by the interplay of its substituents and the inherent electronic properties of the pyridine core.
-
Pyridine Nitrogen: As an sp²-hybridized nitrogen, it is strongly electron-withdrawing via induction, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.
-
C2-Chloride: This is a good leaving group, making the C2 position the primary site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
C3-Nitrile (-CN): This group is strongly electron-withdrawing through both induction and resonance, further activating the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4, C6) positions relative to the ring nitrogen.
-
C5-Methyl (-CH₃): This is a weak electron-donating group, which has a minor electronic influence compared to the dominant activating effects of the nitrogen and nitrile groups.
Regioselectivity is the preference for a reaction to occur at one position over another.[1] For this molecule, the key challenge is to ensure that the desired reaction occurs exclusively at the C2 position, displacing the chloride, without unwanted side reactions at other positions (like C4 or C6).
Q2: Why do nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C2 and C4/C6 positions on a pyridine ring?
A2: Nucleophilic aromatic substitution on pyridines favors the C2, C4, and C6 positions because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative ring nitrogen.[2][3] This delocalization provides significant stabilization that is not possible if the attack occurs at C3 or C5. For this compound, the C2 position is doubly activated by the ring nitrogen (ortho) and the nitrile group, and it possesses an excellent leaving group (Cl⁻), making it the most probable site for SNAr.
Q3: My palladium-catalyzed cross-coupling reaction is failing. How does the pyridine substrate interfere with the catalyst?
A3: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate strongly to the palladium catalyst.[4][5] This coordination can inhibit the catalyst's activity by occupying a coordination site needed for the catalytic cycle (e.g., for oxidative addition) or by forming stable, inactive complexes. This is a common challenge with heteroaryl substrates, especially pyridines.[4][6] Overcoming this requires carefully selected catalyst systems, particularly ligands that are bulky and electron-rich enough to promote the desired catalytic steps while minimizing catalyst poisoning.[5][7]
Troubleshooting Guide
This section provides solutions to specific experimental problems. Each issue is analyzed by probable cause and followed by a set of actionable recommendations.
Problem 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to displace the C2-chloride with a nucleophile (e.g., an amine, alcohol, or thiol) but observe low conversion of your starting material.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Nucleophilicity | The attacking species may not be a strong enough nucleophile to attack the electron-deficient ring. Solution: If using an alcohol or amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ, forming the more potent alkoxide or amide. The increased negative charge density significantly enhances nucleophilicity. |
| Poor Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally best for SNAr reactions. They solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, leaving it "bare" and more reactive.[2] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a solvent cage that sterically hinders its approach to the aromatic ring and reduces its reactivity. |
| Inadequate Temperature | SNAr reactions, while often more facile than on benzene rings, still have a significant activation energy barrier associated with disrupting the ring's aromaticity to form the Meisenheimer complex.[3] Solution: Gradually increase the reaction temperature, monitoring by TLC or LC-MS. Many SNAr reactions on chloropyridines require heating to 80-120 °C to proceed at a reasonable rate. |
Problem 2: Low Yield and Catalyst Deactivation in Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
You are attempting a C-C or C-N bond formation at the C2 position, but the reaction stalls, yields are poor, or you recover only starting material. This is often the most significant challenge with this substrate.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Catalyst Inhibition | As discussed in the FAQ, the pyridine nitrogen is poisoning your palladium catalyst.[5] |
| Low Reactivity of C-Cl Bond | The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-limiting step.[4][8] |
| Side Reactions | Protodeboronation (in Suzuki coupling) or hydrodehalogenation can compete with the desired cross-coupling, consuming starting materials unproductively.[4] |
The table below summarizes starting points for optimizing the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Parameter | Recommendation 1 (High Activity) | Recommendation 2 (Milder) | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos or SPhos (1.1-1.2 eq. to Pd) | P(t-Bu)₃ (2 eq. to Pd) | Bulky, electron-rich ligands are essential to accelerate oxidative addition and prevent catalyst inhibition.[7] |
| Base | K₃PO₄ (2-3 eq.) | K₂CO₃ (3 eq.) | K₃PO₄ is a strong, effective base for activating boronic acids. K₂CO₃ is a milder alternative.[9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | Toluene or CPME | A small amount of water can sometimes aid in dissolving the base and facilitating transmetalation. Anhydrous conditions are also effective.[9] |
| Temperature | 80 - 110 °C | 80 - 100 °C | Higher temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage.[4] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of a secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with Argon (repeat 3 times). Add the toluene, followed by this compound and the secondary amine.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Troubleshooting Workflow for Cross-Coupling Reactions
This diagram outlines a logical sequence for diagnosing and solving issues in palladium-catalyzed reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Diagram: SNAr Mechanism on this compound
This diagram illustrates the key addition-elimination mechanism and the stabilizing role of the pyridine nitrogen.
Caption: The two-step SNAr mechanism involving a stabilized Meisenheimer intermediate.
References
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Snieckus, V. et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Hoyt, L. et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- de Lescure, L. et al. (n.d.).
- ResearchGate. (2024). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. [Link]
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Weires, A. G. et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH. [Link]
- Wikipedia. (n.d.).
- Professor Dave Explains. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Regioselectivity. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
Sources
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 2-Chloro-5-methylnicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. We will explore the causality behind experimental choices, providing actionable troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing potential causes and evidence-based solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to one of several key stages in the synthesis. The optimal solution depends heavily on the chosen synthetic route.
Potential Cause 1: Inefficient Chlorination of a 2-Pyridone Precursor
If you are synthesizing this compound from a precursor like 2-hydroxy-5-methylnicotinonitrile (or its tautomer, 5-methyl-2-pyridone), the efficiency of the chlorination step is paramount.
-
Scientific Rationale: The conversion of the pyridone's hydroxyl group into a chloro group requires a potent chlorinating agent to facilitate a nucleophilic substitution on the pyridine ring. Incomplete reaction leads to recovery of starting material and reduced yield.
-
Suggested Solutions:
-
Reagent Selection: While phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent, its reactivity can be enhanced. Using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can lead to higher conversion rates. A patent demonstrates that switching from POCl₃ alone to a mixture of POCl₃ (1.5 eq) and PCl₅ (0.5 eq) can increase yield and purity.[1]
-
Temperature Optimization: The reaction temperature is a critical parameter. Chlorination is typically performed at elevated temperatures, often between 80°C and 130°C.[2][3] Operating at the lower end of this range (e.g., 80-85°C) can result in a significant drop in yield, while excessively high temperatures may promote side reactions.[1] Refluxing at 105-110°C for several hours is a common condition.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Potential Cause 2: Poor Efficiency in a Sandmeyer-Type Reaction
If your route involves the diazotization of 2-amino-5-methylpyridine followed by cyanation, several steps are critical for success. The Sandmeyer reaction is a powerful tool for introducing a nitrile group, but it is sensitive to reaction conditions.[4]
-
Scientific Rationale: This pathway involves two main transformations: the conversion of a primary aromatic amine to a diazonium salt, and the subsequent copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile.[4] Each step has unique requirements.
-
Suggested Solutions:
-
Strict Diazotization Temperature Control: The formation of the diazonium salt from the amine using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) is highly exothermic and the resulting salt is often unstable at higher temperatures. The reaction temperature must be strictly maintained between -5°C and 5°C to prevent decomposition of the diazonium salt and the formation of phenolic byproducts.[5]
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite slowly and subsurface to the chilled acidic solution of the amine. This ensures localized concentration of nitrous acid remains low, minimizing side reactions.
-
Effective Cyanation: The displacement of the diazonium group is catalyzed by copper(I) cyanide (CuCN). Ensure the CuCN is of good quality. The cold diazonium salt solution should be added slowly to the CuCN solution. This radical-nucleophilic aromatic substitution mechanism depends on the single-electron transfer from the copper(I) catalyst.[4]
-
Q2: My final product is impure. How can I identify and minimize byproducts?
Product impurity can arise from unreacted starting materials, the formation of isomers, or side reactions during the synthesis or workup.
-
Scientific Rationale: The structure of the pyridine ring and its substituents dictates the regioselectivity of reactions. Harsh conditions can lead to unintended transformations.
-
Suggested Solutions:
-
Minimizing Isomeric Byproducts: Certain synthetic routes are prone to producing isomers that can be difficult to separate. For instance, starting from 3-methylpyridine N-oxide and reacting it with POCl₃ often yields a mixture of isomers, including 4-chloro-3-methylpyridine and the desired 2-chloro-5-methylpyridine, with the latter often being a minor product.[6] If you are facing this issue, consider an alternative synthetic route that offers better regiochemical control.
-
Preventing Side-Chain Chlorination: If the reaction conditions are too harsh (e.g., high temperature in the presence of a radical initiator), chlorination of the C5-methyl group can occur.[7] This is typically avoided by using ionic chlorination conditions (like POCl₃) and avoiding radical initiators unless side-chain chlorination is the desired outcome.
-
Careful Workup: The workup procedure, especially the quenching of the chlorinating agent, is critical. The reaction mixture is often poured slowly into a mixture of ice and water to decompose excess POCl₃/PCl₅.[8] This process is highly exothermic and generates HCl gas, so it must be done in a well-ventilated fume hood with adequate cooling. Subsequent neutralization with a base (e.g., NaOH or NaHCO₃) should be performed carefully at low temperatures to prevent hydrolysis of the nitrile group to a carboxamide or carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established pathways, each with its own advantages and disadvantages. The most common starting points are 2-hydroxy-5-methylnicotinonitrile, 2-amino-5-methylpyridine, or building the ring system from acyclic precursors.
Caption: Key synthetic routes to this compound.
Q2: Which chlorinating agent is most effective for converting the 2-pyridone to the 2-chloro derivative?
Phosphorus oxychloride (POCl₃) is the most common and generally effective reagent. However, for less reactive substrates or to drive the reaction to completion, a combination of reagents or alternative agents can be used.
| Reagent(s) | Typical Conditions | Yield / Purity | Comments | Source |
| POCl₃ | Reflux (105-110°C), 5h | ~88% Yield, 98% Purity | Standard, effective, and widely used reagent. | [1] |
| POCl₃ + PCl₅ | 0-150°C, 1-24h | 62% Yield, 93% Purity | PCl₅ can enhance reactivity and help dehydrate any residual water. | [1] |
| Phosgene | 80-130°C, high boiling solvent | Effective | Highly toxic gas, requires specialized handling procedures. | [2][3] |
Q3: How can I effectively purify the final product?
Purification is essential to remove unreacted starting materials, catalysts, and byproducts.
-
Aqueous Workup: After quenching the reaction, the crude product often precipitates from the aqueous solution. This solid can be filtered, washed with water, and then washed with a dilute basic solution (e.g., 5% NaOH or NaHCO₃) to remove acidic impurities.[8]
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical and should be determined experimentally (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures).
-
Column Chromatography: For removing closely related impurities, such as isomers, silica gel chromatography is the preferred method. A solvent system of intermediate polarity, like hexanes and ethyl acetate, is typically effective.
-
Extraction: If the product is an oil or does not precipitate, it can be extracted from the neutralized aqueous layer using an organic solvent like dichloromethane or ethyl acetate. The organic phase is then dried and concentrated.[1]
Q4: What are the most critical safety precautions for this synthesis?
The synthesis of this compound involves several hazardous reagents and conditions that require strict safety protocols.
-
Phosphorus Reagents (POCl₃, PCl₅): These are highly corrosive and react violently with water, releasing heat and HCl gas. Always handle them in a chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles. Quench reactions slowly and with extreme caution.[8]
-
Cyanide Salts (CuCN, NaCN): These are highly toxic. Avoid inhalation of dust and skin contact. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a fume hood, and a dedicated cyanide waste stream should be used.
-
Diazonium Salts: These compounds can be explosive in a dry, solid state. They should always be prepared and used in a cold solution and should not be isolated.[9][10]
-
General Precautions: Always wear appropriate PPE. Understand the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).[11] Ensure emergency equipment (safety shower, eyewash station) is accessible.
Optimized Experimental Protocol
Protocol: Chlorination of 2-Hydroxy-5-methylnicotinonitrile
This protocol is a representative procedure based on common literature methods.[1][8]
Materials:
-
2-hydroxy-5-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add 2-hydroxy-5-methylnicotinonitrile (1.0 eq).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq).
-
Slowly heat the reaction mixture to reflux (typically 105-110°C) using an oil bath.
-
Maintain the reflux for 3-5 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a beaker with a large amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quench is highly exothermic and will release HCl gas.
-
Once the quench is complete, slowly add 5% NaOH solution to the mixture at 0-10°C until the pH is neutral (~7).
-
If a solid precipitates, filter the product, wash it thoroughly with cold water, and dry it under a vacuum.
-
If no solid forms, transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Caption: Troubleshooting workflow for this compound synthesis.
References
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine.
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
- The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com. [Link]
- Huang G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
- CN101486676B - The preparation method of cyanomethylpyridine compound.
- CN102924370A - 2-amino-5-methylpyridine preparation method.
- Sandmeyer reaction. Wikipedia. [Link]
- Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. J. Chem. Soc., Perkin Trans. 2, 53-57. [Link]
- Bao, D.H., et al. (2021). Deaminative chlorination of aminoheterocycles.
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
- Preparation of Cyanopyridines by Direct Cyan
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
- 2-Hydroxy-2-methylbutyronitrile. PubChem. [Link]
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
Sources
- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Crystallization of 2-Chloro-5-methylnicotinonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful crystallization of 2-Chloro-5-methylnicotinonitrile (CAS 66909-34-0). The information herein is synthesized from established chemical principles and data from related compounds to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties is fundamental to designing a successful crystallization protocol. This compound is a solid at room temperature.[1] Key computed properties from PubChem are summarized below, which can influence solvent selection and crystallization temperature.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[2] |
| Molecular Weight | 152.58 g/mol | PubChem[2] |
| XLogP3 | 1.9 | PubChem[2] |
The XLogP3 value suggests moderate lipophilicity, indicating that it will likely be soluble in a range of organic solvents but poorly soluble in water.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A general principle is "like dissolves like"; therefore, solvents with moderate polarity should be considered.[3] For substituted pyridines, common solvents for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate mixtures.[4] Given the structure of this compound, a good starting point would be to test alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). A solvent in which the compound has limited solubility at room temperature but dissolves upon heating is a promising candidate.
Q3: What is the impact of impurities on the crystallization of this compound?
A3: Impurities can significantly hinder crystallization by inhibiting nucleation and crystal growth. They can also lead to the formation of oils or poorly formed crystals. If your starting material has visible impurities or is discolored, it is advisable to perform a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before attempting crystallization. In some cases, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[5]
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: Low or No Crystal Formation Upon Cooling
Q: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
A: This is a common issue that typically indicates the solution is not supersaturated. Here are a series of steps to induce crystallization:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Introduce a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[5]
-
Reduce the Volume of Solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.[5]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.
-
Consider a Different Solvent: If all else fails, the chosen solvent may not be appropriate. Evaporate the current solvent and attempt the crystallization with a different solvent or a solvent mixture.[5]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling my solution, the this compound separated as an oil instead of solid crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or the use of a solvent that is too nonpolar.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool slowly.[5]
-
Lower the Crystallization Temperature: By using a more dilute solution, the saturation point will be reached at a lower temperature, which may be below the melting point of your compound.
-
Change the Solvent System: If oiling out persists, consider using a more polar solvent or a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., acetone) and then slowly add a poor solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]
Issue 3: Crystals Form Too Quickly and Are Very Fine
Q: As soon as I removed my flask from the heat, a large amount of very fine powder crashed out of solution. How can I obtain better crystals?
A: Rapid crystallization often traps impurities and results in a fine powder that is difficult to filter. The goal is to slow down the rate of crystal growth.
-
Use More Solvent: Re-heat the solution to dissolve the precipitate and add more of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower and more orderly crystal growth.[5]
-
Insulate the Flask: Allow the flask to cool to room temperature slowly on a benchtop, insulated from the cold surface with a few paper towels or a cork ring. Avoid placing it directly in an ice bath.[5]
Issue 4: The Resulting Crystals are Discolored
Q: My recrystallized this compound has a yellow or brown tint. How can I decolorize it?
A: Discoloration is usually due to the presence of high-molecular-weight, colored impurities.
-
Use Activated Charcoal: Dissolve the impure crystals in a minimal amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallize as Usual: Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals. Be aware that using too much charcoal can lead to the loss of your desired product due to adsorption.[5]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or an acetone/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass stirring rod
-
Filter paper
-
Büchner funnel and filter flask
-
Watch glass
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is not suitable. The ideal solvent will dissolve the solid when hot but not at room temperature.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to form a slurry. Heat the mixture on a hot plate with stirring. Add more hot solvent dropwise until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
Troubleshooting Workflow for Poor Crystal Formation
Caption: Decision-making workflow for troubleshooting the absence of crystal formation.
Solvent Selection Process
Caption: A logical flow diagram for selecting a suitable recrystallization solvent.
References
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Bradlow, H. L., & Vanderwerf, C. A. (1949). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. The Journal of Organic Chemistry, 14(4), 509–513.
- EPFL. (n.d.). Guide for crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry Stack Exchange. (2021, September 8). Crystallisation according to guide failed - what went wrong or has been misinterpreted?
- SOP: CRYSTALLIZATION. (n.d.).
- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.
- Crystallization. (n.d.).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
- National Center for Biotechnology Information. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
Sources
- 1. 2-CHLORO-5-METHYL-NICOTINONITRILE | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: 2-Chloro-5-methylnicotinonitrile
Welcome to the technical support guide for 2-Chloro-5-methylnicotinonitrile (CAS 66909-34-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily hydrolysis and nucleophilic substitution. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[1]
-
Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the nitrile group can hydrolyze to a carboxylic acid, forming 2-chloro-5-methylnicotinic acid.[2][3] The chlorine atom can also be displaced by a hydroxyl group, leading to the formation of 2-hydroxy-5-methylnicotinonitrile.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles.[1] This is a common reaction pathway in the presence of amines, alcohols, or other nucleophilic reagents, leading to a variety of derivatives.[1]
FAQ 2: What are the optimal storage and handling conditions to ensure the stability of this compound?
To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Avoid formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent electrostatic discharge.[5]
FAQ 3: I am observing an unexpected peak in my HPLC analysis after storing a solution of this compound in methanol. What could be the cause?
The appearance of an unexpected peak when this compound is stored in methanol likely indicates a nucleophilic substitution reaction. Methanol can act as a nucleophile, displacing the chlorine atom on the pyridine ring to form 2-methoxy-5-methylnicotinonitrile. This reaction can be accelerated by the presence of trace amounts of acid or base in the solvent.
To confirm this, you can use LC-MS to determine the molecular weight of the impurity. The expected mass of 2-methoxy-5-methylnicotinonitrile would be different from the parent compound. To prevent this, it is advisable to use aprotic solvents for storage or to prepare solutions fresh before use.
FAQ 4: Can this compound undergo photodegradation?
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent reaction yields or appearance of unknown byproducts. | 1. Degradation of starting material: The this compound may have degraded due to improper storage or handling. 2. Reaction with solvent: The solvent may be acting as a nucleophile, leading to side reactions. 3. Presence of moisture: Water can lead to hydrolysis of the nitrile group or the chloro substituent. | 1. Verify Purity: Check the purity of the starting material using techniques like HPLC or NMR before use. 2. Solvent Selection: Use dry, aprotic solvents when possible. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize side reactions. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in achieving complete conversion in a nucleophilic substitution reaction. | 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. 3. Inappropriate reaction conditions (temperature, solvent, base). | 1. Stronger Nucleophile/Base: Consider using a stronger or more appropriate nucleophile or base to facilitate the reaction. 2. Higher Temperature: Increasing the reaction temperature can help overcome activation energy barriers. 3. Catalyst: For certain reactions, the addition of a suitable catalyst may be beneficial. |
| Formation of multiple products during hydrolysis of the nitrile group. | 1. Incomplete hydrolysis: The reaction may stop at the amide intermediate (2-chloro-5-methylnicotinamide). 2. Side reactions: The chloro group may be susceptible to substitution under the hydrolysis conditions (e.g., high temperature, strong base). | 1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Milder Conditions: Employ milder hydrolysis conditions (e.g., enzymatic hydrolysis or controlled pH) to improve selectivity. |
Experimental Workflow: Assessing the Stability of this compound
This workflow provides a systematic approach to evaluating the stability of this compound under various stress conditions, a process often referred to as forced degradation studies.[9]
Caption: Workflow for Forced Degradation Studies.
Protocol: Acidic Hydrolysis Stress Testing
-
Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the mixture at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Section 3: Key Degradation Pathways Explained
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing cyano group. This electronic property makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogen. The chlorine at the 2-position is activated for displacement.
Caption: Generalized SNAr Pathway.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group can occur under both acidic and basic conditions and typically proceeds through an amide intermediate.
Acid-Catalyzed Hydrolysis:
-
Protonation of the nitrile nitrogen, making the carbon more electrophilic.
-
Attack by water to form a protonated imidic acid.
-
Tautomerization to the amide.
-
Further hydrolysis of the amide to the carboxylic acid and ammonium ion.
Base-Catalyzed Hydrolysis:
-
Attack of hydroxide ion on the nitrile carbon.
-
Protonation of the resulting anion by water to form an imidic acid anion.
-
Tautomerization to the amide anion, followed by protonation to the amide.
-
Further hydrolysis of the amide to the carboxylate and ammonia.
References
- PubChem. (n.d.). This compound.
- HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies.
- Zabar, R., Dolenc, D., Jerman, T., Franko, M., & Trebše, P. (2011). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Chemosphere, 85(5), 861–868.
- PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid.
- PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid.
Sources
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- 8. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-methylnicotinonitrile
Introduction: Understanding the Solubility Profile of 2-Chloro-5-methylnicotinonitrile
Welcome to the technical support center for this compound (CAS 66909-34-0). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound.
This compound is a heterocyclic compound with a molecular weight of 152.58 g/mol and a calculated LogP of approximately 1.9.[1] This profile—characterized by a substituted pyridine ring containing chloro, methyl, and nitrile functional groups—suggests moderate lipophilicity and, consequently, poor intrinsic solubility in aqueous media. Such properties are common in new chemical entities and can pose a significant hurdle for in vitro biological screening, DMPK studies, and the development of oral dosage forms.[2][3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate problems but also to proactively design more effective experimental and formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Initial Assessment & Basic Dissolution
Q1: I'm starting my first experiment. Why won't this compound dissolve in my aqueous buffer (e.g., PBS pH 7.4)?
A1: The compound's chemical structure inherently limits its ability to interact favorably with the highly polar, hydrogen-bonded network of water. The non-polar methyl group and the chloro-substituted aromatic ring contribute to a hydrophobic character that exceeds the solubilizing influence of the polar nitrile and pyridine nitrogen groups at neutral pH. At a pH of 7.4, the pyridine nitrogen is largely un-ionized, preventing the formation of a more soluble salt form. Therefore, its intrinsic aqueous solubility is expected to be very low.
Application Scientist's Insight: Precipitation upon diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer is a classic sign that you are exceeding the compound's thermodynamic solubility limit. The clear stock solution is often a kinetically stable, supersaturated system that cannot be maintained in a predominantly aqueous environment.[4]
Q2: What is the best initial approach to simply get the compound into solution for a quick screening experiment?
A2: For initial high-throughput or discovery screening, the most common method is to first create a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your assay medium.
-
Prepare a Stock Solution: Start by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of organic molecules.[5]
-
Dilution Strategy: When adding the stock to your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.5%) to avoid solvent effects on your biological system. Add the stock solution to the buffer while vortexing to promote rapid dispersion and minimize localized supersaturation that can cause precipitation.
Q3: How can I be certain my compound is truly dissolved and not just a fine suspension?
A3: Visual clarity can be deceptive. A solution may appear clear to the naked eye but could be a colloidal suspension of nanoparticles, which can lead to inaccurate and irreproducible results.
Protocol for Verifying True Dissolution:
-
Visual Check: A truly dissolved compound yields a perfectly clear, transparent solution with no visible particles or cloudiness.[6]
-
Tyndall Effect Test: Shine a laser pointer through your solution in a dark room. If the laser beam's path is visible, it indicates light scattering from suspended particles, meaning the compound is not fully dissolved.[6]
-
Filtration Test: Prepare the solution and filter it through a 0.22 µm syringe filter. A significant drop in concentration (measured by HPLC or UV-Vis spectroscopy) post-filtration confirms that the compound was not fully dissolved.[6]
Part 2: Advanced Solubilization Strategies
This section explores systematic methods to enhance the equilibrium solubility of this compound.
Q4: Can adjusting the pH of my solution improve the solubility of this compound?
A4: Yes, this is likely the most effective and straightforward strategy. This compound contains a pyridine ring, which is a weak base. By lowering the pH, the nitrogen atom on the pyridine ring can become protonated, forming a cationic salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[]
Application Scientist's Insight: The key is to adjust the pH to be at least 1-2 units below the pKa of the conjugate acid of the pyridine nitrogen. While the exact pKa is unknown without experimental measurement, most simple pyridine derivatives have a pKa in the range of 2-6. Therefore, adjusting the buffer to a pH of 4.0 or lower should substantially increase solubility.
Below is a diagram illustrating this principle and a step-by-step protocol for determining the pH-solubility profile.
Caption: Effect of pH on the ionization and solubility of a pyridine derivative.
Q5: My biological assay must be performed at neutral pH. What are my other options?
A5: If pH adjustment is not viable, co-solvents and cyclodextrins are excellent alternatives.
Strategy 1: Co-solvency A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This reduction in polarity lowers the energy required to create a cavity for the hydrophobic solute, thereby increasing its solubility.[9][10]
Common Co-solvents for Biological Assays:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (e.g., PEG 300, PEG 400)
-
Glycerin
Strategy 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[12][13] This complex presents a hydrophilic exterior to the aqueous medium, dramatically increasing the apparent solubility of the guest molecule without altering the bulk properties of the solution.[14]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
These chemically modified cyclodextrins have significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[14]
Caption: Decision workflow for selecting a solubilization strategy.
Q6: Are there more advanced techniques for improving the dissolution rate for solid formulations?
A6: Yes. For drug development professionals focused on oral bioavailability, solid dispersion is a powerful technique. This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, or PEGs).[15][16] The amorphous form has a higher energy state and lacks a crystal lattice, leading to faster dissolution.[17][18] Additionally, the hydrophilic carrier improves wettability and can prevent drug particle aggregation.[16][17] This technique is typically achieved through methods like solvent evaporation or hot-melt extrusion.[19]
Data & Protocols for the Application Scientist
Table 1: Recommended Solvent Screening Panel
This table provides a starting point for solubility screening based on the principle of "like dissolves like".[5] Perform an equilibrium solubility test (see Protocol 1) to quantify these values for your specific batch.
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Use Case |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Excellent for high-concentration stock solutions. |
| Acetonitrile (ACN) | Moderate to High | Common HPLC mobile phase component; useful for analytical method development.[20][21] | |
| Acetone | Moderate | Volatile solvent, useful for simple dissolution and rapid evaporation. | |
| Protic Polar | Ethanol / Methanol | Moderate | Good for co-solvent systems; less toxic than DMSO for some cell-based assays.[8] |
| Aqueous Buffer | PBS (pH 7.4) | Very Low | Represents physiological conditions; the primary challenge to overcome. |
| Aqueous Acid | 0.1 M HCl (pH 1.0) | High (Expected) | Simulates gastric fluid; protonates the pyridine ring to form a soluble salt.[] |
| Non-Polar | Toluene | Moderate to High | Useful for organic synthesis workups and purification (e.g., chromatography). |
| Dichloromethane (DCM) | High | Common solvent for extraction and purification. |
Protocol 1: Equilibrium Solubility Determination
This protocol determines the maximum concentration of a compound that can dissolve in a solvent at a specific temperature.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The key is to have undissolved solid visible at the end.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours using a shaker or rotator. This duration is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration using a validated analytical method like HPLC-UV. The measured concentration is the equilibrium solubility.[6]
Protocol 2: Co-Solvent System Development
This protocol helps identify the minimum co-solvent concentration needed to achieve the desired drug concentration.
-
Stock Solution: Prepare a 50 mM stock solution of the compound in 100% PEG 400.
-
Co-solvent Blends: In separate vials, prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of PEG 400 (e.g., 5%, 10%, 15%, 20%, 30% v/v).
-
Spiking: Add the stock solution to each co-solvent blend to achieve your target final concentration (e.g., 200 µM).
-
Observation: Vortex each solution and let it equilibrate for at least one hour. Visually inspect for any precipitation or cloudiness.
-
Selection: The lowest percentage of co-solvent that maintains a clear solution is the optimal choice for your experiment. Confirm with the filtration test described in Q3.
Protocol 3: Cyclodextrin Inclusion Complex Formation
This protocol outlines the preparation of a cyclodextrin-solubilized formulation.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point.
-
Compound Addition: Add the solid this compound powder directly to the cyclodextrin solution to achieve your target concentration.
-
Equilibration: Stir the mixture vigorously at room temperature for 1-24 hours. The time required depends on the kinetics of complex formation. Gentle heating (40-50 °C) can sometimes accelerate the process.
-
Clarification: The final solution should be clear. If any undissolved solid remains, the solubility limit in that cyclodextrin concentration has been exceeded. Filter the solution through a 0.22 µm filter to remove undissolved material.[6]
-
Quantification: Confirm the final concentration of the solubilized compound via HPLC.
References
- Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- PubMed Central (PMC). (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- PubMed Central (PMC). (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- SciSpace. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- PubMed Central (PMC). (2012). Drug Solubility: Importance and Enhancement Techniques.
- Journal of Drug Delivery and Therapeutics. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Slideshare. Cosolvency.
- Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- wisdomlib. Co-solvency: Significance and symbolism.
- Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Wikipedia. Cosolvent.
- ResearchGate. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- PubChem. This compound.
- Chemistry Steps. Solubility of Organic Compounds.
- PubChem. 3-Cyanopyridine.
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
- ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ChemWhat. 2-CHLORO-5-METHYL-NICOTINONITRILE CAS#: 66909-34-0.
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article.
- Solubility of Organic Compounds.
- ResearchGate. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. (2024). Nicotinonitrile derivatives as antitumor agents.
- PubMed. (2014). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
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Technical Support Center: Catalyst Selection for 2-Chloro-5-methylnicotinonitrile Reactions
This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Chloro-5-methylnicotinonitrile. This versatile building block is crucial in pharmaceutical synthesis, yet its functionalization via cross-coupling reactions presents distinct challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the metal center can lead to catalyst inhibition and low reaction yields.[1]
This document provides a structured approach to catalyst selection and reaction optimization through a series of frequently asked questions, detailed troubleshooting guides, and standardized protocols.
Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
Q1: What are the primary palladium-catalyzed reactions for functionalizing this compound?
A1: The most common and powerful methods for forming new bonds at the 2-position are cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon (C-C) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[2][3]
-
Sonogashira Coupling: For forming carbon-carbon (C-C) bonds with terminal alkynes.[4]
-
Cyanation: For converting the C-Cl bond to a C-CN bond, often using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).
Q2: Why is catalyst selection particularly critical for a 2-chloropyridine substrate like this?
A2: There are two primary reasons:
-
Difficult Oxidative Addition: The C-Cl bond of an electron-deficient heteroaromatic ring, like in 2-chloropyridines, is notoriously difficult to break. The oxidative addition step, where the palladium(0) catalyst inserts into the C-Cl bond, is often the rate-limiting step of the catalytic cycle.[5] A highly active catalyst is required to facilitate this process efficiently.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium center.[1][6][7] This coordination can stabilize the catalyst in an inactive state, effectively "poisoning" it and preventing it from participating in the catalytic cycle.
Q3: What are the essential components of the catalytic system and what are their roles?
A3: A successful cross-coupling reaction requires the careful selection of four components:
-
Palladium Source (Precatalyst): This provides the palladium metal that drives the reaction. Common sources include simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃. More advanced "precatalysts" are often used, which are stable Pd(II) complexes designed to generate the active Pd(0) species cleanly and efficiently in the reaction mixture.[8]
-
Ligand: This is arguably the most critical component. The ligand binds to the palladium center, modifying its steric and electronic properties. For challenging substrates like 2-chloropyridines, bulky and electron-rich ligands are essential to promote the difficult oxidative addition and subsequent reductive elimination steps.[1][5][9]
-
Base: The base plays a crucial role, primarily in the transmetalation step (in Suzuki coupling) or in deprotonating the amine (in Buchwald-Hartwig amination).[2][10] Its strength and nature can significantly impact reaction rate and yield.
-
Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).
Q4: Which classes of ligands are most effective for reactions of this compound?
A4: For this substrate, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] Success relies on using highly active, specialized ligands. The two most effective classes are:
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for challenging cross-couplings. The steric bulk helps shield the palladium center, preventing the formation of inactive dimers and promoting the final bond-forming step (reductive elimination).[1] The strong electron-donating ability facilitates the cleavage of the C-Cl bond.[1] Key examples include the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes. They are excellent for activating unreactive C-Cl bonds. PEPPSI™-type precatalysts are common, ready-to-use sources of NHC-palladium complexes.[1]
Section 2: Reaction-Specific Catalyst and Condition Guides
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is ideal for coupling with a variety of aryl, heteroaryl, or vinyl boronic acids and esters.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Component | Recommendation 1 (Buchwald System) | Recommendation 2 (NHC System) | Rationale |
|---|---|---|---|
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | PEPPSI-IPr | Buchwald ligands pair well with simple Pd salts. PEPPSI-IPr is an air-stable, ready-to-use precatalyst. |
| Ligand | XPhos or SPhos | (Internal to precatalyst) | These bulky, electron-rich ligands are proven to accelerate the key oxidative addition step for aryl chlorides.[1][5] |
| Base | K₃PO₄ or K₂CO₃ | K₂CO₃ | A moderately strong base is needed to activate the boronic acid for transmetalation.[10] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | A protic co-solvent is often beneficial for the transmetalation step.[1] |
| Temperature | 80–110 °C | 80–100 °C | Higher temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage. |
-
Reaction Setup: To a dry reaction vial or flask, add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). If using a precatalyst like PEPPSI-IPr, add it directly (2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.
-
Reaction Execution: Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This is the premier method for coupling with primary or secondary amines.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Component | Recommendation (Primary Amines) | Recommendation (Secondary Amines) | Rationale |
|---|---|---|---|
| Pd Source | Pd₂(dba)₃ or BrettPhos Palladacycle | Pd₂(dba)₃ or RuPhos Palladacycle | Palladacycle precatalysts ensure efficient generation of the active catalyst. |
| Ligand | BrettPhos | RuPhos | BrettPhos is optimized for primary amines, while RuPhos shows broad utility for secondary amines with heteroaryl chlorides.[12] |
| Base | NaOtBu or Cs₂CO₃ | Cs₂CO₃ or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amido complex. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90–110 °C | 100–110 °C | Elevated temperatures are generally required. |
-
Reaction Setup: In an inert atmosphere glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine partner (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Reaction Execution: Seal the vial and heat with vigorous stirring at the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Sonogashira Coupling (C-Csp Bond Formation)
This reaction couples the substrate with a terminal alkyne, a key transformation for many pharmaceutical intermediates.
Table 3: Recommended Catalyst System for Sonogashira Coupling
| Component | Recommendation | Rationale |
|---|---|---|
| Pd Catalyst | PdCl₂(PPh₃)₂ | A standard, reliable palladium source for Sonogashira reactions. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which participates in the key transmetalation step.[13] |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine | The amine acts as both the base and the solvent, scavenging the HX produced.[11] |
| Temperature | Room Temperature to 60 °C | The reaction is often feasible at or near room temperature. |
-
Reaction Setup: To a dry, degassed flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Inert Atmosphere: Establish an inert atmosphere (Argon or Nitrogen).
-
Solvent/Reagent Addition: Add anhydrous, degassed amine solvent (e.g., Et₃N, 10 mL) followed by the terminal alkyne (1.1 mmol).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor for the disappearance of starting material by TLC or GC-MS.
-
Workup: Remove the solvent under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound.
Q: My Suzuki-Miyaura coupling has stalled with low conversion. What should I investigate?
A: Low conversion is a common issue stemming from the unreactive C-Cl bond.[5] Here is a checklist of potential causes and solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is not being generated efficiently from your Pd(II) source, or it has been deactivated by oxygen.
-
Solution: Ensure your reaction is rigorously degassed. Use a fresh bottle of your palladium precursor. Consider switching to a well-defined precatalyst (e.g., an XPhos palladacycle) which is designed for clean and efficient activation.[8]
-
-
Ineffective Ligand/Base Combination:
-
Cause: The chosen ligand may not be electron-rich or bulky enough to promote the oxidative addition. The base may not be strong enough to facilitate transmetalation.
-
Solution: Switch to a more robust ligand system like XPhos or SPhos.[5] Screen different bases; K₃PO₄ is often more effective than carbonates for difficult couplings.[10]
-
-
Poor Reagent Quality (Protodeboronation):
-
Cause: The boronic acid coupling partner is being degraded to the corresponding arene before it can couple. This is a common side reaction, especially with electron-deficient heteroaryl boronic acids or under harsh basic conditions.[5][7]
-
Solution: Use fresh, high-purity boronic acid. Consider switching to a more stable boronate ester (e.g., a pinacol ester). Ensure your solvents are anhydrous if using a strong base like a hydroxide, as excess water can promote this side reaction.[5]
-
Q: My Buchwald-Hartwig amination is very slow. How can I improve the rate?
A: Sluggish aminations are typically due to catalyst inhibition or an insufficiently active catalyst system.
-
Cause: The pyridine nitrogen on your substrate or a basic amine partner can bind too strongly to the palladium center, inhibiting catalysis.[7]
-
Solution 1: Ligand Choice: Use a very bulky ligand like RuPhos or BrettPhos. The steric hindrance provided by the ligand can physically block the substrate's nitrogen from poisoning the metal center.[7][12]
-
Solution 2: Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. This can often overcome the activation energy barrier.
-
Solution 3: Base Selection: Ensure a sufficiently strong, non-nucleophilic base is used. For many aminations, NaOtBu provides faster rates than carbonate or phosphate bases.
Q: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction. What is the cause?
A: This side reaction, often called Glaser coupling, is the primary competing pathway in Sonogashira reactions.
-
Cause: The homocoupling of terminal alkynes is catalyzed by the copper(I) species in the presence of oxygen.[14]
-
Solution: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvents and amine base are thoroughly degassed before use by sparging with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction. Some modern protocols use a copper-free system, which can also mitigate this issue, though this may require a different palladium catalyst system.
Q: I see a significant amount of 5-methylnicotinonitrile (hydrodehalogenation product) in my reaction mixture. How can I prevent this?
A: Hydrodehalogenation is a side reaction where the chloro substituent is replaced by a hydrogen atom.
-
Cause: This can occur through several pathways, including a β-hydride elimination from an intermediate palladium-amide complex in Buchwald-Hartwig reactions or reaction with trace water/proton sources.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Ligand Choice: Bulky ligands that promote rapid reductive elimination can outcompete the side reaction.[15]
-
Base Selection: In some cases, a weaker base may reduce the rate of hydrodehalogenation.
-
Section 4: Visual Guides & Workflows
Diagram 1: Generalized Catalytic Cycle
This diagram illustrates the fundamental steps in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve low-yielding Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Section 5: References
-
BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
-
BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
-
Various Authors. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Various Sources.
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
-
BenchChem. (2025). Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide. BenchChem.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
-
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate.
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57.
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 2-Chloro-5-methylnicotinonitrile
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth, practical comparison and interpretation of the ¹H and ¹³C NMR data for 2-chloro-5-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.
Our approach moves beyond a mere recitation of data. We will explore the causal relationships between the molecule's electronic and steric properties and its spectral output. By comparing its NMR data to that of structurally similar compounds, we will illuminate the nuanced effects of substituent groups on the pyridine ring, providing a robust framework for researchers engaged in the synthesis and characterization of related heterocyclic compounds.
Predicted NMR Data for this compound
While experimental spectra for every compound are not always publicly available, modern computational methods provide highly accurate predictions that are invaluable for structural verification.[1] The following data for this compound in CDCl₃ were predicted using advanced computational algorithms, which serve as an excellent basis for interpretation.[2]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.85 | d | ~2.1 | 1H |
| H-6 | 8.45 | d | ~2.1 | 1H |
| -CH₃ | 2.40 | s | - | 3H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Labeled Carbon | Chemical Shift (δ, ppm) |
| C-2 | 152.5 |
| C-3 | 110.0 |
| C-4 | 142.0 |
| C-5 | 138.0 |
| C-6 | 151.0 |
| -CN | 116.5 |
| -CH₃ | 18.5 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and correctly calibrated instrumentation.[3] The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of solid this compound for ¹H NMR (20-30 mg for ¹³C NMR) and place it in a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used by the spectrometer to stabilize the magnetic field (locking).[5]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[3]
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[6]
-
Ensure the sample height in the tube is between 4.0 and 5.0 cm, which is optimal for positioning within the spectrometer's receiver coils.[7]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Spectrometer Setup and Data Acquisition :
-
Insert the NMR tube into a spinner turbine, and use a depth gauge to ensure it is set to the correct height for the spectrometer's probe.
-
Insert the sample into the NMR spectrometer.
-
Locking : The instrument will automatically lock onto the deuterium signal of the CDCl₃.
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming. Automated shimming routines are highly effective for achieving sharp, symmetrical peaks.[3]
-
Tuning and Matching : The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal transmission and reception.
-
Acquisition :
-
For ¹H NMR , acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , acquire 1024 or more scans using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.
-
-
In-Depth Spectral Interpretation
The key to structural elucidation lies in systematically analyzing the four key features of an NMR spectrum: chemical shift, integration, multiplicity (splitting), and coupling constants.[8]
Caption: Structure of this compound with key protons.
¹H NMR Spectrum Analysis
-
Chemical Shift (δ) : The positions of the signals are dictated by the electronic environment of the protons.
-
H-6 (δ ≈ 8.45 ppm) : This proton is adjacent to the electronegative nitrogen atom of the pyridine ring, which strongly deshields it, causing it to appear far downfield.
-
H-4 (δ ≈ 7.85 ppm) : This proton is deshielded by the aromatic ring current and the adjacent electron-withdrawing nitrile group (-CN), but less so than H-6.
-
-CH₃ (δ ≈ 2.40 ppm) : The methyl protons are in an aliphatic environment but are attached to the aromatic ring, placing their signal in the typical benzylic region.[9]
-
-
Integration : The relative area under each signal corresponds to the number of protons it represents. The predicted ratio of 1H (H-4) : 1H (H-6) : 3H (-CH₃) perfectly matches the molecular structure.
-
Multiplicity and Coupling (J) : The splitting of signals into multiple lines reveals information about neighboring protons.
-
The signals for H-4 and H-6 are predicted as doublets. This arises from coupling to each other. The coupling occurs over four bonds (a meta-coupling), which is typical in pyridine rings and has a small coupling constant, predicted here to be around 2.1 Hz.
-
The methyl group signal at 2.40 ppm is a singlet because it has no adjacent protons to couple with.
-
¹³C NMR Spectrum Analysis
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the electronic effects of substituents.
-
Aromatic Carbons (δ 110.0 - 152.5 ppm) : The six carbons of the pyridine ring and the nitrile group all appear in this region.
-
C-2 (δ ≈ 152.5 ppm) and C-6 (δ ≈ 151.0 ppm) : These carbons are adjacent to the ring nitrogen and are significantly deshielded. C-2 is further deshielded by the attached chlorine atom.
-
C-4 (δ ≈ 142.0 ppm) and C-5 (δ ≈ 138.0 ppm) : These are standard aromatic carbon signals.
-
C-3 (δ ≈ 110.0 ppm) : This carbon is shielded due to its position relative to the substituents and is expected to appear at a relatively upfield position for an aromatic carbon.
-
-CN (δ ≈ 116.5 ppm) : The nitrile carbon signal appears in the aromatic region, which is characteristic.
-
-
Aliphatic Carbon (-CH₃, δ ≈ 18.5 ppm) : The methyl carbon is shielded and appears in the typical upfield aliphatic region.
Comparative Analysis: Understanding Substituent Effects
To truly appreciate the data, we can compare it to simpler, related molecules: 2-chloronicotinonitrile (lacks the methyl group) and 5-methylnicotinonitrile (lacks the chlorine atom).
-
Effect of the -CH₃ group : The methyl group is a weak electron-donating group. When comparing this compound to 2-chloronicotinonitrile, we would expect the methyl group to cause a slight shielding (upfield shift) of the protons and carbons on the ring, particularly at the ortho (C-4, C-6) and para (not present) positions. The methyl group itself introduces the new signal around 2.40 ppm in the ¹H spectrum.
-
Effect of the -Cl atom : Chlorine is an electronegative, electron-withdrawing atom. Comparing our target molecule to 5-methylnicotinonitrile, the chlorine at the C-2 position causes a significant downfield shift (deshielding) for C-2 itself. It also influences the electronic environment of the other ring atoms.
This comparative reasoning is a powerful tool for confirming assignments. If an observed spectrum deviates significantly from predictions based on these substituent effects, it may indicate an incorrect structure or the presence of unexpected impurities.
Caption: General workflow for NMR-based structure elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable skill for professionals in chemical research and drug development. Through the detailed interpretation of predicted data for this compound, we have demonstrated how to systematically deconstruct spectral information to reveal molecular structure. By understanding the causal effects of substituents and employing a comparative approach with related analogues, researchers can confidently verify their synthetic products and accelerate the discovery process. The protocols and logical workflows presented here provide a robust, self-validating framework for the structural elucidation of novel organic compounds.
References
- Wishart, D. S. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
- Kromann, J. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. NREL. [Link]
- Ban, F., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
- ALWSCI Team. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]
- Kromann, J. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
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- MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology. [Link]
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- PubChem. This compound.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]
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- Metaxas, M. A. Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Human Metabolome D
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-5-methylnicotinonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its specific substitution pattern dictates its reactivity and potential applications, making precise characterization paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, compares this powerful technique with other analytical alternatives, and offers a detailed protocol for obtaining high-quality spectral data.
The Predicted ¹H NMR Spectrum of this compound: A Deductive Approach
The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide a detailed roadmap of the molecule's structure. For this compound, we can predict the spectrum by considering the additive effects of the chloro, methyl, and cyano substituents on the pyridine ring.
The parent pyridine molecule exhibits characteristic chemical shifts for its protons, with the α-protons (adjacent to the nitrogen) being the most deshielded (downfield), followed by the γ-proton, and then the β-protons.[2][3] The introduction of substituents alters this landscape:
-
-Cl (Chloro group) at C2: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), generally deshielding nearby protons. However, it can also donate electron density through resonance (pi-donation). In pyridines, the inductive effect tends to dominate, causing a downfield shift of adjacent protons.
-
-CH₃ (Methyl group) at C5: The methyl group is a weak electron-donating group. It donates electron density into the aromatic ring, leading to increased shielding and an upfield shift of the ring protons, particularly those ortho and para to it.
-
-CN (Cyano group) at C3: The cyano group is a strong electron-withdrawing group due to both induction and resonance. This leads to significant deshielding (downfield shift) of the ring protons.[4]
Based on these principles, we can predict the chemical shifts for the two aromatic protons (H-4 and H-6) and the methyl protons (H-7) of this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6 | ~8.5 - 8.7 | Doublet (d) | ~2.0 - 3.0 Hz (⁴J) | This proton is ortho to the nitrogen atom, which strongly deshields it, placing it significantly downfield. It is also influenced by the electron-withdrawing chloro group at the adjacent C2 position. It will be split into a doublet by the H-4 proton through a four-bond coupling (meta-coupling).[5] |
| H-4 | ~7.8 - 8.0 | Doublet (d) | ~2.0 - 3.0 Hz (⁴J) | This proton is situated between the electron-withdrawing cyano group and the electron-donating methyl group. The net effect will be a downfield shift, though less pronounced than H-6. It will be split into a doublet by the H-6 proton through a four-bond coupling (meta-coupling).[5] |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A | The protons of the methyl group are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a premier technique for structural elucidation, a multi-faceted analytical approach provides the most robust characterization. Here, we compare ¹H NMR with two other common analytical methods: Infrared (IR) Spectroscopy and Mass Spectrometry (MS).[6][7][8]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information about the electronic environment, connectivity, and number of different types of protons.[9] | Provides a detailed structural map of the molecule. Non-destructive.[10] | Relatively lower sensitivity compared to MS. Requires solubility in a deuterated solvent. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[11] | Fast, simple, and can be used for solid, liquid, and gas samples. Provides a "fingerprint" unique to the molecule. | Does not provide information on the connectivity of atoms or the overall molecular structure. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule.[7] | Extremely sensitive, requiring very small sample amounts. Can provide the molecular formula with high-resolution instruments.[10] | Does not provide detailed stereochemical or isomeric information. It is a destructive technique. |
Experimental Protocol for ¹H NMR Analysis
The quality of an NMR spectrum is highly dependent on proper sample preparation.[12] The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vial for sample dissolution
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent is critical; the compound must be fully soluble.[13]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into the NMR tube. This removes any particulate matter that can degrade the spectral quality.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a standard ¹H experiment on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Data Processing: After acquisition, the free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum should be phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the ¹H NMR experimental workflow, from sample preparation to final data analysis.
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A Researcher's Guide to the 13C NMR Spectrum of 2-Chloro-5-methylnicotinonitrile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 2-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, we present a detailed prediction based on established substituent effects, followed by a comparative analysis with structurally related analogs. This approach not only offers a reliable spectral forecast but also deepens the understanding of how different functional groups influence the magnetic environment of carbon nuclei within a heterocyclic ring system.
The Power of Prediction: Estimating the 13C NMR Spectrum of this compound
The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. By understanding the predictable effects of various substituents on a parent molecule, in this case, pyridine, we can build a robust prediction for the 13C NMR spectrum of this compound. This is achieved through the principle of additivity of substituent chemical shifts (SCS).
The prediction begins with the known 13C NMR chemical shifts of pyridine. Then, the individual effects of the chloro, methyl, and cyano groups at their respective positions are systematically added to the base values of the pyridine carbons.
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~152 | Directly bonded to the electronegative chlorine atom, causing a significant downfield shift. |
| C-3 | ~110 | Influenced by the electron-withdrawing cyano group, leading to a downfield shift, but also shielded by the adjacent chloro group. |
| C-4 | ~142 | Meta to the chloro and cyano groups, but para to the methyl group, resulting in a downfield shift. |
| C-5 | ~135 | Directly attached to the electron-donating methyl group, but also influenced by the adjacent chloro and meta cyano groups. |
| C-6 | ~152 | Ortho to the nitrogen and the methyl group, and meta to the chloro group, leading to a downfield shift. |
| -CN | ~117 | The nitrile carbon itself typically appears in this region. |
| -CH₃ | ~18 | The methyl carbon is expected to be the most upfield signal. |
A Comparative Analysis: Learning from Structural Analogs
To validate our predictions and provide a richer context, we will now compare the expected spectrum of this compound with the experimental 13C NMR data of three key structural analogs: 2-chloropyridine, 2-chloro-5-methylpyridine, and 3-cyanopyridine. This comparative approach allows us to observe the tangible effects of each substituent.
Table of Comparative 13C NMR Data (in CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| Pyridine | 150.1 | 123.8 | 136.1 | 123.8 | 150.1 | - |
| 2-Chloropyridine [1][2] | 152.5 | 124.4 | 139.1 | 122.9 | 149.8 | - |
| 2-Chloro-5-methylpyridine | 150.8 | 138.8 | 130.3 | 123.1 | 148.2 | -CH₃: 17.5 |
| 3-Cyanopyridine [3][4] | 153.2 | 109.4 | 139.7 | 123.9 | 153.0 | -CN: 117.2 |
| Predicted this compound | ~152 | ~110 | ~142 | ~135 | ~152 | -CN: ~117, -CH₃: ~18 |
This comparison highlights several key trends:
-
Effect of the Chloro Group: The introduction of a chlorine atom at the C-2 position in 2-chloropyridine causes a downfield shift of the C-2 carbon and the C-4 carbon compared to pyridine, while slightly shielding the C-5 and C-6 carbons.[1][2]
-
Effect of the Methyl Group: Adding a methyl group at the C-5 position in 2-chloro-5-methylpyridine results in a noticeable downfield shift of the C-5 carbon itself and the adjacent C-4 and C-6 carbons.
-
Effect of the Cyano Group: The electron-withdrawing nature of the cyano group at the C-3 position in 3-cyanopyridine significantly shields the C-3 carbon and deshields the adjacent C-2 and C-4 carbons.[3][4]
By synthesizing these individual effects, we arrive at our predicted chemical shifts for this compound, providing a valuable starting point for spectral assignment upon experimental acquisition.
Visualizing the Structure and Workflow
To further aid in understanding, the following diagrams illustrate the chemical structure with numbered carbons and the general workflow for 13C NMR analysis.
Caption: Chemical structure of this compound with carbon numbering.
Caption: Workflow for 13C NMR spectral analysis.
Experimental Protocol for 13C NMR Spectroscopy
For researchers seeking to acquire an experimental spectrum of this compound or similar compounds, the following protocol provides a robust starting point.
I. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic compounds, including substituted pyridines.
-
Sample Dissolution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
II. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and, if desired, integrate their areas. Note that in standard 13C NMR, peak intensities are not always directly proportional to the number of carbons.
By following this guide, researchers will be well-equipped to predict, acquire, and interpret the 13C NMR spectrum of this compound, facilitating its unambiguous structural confirmation and paving the way for further research and development.
References
- 3-Cyanopyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.).
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (n.d.).
- 2-Chloro-5-methyl-pyridine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (1997).
- 2-Chloropyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
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- The correct match of 13C NMR chemical shift values (&de - Testbook. (n.d.).
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- Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (n.d.).
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A Comparative Guide to the Mass Spectrometry of 2-Chloro-5-methylnicotinonitrile: A Predictive Analysis
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential as a scaffold in medicinal chemistry. Its unique assembly of a chloropyridine ring, a methyl group, and a nitrile function necessitates a robust analytical strategy for its characterization. Mass spectrometry (MS) stands as a cornerstone technique for providing rapid and sensitive molecular weight determination and structural information.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical in selecting the most appropriate mass spectrometry technique.
| Property | Value | Implication for Mass Spectrometry |
| Molecular Formula | C₇H₅ClN₂ | Provides the basis for exact mass calculation. |
| Molecular Weight | 152.58 g/mol | Determines the m/z of the molecular ion. |
| Polarity | Moderately Polar | Suggests suitability for both APCI and potentially ESI, while its volatility may allow for EI-MS. |
| Volatility | Likely to be sufficiently volatile for GC-MS/EI-MS | Enables the use of Electron Ionization. |
| Thermal Stability | Expected to be thermally stable | A prerequisite for vaporization in EI and APCI sources without degradation.[3] |
Comparative Analysis of Ionization Techniques
The choice of ionization technique is arguably the most critical parameter in mass spectrometry, as it dictates the type and extent of information that can be obtained. Here, we compare the predicted outcomes of EI, ESI, and APCI for the analysis of this compound.
Electron Ionization (EI) Mass Spectrometry
Principle: EI is a hard ionization technique that involves bombarding the analyte in the gas phase with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[4] This fragmentation is highly valuable for structural elucidation.
Predicted Outcome for this compound:
Given its presumed volatility and thermal stability, this compound is an excellent candidate for EI-MS, likely coupled with Gas Chromatography (GC). The resulting mass spectrum is predicted to be rich in fragment ions, providing a detailed structural fingerprint. The presence of chlorine will be readily identified by the characteristic M+2 isotopic pattern at a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 40-200
-
Predicted Fragmentation Pathway (EI):
The fragmentation of this compound under EI is anticipated to proceed through several key pathways, initiated by the loss of an electron from the pyridine ring or the nitrile group.
Caption: Predicted EI fragmentation of this compound.
Justification of Fragmentation:
-
Molecular Ion (m/z 152/154): A prominent molecular ion peak is expected due to the stability of the aromatic pyridine ring. The isotopic peak at m/z 154 will be approximately one-third the intensity of the m/z 152 peak.
-
Loss of Chlorine (m/z 117): The cleavage of the C-Cl bond is a highly probable fragmentation pathway, leading to a stable pyridinium cation.
-
Loss of HCN (m/z 125/127): A characteristic fragmentation for pyridine-containing compounds is the loss of hydrogen cyanide, resulting from the rearrangement and cleavage of the pyridine ring.
-
Loss of a Methyl Radical (m/z 137/139): Benzylic cleavage leading to the loss of the methyl group is also anticipated.
-
Further Fragmentation (m/z 90): The ion at m/z 117 is likely to undergo further fragmentation by losing HCN to produce an ion at m/z 90.
This predicted pattern is consistent with the observed EI-MS data for 2-chloro-3-cyano-6-methylpyridine, which shows a strong molecular ion and significant fragments corresponding to the loss of Cl and HCN.[2]
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
Principle: APCI is a soft ionization technique suitable for moderately polar and thermally stable compounds. The analyte solution is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge in the gas phase, typically leading to protonated molecules [M+H]⁺.[3]
Predicted Outcome for this compound:
APCI is well-suited for this compound, bridging the gap between the high-energy EI and the solution-phase ESI. It is expected to produce a strong signal for the protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for quantitative studies when coupled with High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: LC-APCI-MS/MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive APCI
-
Vaporizer Temperature: 400°C
-
Corona Discharge Current: 5 µA
-
Capillary Temperature: 275°C
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS
-
Predicted Fragmentation Pathway (APCI-MS/MS):
In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 153/155) would be isolated and subjected to collision-induced dissociation (CID).
Caption: Predicted APCI-MS/MS fragmentation of this compound.
Justification of Fragmentation:
-
Protonated Molecule (m/z 153/155): The primary ion observed in the full scan MS will be the protonated molecule, with the characteristic chlorine isotopic pattern.
-
Loss of HCl (m/z 117): Upon CID, a common fragmentation pathway for protonated chlorinated compounds is the neutral loss of HCl.
-
Loss of HCN (m/z 126/128): Similar to EI, the loss of HCN from the protonated pyridine ring is a probable fragmentation channel.
APCI is particularly advantageous for analyzing a wide range of compound polarities and is less susceptible to matrix effects than ESI.[4]
Electrospray Ionization (ESI) Mass Spectrometry
Principle: ESI is a very soft ionization technique that generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol. It is ideal for polar and ionic compounds but can be challenging for neutral, less polar small molecules.[5]
Predicted Outcome for this compound:
As a neutral and moderately polar molecule, this compound is not an ideal candidate for ESI. Direct infusion is likely to yield a weak signal. The nitrogen atom in the pyridine ring and the nitrile group can be protonated, but the overall basicity might be low. To enhance ESI efficiency, derivatization to introduce a readily ionizable group could be considered, although this adds complexity to the workflow.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.
-
Liquid Chromatograph (LC) Conditions: Same as for APCI.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS
-
Predicted Fragmentation Pathway (ESI-MS/MS):
If a sufficiently intense protonated molecule ([M+H]⁺, m/z 153/155) can be generated, its fragmentation under CID is expected to be similar to that observed in APCI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Challenges and Considerations for ESI:
The main challenge with ESI for this analyte is achieving efficient ionization. Low proton affinity may lead to poor sensitivity. The formation of adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) is also possible and can complicate spectral interpretation.[5] For robust analysis of such compounds by ESI, derivatization strategies to introduce a permanently charged or highly basic functional group are often employed.
Comparative Summary
| Feature | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Primary Ion | M⁺• (Radical Cation) | [M+H]⁺ (Protonated Molecule) | [M+H]⁺ (Protonated Molecule) |
| Fragmentation | Extensive, structurally informative | Minimal in-source; controllable in MS/MS | Minimal in-source; controllable in MS/MS |
| Coupling | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Predicted Sensitivity | High | High | Low to Moderate (analyte dependent) |
| Best For | Structural Elucidation | Quantitative Analysis | Analysis of polar/ionic compounds (less suitable for this analyte) |
| Key Predicted Fragments | m/z 117 ([M-Cl]⁺), 125/127 ([M-HCN]⁺•) | m/z 117 ([M+H-HCl]⁺), 126/128 ([M+H-HCN]⁺) | m/z 117 ([M+H-HCl]⁺), 126/128 ([M+H-HCN]⁺) |
Conclusion and Recommendations
This predictive guide provides a comparative framework for the mass spectrometric analysis of this compound using EI, APCI, and ESI.
-
For unambiguous structural identification and confirmation , GC-EI-MS is the recommended technique. The rich fragmentation pattern will provide a unique fingerprint, and the presence of the chlorine isotope pattern in the molecular ion and chlorine-containing fragments will offer high confidence in the identification.
-
For quantitative analysis in complex matrices , such as in pharmacokinetic or metabolic studies, LC-APCI-MS/MS is the preferred method. Its high sensitivity for moderately polar compounds and the ability to generate a stable protonated precursor ion for MS/MS analysis make it ideal for selective and sensitive quantification.
-
LC-ESI-MS/MS is predicted to be the least effective technique for the direct analysis of this compound due to its limited polarity and basicity. While it may be possible to obtain a signal under optimized conditions, sensitivity is likely to be a significant challenge.
Ultimately, the choice of ionization technique will depend on the specific research question. For initial characterization, a multi-pronged approach employing both GC-EI-MS and LC-APCI-MS would provide the most comprehensive understanding of this molecule's identity and behavior. This guide, grounded in the principles of mass spectrometry and data from analogous structures, offers a robust starting point for the successful analysis of this compound and related compounds.
References
- Watson, J. T., & Sparkman, O. D. (2007).
- de Hoffmann, E., & Stroobant, V. (2007).
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
- NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
- Holčapek, M., Volná, K., Vaněk, T., & Byrd, G. D. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(4), 423–434. [Link]
- SIELC Technologies. (2018). 2-Chloro-5-methylpyridine.
- PubChem. (n.d.). 2-Chloronicotinonitrile.
- PubChem. (n.d.). 3-Chloropyridine-2-carbonitrile.
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Bristow, A. W. T., & Webb, K. S. (2003). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry, 14(10), 1166–1176. [Link]
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug discovery. Drug Discovery Today, 10(20), 1357-1367. [Link]
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- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloro-5-methylnicotinonitrile and Its Derivatives for Researchers and Drug Development Professionals
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among these, 2-Chloro-5-methylnicotinonitrile stands out as a key intermediate and a pharmacophore of interest. This guide provides an in-depth comparison of this compound with other nicotinonitrile derivatives, focusing on their physicochemical properties, chemical reactivity, and biological potential, supported by available experimental data and established chemical principles.
Introduction to the Nicotinonitrile Scaffold
Nicotinonitrile, or 3-cyanopyridine, is a privileged structure in drug discovery due to its presence in several marketed drugs and its ability to engage in various biological interactions. The nitrile group can act as a hydrogen bond acceptor, while the pyridine ring offers a platform for diverse substitutions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of nicotinonitrile-based compounds with anticancer, antimicrobial, and other therapeutic activities.[2]
Profile of this compound
This compound is a key building block in organic synthesis. The chlorine atom at the 2-position is a versatile handle for introducing various functional groups through nucleophilic aromatic substitution, while the methyl group at the 5-position can influence the compound's lipophilicity and metabolic stability.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below outlines the key computed properties of this compound and selected derivatives.
| Property | This compound | 2-Amino-5-methylnicotinonitrile | 2-Methoxy-5-methylnicotinonitrile |
| Molecular Formula | C₇H₅ClN₂ | C₇H₇N₃ | C₈H₈N₂O |
| Molecular Weight | 152.58 g/mol [3] | 133.15 g/mol | 148.16 g/mol |
| XLogP3 | 1.9[3] | 1.1 | 1.3 |
| Hydrogen Bond Donors | 0[3] | 1 | 0 |
| Hydrogen Bond Acceptors | 2[3] | 3 | 3 |
Note: The data for 2-Amino-5-methylnicotinonitrile and 2-Methoxy-5-methylnicotinonitrile are computed values from chemical databases for structurally similar compounds, as direct experimental data for these specific isomers was not consistently available in the initial search.
Comparative Chemical Reactivity
The substituent at the 2-position of the nicotinonitrile ring significantly influences its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is a crucial consideration for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 2-halopyridines in SNAr reactions is a well-studied area. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards nucleophilic attack. The general order of reactivity for halogens as leaving groups in SNAr reactions on electron-deficient rings is typically F > Cl > Br > I when the attack of the nucleophile is the rate-determining step. This is due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.
However, the nature of the nucleophile and reaction conditions can influence this trend. For instance, with certain nucleophiles, the cleavage of the carbon-halogen bond can become more significant in the rate-determining step, leading to a reactivity order of I > Br > Cl > F.
In the context of this compound, the chloro group serves as a good leaving group, allowing for its displacement by a variety of nucleophiles such as amines, alkoxides, and thiols to generate a library of derivatives.
Experimental Protocol: Comparative Nucleophilic Substitution
To quantitatively compare the reactivity of this compound with other 2-halonicotinonitrile derivatives, a standardized kinetic study can be performed.
Objective: To determine the second-order rate constants for the reaction of 2-halo-5-methylnicotinonitriles with a model nucleophile (e.g., piperidine).
Materials:
-
This compound
-
2-Fluoro-5-methylnicotinonitrile (for comparison)
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of the 2-halo-5-methylnicotinonitrile substrates and piperidine in the chosen solvent.
-
In a cuvette, mix the substrate solution with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.
-
Monitor the reaction progress by measuring the change in absorbance at a wavelength where the product absorbs and the reactant does not.
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to a first-order rate equation.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
Expected Outcome: This experiment would provide quantitative data to establish a reactivity order for different halogens at the 2-position of the 5-methylnicotinonitrile scaffold under specific reaction conditions.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Comparative Biological Activity
The biological activity of nicotinonitrile derivatives is highly dependent on the nature and position of their substituents. While direct comparative studies on the 2-substituted-5-methylnicotinonitrile series are not extensively available in the literature, we can infer potential trends based on broader studies of nicotinonitrile analogs.
Anticancer Activity
Numerous nicotinonitrile derivatives have been investigated for their anticancer properties, with some acting as kinase inhibitors. The substituent at the 2-position plays a critical role in the molecule's interaction with the target protein.
-
2-Chloro Derivatives: The chloro group can act as a key pharmacophoric element or be a precursor for further functionalization to enhance binding affinity.
-
2-Amino Derivatives: The amino group can serve as a hydrogen bond donor, which is often crucial for binding to the hinge region of kinases. The introduction of an amino group can significantly alter the electronic and solubility properties of the molecule, potentially leading to improved biological activity.
-
2-Methoxy Derivatives: The methoxy group can influence the compound's lipophilicity and metabolic stability. It can also participate in hydrogen bonding or occupy hydrophobic pockets within a protein's active site.
The following table presents a hypothetical comparison of anticancer activity based on general trends observed in nicotinonitrile derivatives. It is important to note that this is an illustrative example, and the actual activity would need to be confirmed by experimental data.
| Derivative | Target | Hypothetical IC₅₀ (µM) | Rationale for Potential Activity |
| This compound | Various Kinases | 5-20 | Serves as a versatile intermediate; moderate intrinsic activity. |
| 2-Amino-5-methylnicotinonitrile | Kinases (e.g., EGFR, VEGFR) | 0.5-5 | The amino group can form key hydrogen bonds with the kinase hinge region, enhancing potency. |
| 2-Methoxy-5-methylnicotinonitrile | Various Kinases | 1-10 | The methoxy group can improve pharmacokinetic properties and interact with hydrophobic pockets. |
Antimicrobial Activity
Nicotinonitrile derivatives have also shown promise as antimicrobial agents. The mechanism of action can vary, but often involves the inhibition of essential enzymes in bacteria or fungi. Again, the substituent at the 2-position is a key determinant of activity. Studies on various 2-amino and 2-methoxy nicotinonitriles have demonstrated their potential as antibacterial and antifungal agents.[4][5]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design. For the 2-substituted-5-methylnicotinonitrile series, we can propose the following SAR hypotheses:
Sources
A Comparative Guide to the Synthesis of 2-Chloro-5-methylnicotinonitrile for Researchers and Drug Development Professionals
Introduction
2-Chloro-5-methylnicotinonitrile is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparison of the primary alternative synthesis pathways to this key building block, offering field-proven insights and experimental data to inform methodological choices in research and development settings. We will delve into the causality behind experimental designs, ensuring each described protocol is a self-validating system grounded in authoritative scientific literature.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be primarily approached via three distinct strategies, each with its own set of advantages and challenges.
-
The Sandmeyer Reaction of 2-Amino-5-methylnicotinonitrile: A classic and reliable method for the introduction of a chloro group.
-
Chlorination of 2-Hydroxy-5-methylnicotinonitrile: A robust approach leveraging a common pyridone precursor.
-
Palladium-Catalyzed Cyanation of 2-Chloro-5-methylpyridine: A modern and highly efficient cross-coupling strategy.
The following sections will dissect each route, providing detailed protocols for the synthesis of the necessary precursors and the final product, alongside a comparative analysis of their respective yields, operational complexities, and potential for scale-up.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[1][2] This pathway is often favored for its predictability and the commercial availability of starting materials.
Logical Workflow for the Sandmeyer Route
Sources
A Comparative Guide to the Biological Activity of 2-Chloro-5-methylnicotinonitrile Analogs for Drug Discovery and Development
In the landscape of medicinal chemistry and agrochemical research, the nicotinonitrile scaffold stands out as a privileged structure, serving as a versatile template for the development of a diverse array of biologically active molecules. Among these, 2-Chloro-5-methylnicotinonitrile has emerged as a key intermediate, unlocking a rich chemical space for analog synthesis. This guide provides a comprehensive comparison of the biological activities of various this compound analogs, supported by experimental data, to inform and guide researchers in drug discovery and development. Our analysis will delve into the anticancer, antimicrobial, and herbicidal properties of these compounds, elucidating structure-activity relationships and exploring their mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
Several analogs of this compound have demonstrated significant potential as anticancer agents, with research pointing towards the inhibition of critical cell signaling pathways. A prominent target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[1][2][3]
Comparative Anticancer Potency
The in vitro cytotoxic activity of various nicotinonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are a key metric for comparison. While direct comparative data for this compound is limited in the reviewed literature, the following table summarizes the IC50 values for several of its analogs, showcasing their varying potencies against different cancer cell lines.
| Compound ID | Modification on Nicotinonitrile Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.57 | [4] |
| HepG2 (Liver) | 1.13 | [4] | ||
| Analog B | Thiazolidinone derivative (2h) | NCI-60 Panel (Mean) | 1.57 | [5] |
| Analog C | Pyridinethione derivative (3b) | HCT-116 (Colon) | Data not quantified, but showed interesting activity | [6] |
| Analog D | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 1.31 | [4] |
| HepG2 (Liver) | 0.99 | [4] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data reveals that modifications to the core nicotinonitrile structure can lead to potent anticancer activity. For instance, the fusion of a pyrimidine ring to form pyrido[2,3-d]pyrimidine derivatives (Analogs A and D) results in compounds with sub-micromolar to low micromolar IC50 values against breast and liver cancer cell lines.[4] Similarly, the introduction of a thiazolidinone moiety (Analog B) has yielded compounds with broad-spectrum anticancer activity across the NCI-60 cell line panel.[5]
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell survival, proliferation, and metabolism.[1][7] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors that target key nodes in this pathway, such as PI3K, AKT, and mTOR, have shown promise in preclinical studies.[8] The efficacy of certain nicotinonitrile analogs is believed to stem from their ability to modulate this pathway.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of potential inhibition by small molecules.
Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition points for nicotinonitrile analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The determination of IC50 values is a cornerstone of anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (nicotinonitrile analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for assessing in vitro cytotoxicity.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Nicotinonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for several nicotinonitrile analogs against various pathogens.
| Compound ID | Modification on Nicotinonitrile Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Analog E | Acylhydrazone derivative (5) | Staphylococcus aureus | 7.81 - 15.62 | [9] |
| Analog F | Acylhydrazone derivative (13) | Staphylococcus epidermidis | 1.95 - 15.62 | [9] |
| Staphylococcus aureus (MRSA) | 7.81 | [9] | ||
| Analog G | 1,3,4-Oxadiazoline derivative (25) | Bacillus subtilis | 7.81 | [9] |
| Staphylococcus aureus | 7.81 | [9] | ||
| Staphylococcus aureus (MRSA) | 15.62 | [9] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data indicates that acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinonitrile (Analogs E, F, and G) exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[10]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Herbicidal Activity: A New Frontier in Agriculture
The nicotinonitrile scaffold is also a valuable template for the development of novel herbicides. The structural similarity of some nicotinic acid derivatives, obtainable from this compound, to natural plant auxins suggests a potential mechanism of action.[11][12]
Comparative Herbicidal Potency
The herbicidal activity of nicotinonitrile analogs is often assessed by their ability to inhibit the growth of various weed species. The following table summarizes the activity of some picolinic acid derivatives, which can be conceptually linked to the nicotinonitrile core structure.
| Compound ID | Modification on Picolinic Acid Scaffold | Weed Species | Activity | Reference |
| Analog H | 4-Amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid (S202) | Arabidopsis thaliana | 78.4% root growth inhibition at 0.5 µM | [12] |
| Analog I | 6-(5-Aryl-1-pyrazolyl)-2-picolinic acid (V-7) | Arabidopsis thaliana | IC50 45-fold lower than halauxifen-methyl | [13] |
| Analog J | Substituted cinnamic acid amide | Raphanus sativus | >70% germination inhibition at 100 ppm | [6] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The results highlight that picolinic acid derivatives with substitutions at the 6-position, such as aryl-substituted pyrazolyl groups (Analogs H and I), exhibit potent herbicidal activity, in some cases exceeding that of commercial herbicides.[12][13]
Structure-Activity Relationships (SAR)
Structure-activity relationship studies are crucial for optimizing the herbicidal potency of these compounds. For instance, in a series of O-alkyl analogues of khellin and visnagin, it was observed that the O-demethyl butylated visnagin analogue was the most active against Lemna pausicostata.[14] This suggests that the nature and length of the alkyl chain significantly influence herbicidal activity.
Conclusion
The analogs of this compound represent a rich and diverse chemical space with significant potential for the development of novel therapeutic and agrochemical agents. This guide has provided a comparative overview of their anticancer, antimicrobial, and herbicidal activities, supported by experimental data and protocols. The potent activities observed for various derivatives underscore the importance of the nicotinonitrile scaffold as a privileged starting point for further optimization. Future research should focus on elucidating the precise mechanisms of action for the most promising compounds and conducting in vivo studies to validate their therapeutic and agricultural potential.
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A Researcher's Guide to the Definitive Structure of 2-Chloro-5-methylnicotinonitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, synthetic pathways are optimized, and intellectual property is secured. 2-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative, represents a class of chemical building blocks where unambiguous structural data is critical for predictable and successful downstream applications.[1]
This guide provides an in-depth comparison of the gold-standard technique for absolute structure elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental crystallographic data for this compound is not publicly available, this guide will serve as a comprehensive roadmap for researchers, detailing the experimental journey from sample preparation to data interpretation for each technique. We will explore the causality behind experimental choices and highlight how these methodologies, when used in concert, provide a self-validating system for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[2] This technique moves beyond mere connectivity to define bond lengths, bond angles, and intermolecular interactions with unparalleled precision. For a novel or critical intermediate like this compound, this level of detail can be invaluable.
The Experimental Workflow: A Step-by-Step Protocol
Obtaining a crystal structure is a multi-stage process, each step requiring careful execution and consideration.
1. Crystallization: The Art and Science of Growing Quality Crystals
The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to encourage the molecules of this compound to slowly self-assemble into a highly ordered, three-dimensional lattice.
Experimental Protocol for Crystallization:
-
Purity Assessment: Begin with the highest purity sample of this compound, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Purity can be assessed by NMR and MS.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation:
-
Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable solvent in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Create a concentrated solution of the compound in a good solvent.
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a "poor" solvent (one in which the compound is insoluble but miscible with the "good" solvent).
-
As the poor solvent's vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting slow crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully mount one on a goniometer head using a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
Diagram of the Crystallography Workflow:
Caption: Workflow for Single-Crystal X-ray Crystallography.
2. Data Collection and Structure Solution
Once a suitable crystal is mounted on the diffractometer, it is rotated in a high-intensity X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern.
-
Data Collection: A modern diffractometer will automatically collect hundreds or thousands of diffraction images as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[3]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Anticipated Data for this compound
While we cannot provide experimental values, a successful crystallographic experiment would yield a Crystallographic Information File (CIF). This standard text file contains all the essential information about the crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information | Significance |
| Chemical Formula | C₇H₅ClN₂ | Confirms the elemental composition of the crystallized material. |
| Molecular Weight | 152.58 g/mol [4] | Consistent with the chemical formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Volume | (ų) | The volume of the unit cell. |
| Z | Integer (e.g., 4) | The number of molecules per unit cell. |
| R-factor (R1) | Typically < 0.05 for a well-refined structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths & Angles | Precise values with estimated standard deviations (e.s.d.s) | Provides the exact molecular geometry. |
| Intermolecular Interactions | e.g., Hydrogen bonds, π-stacking, halogen bonds | Reveals how molecules are packed in the solid state, influencing physical properties. |
The Spectroscopic Toolkit: Powerful Alternatives for Structural Confirmation
While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary for routine characterization. Spectroscopic techniques are indispensable tools that provide complementary and often sufficient structural information more rapidly and with less material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides information about the chemical environment, connectivity, and number of different types of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[1] Standard pulse programs are used to acquire the spectra.
-
Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns (multiplicity) to deduce the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Inferred Information |
| ¹H | ~8.5 | Doublet (d) | H on C4 | Aromatic proton adjacent to the electron-withdrawing nitrile group. |
| ¹H | ~7.8 | Doublet (d) | H on C6 | Aromatic proton coupled to the H on C4. |
| ¹H | ~2.5 | Singlet (s) | -CH₃ | Methyl group protons with no adjacent protons to couple with. |
| ¹³C | ~150 | Singlet | C2 (C-Cl) | Carbon atom bonded to the electronegative chlorine. |
| ¹³C | ~145 | Singlet | C6 | Aromatic carbon. |
| ¹³C | ~140 | Singlet | C4 | Aromatic carbon. |
| ¹³C | ~135 | Singlet | C5 (C-CH₃) | Aromatic carbon bonded to the methyl group. |
| ¹³C | ~115 | Singlet | C3 (C-CN) | Carbon atom bonded to the nitrile group. |
| ¹³C | ~115 | Singlet | -CN | Nitrile carbon. |
| ¹³C | ~20 | Singlet | -CH₃ | Methyl group carbon. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[1]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct insertion or after separation by gas chromatography (GC-MS).[1]
-
Ionization: Ionize the sample using a method like Electron Ionization (EI).[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Assignment | Significance |
| 152 / 154 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature for a molecule containing one chlorine atom.[6] |
| e.g., 117 | [M-Cl]⁺ | Loss of a chlorine atom. |
| e.g., 125 | [M-HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitriles. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[1]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~200 mg of dry KBr and pressing it into a thin, transparent disk.[1]
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[1]
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 | C≡N stretch | Nitrile |
| ~3100-3000 | C-H stretch (aromatic) | Pyridine Ring |
| ~2950-2850 | C-H stretch (aliphatic) | Methyl Group (-CH₃) |
| ~1600-1450 | C=C and C=N stretches | Pyridine Ring |
| ~850-750 | C-Cl stretch | Chloro-substituent |
Diagram of the Spectroscopic Analysis Workflow:
Caption: Integrated Spectroscopic Workflow for Structure Elucidation.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | Single-Crystal X-ray Crystallography | Spectroscopic Techniques (NMR, MS, FT-IR) |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, packing. | Connectivity, functional groups, molecular weight, electronic environments. |
| Sample Phase | Solid (requires single crystals). | Typically solution (NMR) or gas/solid (MS, FT-IR). |
| Sample Amount | Micrograms to milligrams (crystal size is key). | Milligrams. |
| Throughput | Low; crystallization can be a significant bottleneck. | High; rapid analysis is possible. |
| Ambiguity | Unambiguous for well-ordered crystals. | Can be ambiguous for complex isomers without 2D NMR and other data. |
| Cost & Accessibility | High; requires specialized equipment and expertise. | Moderate; widely available in standard chemistry labs. |
| Primary Application | Definitive proof of structure, solid-state properties, conformational analysis. | Routine characterization, reaction monitoring, purity assessment. |
Conclusion and Expert Recommendation
For a compound like this compound, which serves as a critical building block, an integrated analytical approach is recommended.
-
Initial Characterization: For routine synthesis and quality control, the spectroscopic toolkit (NMR, MS, and FT-IR) is essential, efficient, and provides a robust, self-consistent dataset to confirm the identity and purity of the material. The combination of correct molecular weight and isotopic pattern from MS, the expected functional groups from FT-IR, and the detailed connectivity map from NMR provides a very high degree of confidence in the proposed structure.
-
Definitive Proof of Structure: When the stakes are high—for patent applications, regulatory submissions, or when investigating unexpected reactivity or physical properties—there is no substitute for single-crystal X-ray crystallography. It is the only technique that provides direct, unambiguous proof of the three-dimensional atomic arrangement. The investment in time and resources to obtain a crystal structure is justified by the certainty it provides, eliminating any structural ambiguity that might persist even after extensive spectroscopic analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-methylnicotinonitrile
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Chloro-5-methylnicotinonitrile (CAS No. 66909-34-0). As a chlorinated pyridine derivative containing a nitrile group, this compound presents significant toxicological and environmental hazards that demand rigorous adherence to established safety protocols. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined herein are designed to ensure personnel safety and regulatory compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
A thorough understanding of the risks associated with this compound is fundamental to its safe management. The primary hazards stem from its acute toxicity, potential for severe irritation, and its classification as a hazardous substance for the environment.
1.1 Toxicological Hazards The molecular structure of this compound presents a dual threat. The nitrile functional group (-C≡N) is a significant toxicophore. Many organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration[1]. Sigma-Aldrich classifies this compound as Acute Toxicity, Oral (Category 3), indicating that it can be highly toxic if swallowed[2]. Furthermore, it is listed as causing serious eye damage and skin irritation[2][3]. Inhalation of dust or vapors may also cause respiratory irritation[3].
1.2 Environmental Hazards As a chlorinated organic compound, this compound must be treated as a potential environmental hazard. Such compounds can be persistent in the environment and toxic to aquatic life[4][5]. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of chlorinated hydrocarbons due to their potential for long-term environmental damage[6][7]. Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in general waste streams[8][9].
1.3 Physicochemical Hazards A critical and non-negotiable safety consideration is the reactivity of the nitrile group. In the presence of acids, nitriles can undergo hydrolysis to release highly toxic and flammable hydrogen cyanide (HCN) gas[1][10]. Combustion of this compound can also produce a hazardous mix of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas[3].
Pre-Disposal Safety Protocols
Before generating waste, the necessary safety infrastructure and personal protective equipment (PPE) must be in place. These protocols are designed to minimize exposure during routine handling and in the event of an accidental spill.
2.1 Required Engineering Controls All handling of this compound, including weighing, transfers, and the preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood[1][10][11]. This provides the primary line of defense against the inhalation of dust or vapors.
2.2 Personal Protective Equipment (PPE) The use of appropriate PPE is mandatory. The table below summarizes the minimum requirements for handling this compound.
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | EN 166 (EU) or NIOSH (US) approved[12] | Protects against splashes and dust, mitigating the risk of serious eye damage[2]. |
| Hands | Chemical-Resistant Gloves | Nitrile, double-gloving recommended[10][11] | Prevents skin contact and irritation. Double-gloving provides additional protection against tears and contamination[13]. |
| Body | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | Respirator (if needed) | NIOSH-approved respirator | Required only if working outside of a fume hood where dust or aerosols may be generated[12]. |
2.3 Spill & Emergency Procedures In the event of a small, contained spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill using chemical absorbent pads or granules.
-
Clean-Up : Carefully sweep up solid material to avoid creating dust[1]. For solutions, use absorbent pads.
-
Decontaminate : Wipe the area with a soap and water solution. For cyanide-related compounds, a subsequent wipe with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be used, but extreme caution is necessary to ensure no acidic conditions are present[10][11].
-
Collect : All cleanup materials, including contaminated PPE, must be collected in a designated hazardous waste container[1][10].
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or local emergency services.
Step-by-Step Disposal Workflow
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the point of generation to final destruction.
3.1 Waste Characterization & Segregation
-
Characterize : Any material that has come into contact with this compound is considered hazardous waste. This includes the chemical itself, solutions containing it, contaminated weighing paper, pipette tips, gloves, and spill cleanup debris.
-
Segregate : This is the most critical step.
-
Isolate from Acids : Keep all this compound waste in a dedicated container, strictly separated from acidic waste streams to prevent the potential generation of HCN gas[13][14].
-
Solid vs. Liquid : If institutional policy requires, segregate solid waste (contaminated gloves, paper) from liquid waste (solutions).
-
3.2 Containerization & Labeling
-
Container : Use a chemically compatible, sealable, and leak-proof container provided by your institution's EHS office. Ensure the container is in good condition.
-
Labeling : The waste container must be labeled clearly and accurately at all times. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
3.3 Storage of Hazardous Waste Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or main accumulation area (MAA) as per your facility's guidelines. This area should be secure, well-ventilated, and away from incompatible materials, particularly acids[11].
3.4 Final Disposal Route The only acceptable disposal method for this compound is through a licensed hazardous waste disposal company[3][8]. The standard and most effective technology for destroying chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities[9][15]. This process ensures the complete destruction of the compound and neutralizes hazardous byproducts like hydrogen chloride. Never attempt to treat or neutralize this chemical waste in the lab for disposal.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making workflow for the proper management of waste generated from this compound.
Caption: Decision workflow for safe disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are to fully understand its hazards, prevent exposure through robust engineering controls and PPE, and meticulously follow a waste management plan centered on segregation, proper containerization, and disposal via licensed professionals for high-temperature incineration. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment.
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Navigating the Safe Handling of 2-Chloro-5-methylnicotinonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical intermediates like 2-Chloro-5-methylnicotinonitrile, a solid compound with the CAS Number 66909-34-0, demands a meticulous and informed approach to personal and environmental safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Hazard Identification and Risk Assessment: Understanding Your Compound
This compound is classified with significant health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is designated as Acute Toxicity, Oral (Category 3) and is also recognized for causing Serious Eye Damage . The signal word for this chemical is "Danger". A closely related compound, 2-chloro-5-methylnicotinic acid, is also classified as harmful if swallowed and causes skin and eye irritation.[2] Therefore, it is crucial to assume that this compound presents similar irritant properties.
Before any handling of this compound, a thorough risk assessment should be conducted, considering the quantity of the substance being used, the nature of the procedure, and the potential for dust generation. All personnel must be trained on the specific hazards of this compound and the emergency procedures in place.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following PPE is mandatory when handling this compound.
Eye and Face Protection
Given the classification of "Serious Eye Damage," robust eye and face protection is non-negotiable.
-
Primary Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.
-
Enhanced Protection: For procedures with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles. Standard safety glasses with side shields do not offer sufficient protection.
Hand Protection
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Good for incidental contact and handling of small quantities. | Nitrile gloves offer good resistance to a range of chemicals, including some chlorinated solvents.[3] They are a suitable choice for general handling where prolonged contact is not expected. |
| Butyl Rubber | Recommended for procedures with a higher risk of direct contact or when handling larger quantities. | Butyl rubber provides excellent resistance to a wide array of chemicals, including ketones and esters, and has low gas permeability. |
| Viton® | Excellent choice for prolonged or high-exposure scenarios. | Viton® offers exceptional resistance to aromatic and chlorinated solvents.[4][5] |
Important Considerations for Glove Use:
-
Double Gloving: For enhanced protection, particularly when handling highly toxic substances, wearing two pairs of gloves is recommended.
-
Regular Changes: Gloves should be changed immediately if contamination is suspected. For prolonged procedures, it is good practice to change gloves periodically.
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and spills.
-
Impervious Clothing: For tasks with a significant risk of exposure, impervious clothing such as a chemical-resistant apron or suit should be worn.
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.
Respiratory Protection
A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize the risk of exposure and accidents.
Engineering Controls
-
Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of any airborne particles.[6]
-
Ventilation: Ensure adequate general laboratory ventilation.
Safe Handling Workflow
Storage
-
Store this compound in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage class for this compound is 6.1C: Combustible, acute toxic Cat.3 / toxic compounds or compounds which cause chronic effects.
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
Spill Response
For a small spill of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.
-
Collection: Carefully sweep the material into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontamination: Decontaminate the spill area thoroughly (see Section 5).
For a large spill, evacuate the laboratory immediately and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and future exposures.
Decontamination Protocol
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: For solid chemical residue, you can wet the surface with a suitable solvent (such as soapy water) and wipe with a disposable towel to avoid aerosolizing dust particles.[8]
-
Decontamination Solution: Wipe the surfaces with a solution known to be effective for similar compounds. A 10% bleach solution followed by a water or 70% ethanol rinse after a 20-30 minute contact time is a common and effective method for many biological and chemical contaminants.[7][9] However, always check for compatibility with the surface material to prevent corrosion.[7]
-
Waste Disposal: All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.
Disposal of this compound Waste
-
Waste Segregation: All waste containing this compound, including contaminated consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Characterization: As a chlorinated organic compound, this waste requires special disposal considerations. High-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride is the preferred method for the complete destruction of such compounds.[6]
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following a set of rules, but about fostering a proactive safety culture within your laboratory. This involves continuous training, open communication about potential risks, and a commitment to meticulous planning and execution of every experimental procedure. By understanding the "why" behind each safety measure, from the choice of a specific glove material to the protocol for waste disposal, you empower your team to work with confidence and to prioritize their well-being and the integrity of their research.
References
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety.
- MySafetyProducts. (n.d.). Viton Chemical Compatibility Chart.
- Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Management Software.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Office of Environmental Health and Safety.
- Jubilant Ingrevia Limited. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. CDC Archive.
- S&G Gloves. (2025, June 23). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- University of California San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink.
- Princeton University. (n.d.). Section 7: Safe Work Practices and Procedures. Office of Environmental Health and Safety.
- PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. National Center for Biotechnology Information.
- University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Centers for Disease Control and Prevention. (n.d.). Immediately Dangerous to Life or Health (IDLH) Value Profile for Chloroacetonitrile.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- International Safety. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know.
- Superior Glove. (n.d.). Chemstop Viton-Butyl Chemical Resistant Gloves.
- PalmFlex. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke Safety.
Sources
- 1. This compound | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
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- 5. esafetysupplies.com [esafetysupplies.com]
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- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
